BRD 4354 ditrifluoroacetate
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
5-chloro-7-[(4-ethylpiperazin-1-yl)-pyridin-3-ylmethyl]quinolin-8-ol;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN4O.2C2HF3O2/c1-2-25-9-11-26(12-10-25)20(15-5-3-7-23-14-15)17-13-18(22)16-6-4-8-24-19(16)21(17)27;2*3-2(4,5)1(6)7/h3-8,13-14,20,27H,2,9-12H2,1H3;2*(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTJCVYFLZPEFLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(C2=CN=CC=C2)C3=CC(=C4C=CC=NC4=C3O)Cl.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25ClF6N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
610.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
BRD4354 Ditrifluoroacetate: A Technical Guide to its Mechanism of Action
For Research Use Only
Introduction
BRD4354 is a synthetic small molecule that has been identified as a valuable chemical probe for investigating epigenetic regulatory pathways. It functions as a potent and selective inhibitor of specific histone deacetylase (HDAC) enzymes, which are crucial regulators of gene expression.[1][2] HDACs remove acetyl groups from lysine (B10760008) residues on both histone and non-histone proteins.[1] This deacetylation process typically leads to a more condensed chromatin structure, resulting in the repression of gene transcription.[2] In various pathological conditions, including cancer, aberrant HDAC activity contributes to the silencing of tumor suppressor genes.[3] BRD4354 offers a targeted approach to reverse these effects by inhibiting specific HDACs, thereby restoring normal gene expression patterns and inducing cellular responses such as cell cycle arrest and apoptosis.[3]
This guide provides a comprehensive overview of the mechanism of action of BRD4354, supported by quantitative data and detailed experimental protocols for its characterization.
Primary Mechanism of Action: Selective HDAC Inhibition
BRD4354 is a zinc-dependent histone deacetylase inhibitor. It exhibits moderate potency and significant selectivity for HDAC5 and HDAC9, both of which are members of the Class IIa family of HDACs.[1] This selectivity allows for the targeted investigation of the biological roles of HDAC5 and HDAC9, distinguishing their functions from other HDAC isoforms.[1]
The primary signaling pathway affected by BRD4354 involves the myocyte enhancer factor 2 (MEF2) family of transcription factors.[2][4] In a basal state, HDAC5 and HDAC9 are typically found in the nucleus, where they bind to MEF2. This binding leads to the deacetylation of histones at the promoter regions of MEF2 target genes, causing transcriptional repression.[2] By inhibiting the enzymatic activity of HDAC5 and HDAC9, BRD4354 prevents this deacetylation. The resulting increase in histone acetylation at these specific gene promoters leads to a more relaxed chromatin state, facilitating the recruitment of transcriptional machinery and activating the expression of MEF2 target genes.[2][4]
Secondary Mechanism of Action: Covalent SARS-CoV-2 Mpro Inhibition
In addition to its role as an HDAC inhibitor, research has identified BRD4354 as a potent covalent inhibitor of the main protease (Mpro or 3CLpro) of SARS-CoV-2.[1][5] The mechanism involves the formation of a covalent bond with the catalytic cysteine residue (C145) within the Mpro active site.[5] This interaction is distinct from its HDAC inhibitory mechanism and proceeds via a time-dependent, two-step process involving a retro-Mannich reaction followed by a Michael addition.[1]
Quantitative Data: Inhibitory Activity
The inhibitory potency and selectivity of BRD4354 have been characterized through in vitro biochemical assays. The half-maximal inhibitory concentrations (IC50) against a panel of HDAC isoforms and SARS-CoV-2 Mpro are summarized below.
| Target | Class / Family | IC50 (µM) |
| HDAC1 | Class I | >40[6][4] |
| HDAC2 | Class I | >40 |
| HDAC3 | Class I | >40[1] |
| HDAC4 | Class IIa | 3.88 - 13.8[1] |
| HDAC5 | Class IIa | 0.85 [6][7] |
| HDAC6 | Class IIb | >20[6] |
| HDAC7 | Class IIa | 3.88 - 13.8[6] |
| HDAC8 | Class I | 3.88 - 13.8[6] |
| HDAC9 | Class IIa | 1.88 [6][7] |
| SARS-CoV-2 Mpro | Cysteine Protease | 0.72 ± 0.04[5] |
| Table 1: In vitro inhibitory activity of BRD4354 against various enzyme targets. Data is compiled from multiple publicly available sources. |
Experimental Protocols
The following are detailed protocols for key experiments to assess the mechanism and efficacy of BRD4354.
Protocol 1: In Vitro HDAC Inhibition Assay (Fluorogenic)
This biochemical assay determines the IC50 values of BRD4354 against purified HDAC enzymes.[2][4]
-
Materials:
-
Purified recombinant human HDAC enzymes (e.g., HDAC5, HDAC9).
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2.
-
Developer solution containing a protease like trypsin.
-
BRD4354 stock solution in DMSO.
-
384-well black microplates.
-
Fluorescence plate reader.
-
-
Procedure:
-
Prepare serial dilutions of BRD4354 in Assay Buffer.
-
In a 384-well plate, add the diluted BRD4354 solutions. Include DMSO as a vehicle control.
-
Add the purified HDAC enzyme to each well and incubate for approximately 15 minutes at 37°C.[2]
-
Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubate the plate for 60 minutes at 37°C.[2]
-
Stop the reaction by adding the developer solution, which cleaves the deacetylated substrate to release the fluorophore.[4]
-
Incubate for 15-30 minutes at room temperature.[2]
-
Measure fluorescence intensity (e.g., Excitation: 360 nm, Emission: 460 nm).[2][8]
-
Calculate the percent inhibition for each concentration and determine the IC50 value by fitting the data to a dose-response curve.[2]
-
Protocol 2: Cell Viability Assay (MTT Assay)
This cell-based assay is used to determine the cytotoxic effects of BRD4354 on cancer cell lines.[3]
-
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7).[3]
-
Complete growth medium (e.g., DMEM with 10% FBS).
-
BRD4354 stock solution (in DMSO).
-
96-well plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO).
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well.[3]
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[3]
-
Prepare serial dilutions of BRD4354 in complete growth medium. The final DMSO concentration should not exceed 0.1%.[3]
-
Remove the old medium and add 100 µL of the media containing diluted BRD4354 or vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[3]
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals form.[8]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the crystals.[8]
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Protocol 3: Western Blot for Histone Acetylation
This protocol assesses changes in global or specific histone acetylation levels in cells treated with BRD4354.[2]
-
Materials:
-
Cell line of interest.
-
BRD4354 stock solution.
-
Cell lysis buffer.
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate and imaging system.
-
-
Procedure:
-
Seed cells and allow them to adhere overnight.
-
Treat cells with various concentrations of BRD4354 or DMSO for a specified duration (e.g., 24 hours).[2]
-
Harvest and lyse the cells to extract total protein.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a blocking buffer for 1 hour at room temperature.[2]
-
Incubate the membrane with the primary antibody (e.g., anti-acetyl-H3) overnight at 4°C.[2]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[2]
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.[2]
-
Quantify band intensities and normalize the acetyl-histone signal to the total histone signal to determine the relative change in acetylation.[2]
-
Conclusion
BRD4354 ditrifluoroacetate is a selective inhibitor of Class IIa histone deacetylases HDAC5 and HDAC9.[1][2] Its primary mechanism of action involves the targeted inhibition of these enzymes, leading to increased histone acetylation and the subsequent activation of MEF2-dependent gene transcription.[2][4] This activity results in potent anti-proliferative and pro-apoptotic effects in various cancer cell lines.[3] The well-defined selectivity profile and dual mechanism of action, including the inhibition of SARS-CoV-2 Mpro, make BRD4354 a critical tool for research in epigenetics, oncology, and virology.[1][5] The experimental protocols provided herein offer a robust framework for researchers to further explore the molecular and cellular effects of this compound.
References
BRD4354 Ditrifluoroacetate: A Comprehensive Target Profile and Selectivity Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRD4354 ditrifluoroacetate is a synthetic small molecule that has garnered significant interest in the scientific community for its unique dual-targeting capabilities.[1] Initially identified as a selective inhibitor of Class IIa histone deacetylases (HDACs), specifically HDAC5 and HDAC9, it has also been characterized as a potent covalent inhibitor of the main protease (Mpro) of SARS-CoV-2.[1][2][3] This in-depth technical guide provides a comprehensive overview of the target profile, selectivity, and mechanism of action of BRD4354, supplemented with detailed experimental protocols and data visualizations to support further research and drug development efforts.
Histone deacetylases are a class of enzymes crucial for the epigenetic regulation of gene expression.[4] They remove acetyl groups from lysine (B10760008) residues on histones and other proteins, leading to chromatin condensation and transcriptional repression.[4] Aberrant HDAC activity is implicated in various diseases, including cancer, making them attractive therapeutic targets.[4] BRD4354's selectivity for HDAC5 and HDAC9 allows for a more targeted approach to modulating gene expression compared to pan-HDAC inhibitors, potentially minimizing off-target effects.[5]
Furthermore, the discovery of BRD4354's potent inhibitory activity against the SARS-CoV-2 main protease, a critical enzyme in the viral life cycle, has opened new avenues for its investigation as a potential antiviral agent.[3][6] Its covalent mechanism of inhibition against Mpro suggests a potential for high efficacy and prolonged duration of action.[3][7]
This guide will delve into the quantitative data defining BRD4354's potency and selectivity, outline the experimental methodologies used to characterize this compound, and visualize the key signaling pathways and experimental workflows.
Quantitative Target Profile and Selectivity
The inhibitory activity of BRD4354 has been extensively characterized against a panel of histone deacetylases and the SARS-CoV-2 main protease. The following tables summarize the half-maximal inhibitory concentrations (IC50), providing a clear picture of its potency and selectivity.
| Target Enzyme | IC50 (μM) | Class/Family | Notes |
| HDAC5 | 0.85 | Class IIa HDAC | Moderately potent inhibitor[8][9][10][11] |
| HDAC9 | 1.88 | Class IIa HDAC | Moderately potent inhibitor[8][9][10][11] |
| HDAC4 | 3.88 - 13.8 | Class IIa HDAC | Weaker inhibition compared to HDAC5 and HDAC9[2][10] |
| HDAC7 | 7.82 | Class IIa HDAC | Weaker inhibition[8] |
| HDAC6 | >10 | Class IIb HDAC | Weak inhibition[8] |
| HDAC8 | 13.8 | Class I HDAC | Weaker inhibition[8] |
| HDAC1 | >40 | Class I HDAC | Demonstrates less inhibitory effect on class I HDACs[2][5][9] |
| HDAC2 | >40 | Class I HDAC | Demonstrates less inhibitory effect on class I HDACs[2][5][9] |
| HDAC3 | >40 | Class I HDAC | Demonstrates less inhibitory effect on class I HDACs[2][5][9] |
| SARS-CoV-2 Main Protease (Mpro) | 0.72 ± 0.04 | Cysteine Protease | Time-dependent covalent inhibition[3][9] |
Table 1: In Vitro Inhibitory Activity of BRD4354 against Various Targets.
Mechanism of Action
BRD4354 exhibits distinct mechanisms of action for its two primary target classes.
HDAC Inhibition and Regulation of MEF2
As an inhibitor of HDAC5 and HDAC9, BRD4354 modulates gene expression by influencing the acetylation state of histones.[8] HDAC5 and HDAC9 are known regulators of the myocyte enhancer factor 2 (MEF2) family of transcription factors.[5][8] In their active state, HDAC5 and HDAC9 bind to MEF2, leading to the deacetylation of histones at the promoter regions of MEF2 target genes, which results in transcriptional repression.[8] By inhibiting HDAC5 and HDAC9, BRD4354 prevents this deacetylation, leading to a more relaxed chromatin structure and subsequent activation of MEF2-dependent gene expression.[5]
Caption: BRD4354 inhibits HDAC5/9, relieving repression of the MEF2 transcription factor.
Covalent Inhibition of SARS-CoV-2 Main Protease
BRD4354 acts as a time-dependent, covalent inhibitor of the SARS-CoV-2 main protease (Mpro).[3] The proposed mechanism involves a retro-Mannich reaction followed by a Michael addition, leading to the formation of a covalent bond with the catalytic cysteine residue (Cys145) in the Mpro active site.[3] This irreversible binding inactivates the enzyme, which is essential for viral replication.
Caption: BRD4354 forms a covalent bond with Cysteine 145 in the Mpro active site, leading to irreversible inhibition.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the target profile and selectivity of BRD4354.
In Vitro HDAC Inhibition Assay (Fluorescence-Based)
This assay is used to determine the half-maximal inhibitory concentration (IC50) of BRD4354 against various HDAC isoforms.
-
Materials:
-
Recombinant human HDAC enzymes (HDAC1, 2, 3, 4, 5, 6, 7, 8, 9)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
BRD4354 ditrifluoroacetate stock solution (in DMSO)
-
HDAC Assay Buffer
-
Developer solution (containing a protease like trypsin)
-
96-well black microplate
-
Fluorescence microplate reader
-
-
Procedure:
-
Prepare serial dilutions of BRD4354 in HDAC Assay Buffer. A final DMSO concentration should be kept constant across all wells.
-
To each well of a 96-well black microplate, add the diluted BRD4354 or DMSO (vehicle control).
-
Add the recombinant HDAC enzyme solution to each well.
-
Initiate the reaction by adding the fluorogenic HDAC substrate to each well.
-
Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes).
-
Stop the reaction by adding the Developer solution to each well. The developer cleaves the deacetylated substrate, releasing a fluorescent molecule.
-
Incubate at room temperature for 15 minutes to allow for signal development.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Plot the fluorescence readings against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.[2]
-
Cellular Gene Expression Analysis
This protocol is used to assess the effect of BRD4354 on gene expression in a cellular context.
-
Materials:
-
Cancer cell line (e.g., A549 adenocarcinoma cells)
-
Cell culture medium and supplements
-
BRD4354 ditrifluoroacetate
-
RNA extraction kit
-
Reagents and equipment for microarray or RNA-sequencing (RNA-seq) analysis
-
-
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of BRD4354 or DMSO (vehicle control) for a specified duration (e.g., 24 hours).
-
Harvest the cells and isolate total RNA using a suitable RNA extraction kit.
-
Perform gene expression profiling using microarray or RNA-seq analysis to determine the changes in transcript levels.
-
Analyze the gene expression data to identify differentially expressed genes (upregulated and downregulated) in response to BRD4354 treatment.[2] This provides insights into the biological pathways modulated by the inhibition of HDAC5 and HDAC9.[8]
-
Cell Viability/Cytotoxicity Assay (MTT Assay)
This assay determines the effect of BRD4354 on cell viability and proliferation.
-
Materials:
-
Cell line of interest
-
96-well plate
-
BRD4354 ditrifluoroacetate
-
MTT solution (5 mg/mL in PBS)
-
Solubilizing agent (e.g., DMSO)
-
-
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treat the cells with a range of BRD4354 concentrations for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).
-
After the incubation period, add MTT solution to each well and incubate at 37°C for 2-4 hours, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add a solubilizing agent to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.[9]
-
Experimental and Drug Discovery Workflow
The characterization and development of a compound like BRD4354 typically follows a structured workflow from initial screening to potential in vivo studies.
Caption: A typical workflow for the evaluation of a dual-targeting inhibitor like BRD4354.
Conclusion
BRD4354 ditrifluoroacetate is a valuable chemical probe with a well-defined dual-targeting profile. Its selective inhibition of HDAC5 and HDAC9 provides a tool for dissecting the specific roles of these Class IIa HDACs in various biological processes, particularly through the MEF2 signaling pathway.[5][8] Concurrently, its potent covalent inhibition of the SARS-CoV-2 main protease positions it as a compound of interest for antiviral research.[3] The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals to further explore the therapeutic potential of BRD4354. Future in vivo studies will be critical to fully elucidate its efficacy and safety profile in relevant disease models.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. BRD4354 is a Potent Covalent Inhibitor against the SARS-CoV-2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. BRD 4354 | CAS 315698-07-8 | BRD4354 | Tocris Bioscience [tocris.com]
- 11. medchemexpress.com [medchemexpress.com]
BRD4354: A Technical Guide to a Selective HDAC5 and HDAC9 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
BRD4354 is a chemical probe that demonstrates moderate potency and notable selectivity for histone deacetylase 5 (HDAC5) and histone deacetylase 9 (HDAC9), members of the class IIa family of histone deacetylases. This selectivity allows for the targeted investigation of the biological roles of HDAC5 and HDAC9, distinguishing their functions from other HDAC isoforms. This technical guide provides a comprehensive overview of BRD4354, including its mechanism of action, inhibitory activity, detailed experimental protocols, and the signaling pathways it modulates.
Introduction to BRD4354 and Histone Deacetylases
Histone deacetylases (HDACs) are a class of enzymes that catalyze the removal of acetyl groups from lysine (B10760008) residues on both histone and non-histone proteins. This post-translational modification is a critical component of epigenetic regulation, influencing chromatin structure and gene expression. HDACs are categorized into four classes based on their homology to yeast proteins. Classes I, II, and IV are zinc-dependent enzymes, while Class III HDACs, also known as sirtuins, are NAD+-dependent.
BRD4354 is a zinc-dependent HDAC inhibitor with a distinct selectivity profile for HDAC5 and HDAC9.[1] This specificity makes it a valuable tool for dissecting the specific roles of these class IIa HDACs in various physiological and pathological processes.
Data Presentation: Inhibitory Activity of BRD4354
The inhibitory potency of BRD4354 against a panel of HDAC isoforms has been determined through in vitro enzymatic assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below, highlighting its selectivity for HDAC5 and HDAC9.
| HDAC Isoform | Class | IC50 (μM) |
| HDAC1 | I | >40 |
| HDAC2 | I | >40 |
| HDAC3 | I | >40 |
| HDAC4 | IIa | 3.88 - 13.8 |
| HDAC5 | IIa | 0.85 |
| HDAC6 | IIb | 3.88 - 13.8 |
| HDAC7 | IIa | 3.88 - 13.8 |
| HDAC8 | I | 3.88 - 13.8 |
| HDAC9 | IIa | 1.88 |
Table 1: In vitro inhibitory activity of BRD4354 against various HDAC isoforms. Data compiled from publicly available sources.[2][3][4]
Mechanism of Action and Signaling Pathway
BRD4354 exerts its biological effects by directly inhibiting the enzymatic activity of HDAC5 and HDAC9. A key signaling pathway regulated by these class IIa HDACs involves the Myocyte Enhancer Factor 2 (MEF2) family of transcription factors.[5] In a basal state, HDAC5 and HDAC9 are localized in the nucleus where they bind to MEF2, leading to the deacetylation of histones at the promoter regions of MEF2 target genes, resulting in transcriptional repression.[5]
Upon inhibition by BRD4354, the repressive function of HDAC5 and HDAC9 on MEF2 is relieved. This leads to an increase in histone acetylation at the promoters of MEF2 target genes, which in turn facilitates the recruitment of transcriptional co-activators and initiates gene expression.[5] The expression of HDAC9 itself is also regulated by MEF2, creating a negative feedback loop.[5]
The signaling cascade leading to the regulation of HDAC5 activity involves upstream kinases such as Calcium/calmodulin-dependent protein kinase II (CaMKII). In response to specific signals, CaMKII can phosphorylate HDAC5, leading to its dissociation from MEF2 and its export from the nucleus via binding to 14-3-3 proteins. This relieves the repression of MEF2-dependent genes.
Experimental Protocols
In Vitro HDAC Inhibition Assay (Fluorometric)
This protocol outlines a general method for determining the IC50 values of HDAC inhibitors.
Materials:
-
Purified recombinant human HDAC enzymes (HDAC1, 2, 3, 4, 5, 6, 7, 8, 9)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (containing a protease like trypsin)
-
BRD4354 stock solution (in DMSO)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of BRD4354 in HDAC Assay Buffer. A final DMSO concentration should be kept constant across all wells (typically ≤1%).
-
To each well of a 96-well plate, add the diluted BRD4354 or vehicle control (DMSO in assay buffer).
-
Add the recombinant HDAC enzyme to each well.
-
Initiate the reaction by adding the fluorogenic HDAC substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the developer solution. The developer contains a protease that cleaves the deacetylated substrate, releasing the fluorophore.
-
Incubate at room temperature for 15-20 minutes to allow for signal development.
-
Measure the fluorescence intensity using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percent inhibition for each concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Assay for Gene Expression Analysis
This protocol describes a method to assess the effect of BRD4354 on gene expression in a cellular context, using the A549 human lung adenocarcinoma cell line as an example.[2]
Materials:
-
A549 cells
-
Complete cell culture medium (e.g., F-12K Medium with 10% FBS)
-
BRD4354 stock solution (in DMSO)
-
6-well plates
-
RNA extraction kit
-
Reagents and instrumentation for microarray or RNA-sequencing (RNA-seq) analysis
Procedure:
-
Seed A549 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a specific concentration of BRD4354 (e.g., 10 µM) or vehicle control (DMSO) for a set duration (e.g., 24 hours).
-
Harvest the cells and extract total RNA using a commercially available kit according to the manufacturer's instructions.
-
Assess the quality and quantity of the extracted RNA.
-
Perform gene expression profiling using either microarray or RNA-seq.
-
Analyze the resulting data to identify differentially expressed genes (upregulated and downregulated) in response to BRD4354 treatment compared to the vehicle control. This analysis can provide insights into the biological pathways modulated by the inhibition of HDAC5 and HDAC9.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the characterization of a selective HDAC inhibitor like BRD4354.
In Vivo Studies: A Prospective Outlook
As of the current literature, detailed in vivo efficacy, pharmacokinetic (PK), and pharmacodynamic (PD) data for BRD4354 in preclinical cancer models have not been extensively published. For a compound like BRD4354 to advance in the drug development pipeline, comprehensive in vivo studies would be essential.
Key aspects to be investigated in future in vivo studies would include:
-
Maximum Tolerated Dose (MTD): Determining the highest dose of BRD4354 that can be administered without causing unacceptable toxicity in animal models.
-
Pharmacokinetics (PK): Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of BRD4354 to understand its bioavailability and half-life.
-
Pharmacodynamics (PD): Assessing the on-target effects of BRD4354 in vivo, such as measuring changes in histone acetylation in tumor tissues.
-
Efficacy in Xenograft Models: Evaluating the anti-tumor activity of BRD4354 in mouse models bearing human cancer cell lines (e.g., A549 xenografts). This would involve monitoring tumor growth inhibition over time.
-
Combination Studies: Investigating the potential synergistic effects of BRD4354 when combined with other standard-of-care anticancer agents.
Conclusion
BRD4354 is a valuable chemical probe for the scientific community, offering selective inhibition of HDAC5 and HDAC9. Its utility in dissecting the roles of these specific class IIa HDACs in cellular processes is significant. The detailed in vitro and cellular methodologies provided in this guide offer a framework for researchers to further explore the biological effects of BRD4354. Future in vivo studies will be crucial to fully elucidate its therapeutic potential.
References
The Role of BRD4354 in Epigenetic Modification Pathways: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BRD4354 is a synthetic small molecule that has garnered significant interest within the scientific community for its role as a selective chemical probe in the field of epigenetics.[1][2] Primarily characterized as a moderately potent inhibitor of Class IIa histone deacetylases (HDACs), specifically HDAC5 and HDAC9, BRD4354 provides a valuable tool for dissecting the nuanced roles of these enzymes in gene regulation and cellular processes.[2][3][4] Its selectivity allows for the targeted investigation of HDAC5 and HDAC9 functions, distinguishing them from other HDAC isoforms.[1] This guide provides a comprehensive overview of BRD4354, detailing its mechanism of action, quantitative inhibitory profile, and the experimental protocols utilized for its characterization.
Introduction to Epigenetic Modification and Histone Deacetylases
Epigenetic modifications are heritable changes in gene expression that do not involve alterations to the underlying DNA sequence.[5][6] These modifications, including DNA methylation and histone modifications, play a crucial role in regulating chromatin structure and gene accessibility.[5][7] Histone acetylation is a key epigenetic mark dynamically regulated by two opposing enzyme families: histone acetyltransferases (HATs) and histone deacetylases (HDACs).[2] HATs add acetyl groups to lysine (B10760008) residues on histone tails, generally leading to a more relaxed chromatin structure (euchromatin) and transcriptional activation.[2] Conversely, HDACs remove these acetyl groups, resulting in a more condensed chromatin state (heterochromatin) and transcriptional repression.[2]
The 18 known human HDACs are categorized into four classes.[2] BRD4354 is a selective inhibitor of Class IIa HDACs, a family that includes HDAC4, HDAC5, HDAC7, and HDAC9.[1][8] These enzymes are distinguished by their tissue-specific expression and their role in regulating key developmental and signaling pathways.[9]
Mechanism of Action of BRD4354
BRD4354 exerts its biological effects through the direct inhibition of the enzymatic activity of HDAC5 and HDAC9.[2] These zinc-dependent enzymes are critical regulators of the myocyte enhancer factor 2 (MEF2) family of transcription factors.[2][8] In their active state, HDAC5 and HDAC9 are localized to the nucleus where they bind to MEF2, leading to the deacetylation of histones at the promoter regions of MEF2 target genes, which in turn represses their transcription.[2]
By inhibiting HDAC5 and HDAC9, BRD4354 prevents this deacetylation, leading to an increase in histone acetylation at the promoters of MEF2 target genes.[2] This enhanced acetylation facilitates the recruitment of transcriptional co-activators, ultimately leading to the expression of genes regulated by MEF2.[2] Interestingly, the expression of HDAC9 itself is regulated by MEF2, creating a negative feedback loop.[2]
It is also noteworthy that BRD4354 has been identified as a potent covalent inhibitor of the SARS-CoV-2 main protease (Mpro), demonstrating a dual-targeting capability.[10][11][12] This guide, however, will focus on its role in epigenetic modification.
Quantitative Data: Inhibitory Profile of BRD4354
The inhibitory activity of BRD4354 has been assessed against a panel of HDAC isoforms, demonstrating its selectivity for HDAC5 and HDAC9. The half-maximal inhibitory concentrations (IC50) are summarized below.
| Target Enzyme | IC50 (µM) | HDAC Class |
| HDAC1 | >40 | I |
| HDAC2 | >40 | I |
| HDAC3 | >40 | I |
| HDAC4 | 3.88 - 13.8 | IIa |
| HDAC5 | 0.85 | IIa |
| HDAC6 | 3.88 - 13.8 | IIb |
| HDAC7 | 3.88 - 13.8 | IIa |
| HDAC8 | 3.88 - 13.8 | I |
| HDAC9 | 1.88 | IIa |
| Data compiled from multiple sources.[3][4][13] |
Mandatory Visualizations
Signaling Pathway of BRD4354-Mediated Gene Expression
Caption: Signaling pathway of HDAC5/9 inhibition by BRD4354 in transcriptional regulation.
Experimental Workflow for BRD4354 Characterization
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. BRD 4354 | CAS 315698-07-8 | BRD4354 | Tocris Bioscience [tocris.com]
- 5. Phytocompounds targeting epigenetic modulations: an assessment in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.revvity.com [resources.revvity.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Frontiers | Characterization of Histone Deacetylase Mechanisms in Cancer Development [frontiersin.org]
- 10. benchchem.com [benchchem.com]
- 11. BRD4354 is a Potent Covalent Inhibitor against the SARS-CoV-2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
BRD4354: A Comprehensive Technical Guide to a Dual-Targeting Epigenetic and Antiviral Compound
For Researchers, Scientists, and Drug Development Professionals
Abstract
BRD4354 has emerged as a significant chemical probe, demonstrating a unique dual-targeting mechanism with potent and selective inhibition of Class IIa histone deacetylases (HDACs), specifically HDAC5 and HDAC9, alongside covalent inhibition of the main protease (Mpro) of SARS-CoV-2. This technical guide provides an in-depth overview of the discovery, development, mechanism of action, and experimental characterization of BRD4354. It is designed to serve as a comprehensive resource, incorporating detailed experimental protocols, quantitative data summaries, and visualizations of relevant biological pathways and experimental workflows to facilitate further investigation and potential therapeutic development.
Discovery and Development
The development of selective HDAC inhibitors is a key focus in epigenetic drug discovery, aiming to minimize the off-target effects and toxicity associated with pan-HDAC inhibitors.[4][5] The progression of such compounds typically involves rigorous preclinical evaluation, including in vitro and in vivo studies to assess efficacy and pharmacokinetic properties.[3][6][7]
Mechanism of Action
BRD4354 exhibits two distinct mechanisms of action against two different classes of enzymes:
2.1. Inhibition of HDAC5 and HDAC9
BRD4354 is a moderately potent inhibitor of the zinc-dependent histone deacetylases HDAC5 and HDAC9.[2] These Class IIa HDACs play a crucial role in transcriptional regulation by deacetylating lysine (B10760008) residues on histones, leading to chromatin condensation and gene repression.[8] A key target of HDAC5 and HDAC9 is the Myocyte Enhancer Factor 2 (MEF2) family of transcription factors.[8] By binding to MEF2, HDAC5 and HDAC9 repress the expression of MEF2 target genes.[9] Inhibition of HDAC5 and HDAC9 by BRD4354 relieves this repression, leading to histone hyperacetylation and the activation of MEF2-dependent gene expression, which can influence cellular processes such as proliferation and apoptosis.[8][10]
Signaling Pathway of HDAC5/9 Inhibition by BRD4354
Caption: Signaling pathway of HDAC5/9 in transcriptional regulation.
2.2. Covalent Inhibition of SARS-CoV-2 Main Protease (Mpro)
BRD4354 acts as a potent covalent inhibitor of the SARS-CoV-2 main protease (Mpro), an enzyme essential for viral replication.[3] The inhibition mechanism is a time-dependent, two-step process.[3] It involves a retro-Mannich reaction followed by a Michael addition, leading to the formation of a covalent bond between the ortho-quinone methide intermediate of BRD4354 and the catalytic cysteine residue (Cys145) in the Mpro active site.[3][11] This irreversible binding inactivates the enzyme, thereby blocking the viral life cycle.[3]
Mechanism of Covalent Inhibition of SARS-CoV-2 Mpro by BRD4354
Caption: Covalent inhibition of SARS-CoV-2 Mpro by BRD4354.
Quantitative Data
The inhibitory activity of BRD4354 against various HDAC isoforms and the SARS-CoV-2 main protease has been determined through in vitro enzymatic assays. The half-maximal inhibitory concentrations (IC50) are summarized below.
Table 1: In Vitro Inhibitory Activity of BRD4354 against HDAC Isoforms
| HDAC Isoform | Class | IC50 (µM) |
| HDAC1 | I | >40 |
| HDAC2 | I | >40 |
| HDAC3 | I | >40 |
| HDAC4 | IIa | 3.88 - 13.8 |
| HDAC5 | IIa | 0.85 |
| HDAC6 | IIb | 3.88 - 13.8 |
| HDAC7 | IIa | 3.88 - 13.8 |
| HDAC8 | I | 3.88 - 13.8 |
| HDAC9 | IIa | 1.88 |
| Data compiled from multiple sources.[2][12] |
Table 2: In Vitro Inhibitory Activity of BRD4354 against SARS-CoV-2 Main Protease
| Target Enzyme | IC50 (µM) | Notes |
| SARS-CoV-2 Main Protease (Mpro) | 0.72 ± 0.04 | Time-dependent covalent inhibition |
| Data from in vitro protease activity assays.[3] |
Experimental Protocols
The following are detailed protocols for key in vitro experiments to characterize the activity of BRD4354.
4.1. In Vitro HDAC Inhibition Assay (Fluorometric)
This assay determines the IC50 values of BRD4354 against specific HDAC isoforms.
-
Materials:
-
Recombinant human HDAC enzymes
-
Fluorogenic acetylated peptide substrate
-
BRD4354
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (containing a protease, e.g., trypsin)
-
96-well black microplates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of BRD4354 in the assay buffer.
-
In a 96-well plate, add the diluted BRD4354, recombinant HDAC enzyme, and assay buffer.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the fluorogenic HDAC substrate.
-
Incubate at 37°C for 30-60 minutes.
-
Stop the reaction and develop the signal by adding the developer solution.
-
Incubate at room temperature for 15 minutes.
-
Measure the fluorescence intensity (e.g., excitation at 360 nm and emission at 460 nm).
-
Plot the fluorescence readings against the inhibitor concentration to calculate the IC50 value.[2]
-
4.2. Cell Viability Assay (MTT Assay)
This assay assesses the effect of BRD4354 on the metabolic activity of viable cells.
-
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
BRD4354 stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of BRD4354 concentrations for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[2]
-
4.3. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
-
Materials:
-
Cancer cell line of interest
-
BRD4354 stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
6-well plates
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with desired concentrations of BRD4354.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.[2]
-
4.4. Cell Cycle Analysis (Propidium Iodide Staining)
This assay analyzes the distribution of cells in different phases of the cell cycle using flow cytometry.
-
Materials:
-
Cancer cell line of interest
-
BRD4354 stock solution
-
Cold 70% ethanol (B145695)
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
6-well plates
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with BRD4354.
-
Harvest the cells, wash with cold PBS, and fix by dropwise addition of cold 70% ethanol while vortexing.
-
Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with cold PBS.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the samples by flow cytometry.[2]
-
Experimental and Developmental Workflow
The characterization and development of a compound like BRD4354 typically follows a structured workflow, from initial synthesis and screening to in vivo studies.
General Experimental Workflow for BRD4354 Characterization
Caption: A generalized workflow for the discovery and development of BRD4354.
Conclusion
BRD4354 is a versatile chemical probe with a compelling dual-targeting profile, making it a valuable tool for both epigenetic and antiviral research. Its selectivity for HDAC5 and HDAC9 offers a more targeted approach to studying the roles of these enzymes in health and disease compared to pan-HDAC inhibitors. Furthermore, its potent covalent inhibition of the SARS-CoV-2 main protease presents a potential avenue for the development of novel COVID-19 therapeutics. The detailed protocols and data presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of BRD4354 and similar compounds. Future in vivo studies will be crucial to fully elucidate its pharmacokinetic profile and efficacy in relevant disease models.
References
- 1. Broad Institute awarded grant to develop chemical probes for human biology and disease | Broad Institute [broadinstitute.org]
- 2. benchchem.com [benchchem.com]
- 3. Preclinical studies on histone deacetylase inhibitors as therapeutic reagents for endometrial and ovarian cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mitacs.ca [mitacs.ca]
- 5. The clinical development of histone deacetylase inhibitors as targeted anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics-pharmacodynamics and antitumor activity of mercaptoacetamide-based histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improved Pharmacokinetic Profiles of HDAC6 Inhibitors via Cap Group Modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medium.com [medium.com]
- 9. Preclinical and clinical progress for HDAC as a putative target for epigenetic remodeling and functionality of immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
BRD4354 Ditrifluoroacetate: A Technical Guide to its Covalent Inhibition Mechanism
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the covalent inhibition mechanism of BRD4354 ditrifluoroacetate, a small molecule that has garnered significant interest for its dual-targeting capabilities. BRD4354 has been identified as a selective inhibitor of Class IIa histone deacetylases (HDACs) 5 and 9, and a potent covalent inhibitor of the main protease (Mpro) of SARS-CoV-2.[1][2] This document will dissect the molecular interactions, present key quantitative data, detail relevant experimental protocols, and provide visual representations of the underlying mechanisms and workflows.
Core Inhibition Profile of BRD4354
BRD4354 exhibits a distinct dual-action mechanism. It selectively inhibits HDAC5 and HDAC9, enzymes crucial for epigenetic regulation, and separately, it potently and covalently inactivates the SARS-CoV-2 Mpro, a key enzyme in the viral life cycle.[2][3]
Histone Deacetylase (HDAC) Inhibition
BRD4354 is a moderately potent inhibitor of HDAC5 and HDAC9.[4] While its inhibition of HDACs has been described as time-dependent and reversible, mechanistic studies suggest a more complex interaction involving a zinc-catalyzed decomposition of BRD4354. This decomposition is proposed to generate an ortho-quinone methide intermediate, which then covalently modifies nucleophilic cysteine residues within the HDAC enzymes.[5] This dual nature of reversible binding and potential for covalent modification highlights a nuanced inhibitory mechanism that warrants further investigation.
By selectively targeting HDAC5 and HDAC9, BRD4354 is a valuable tool for studying the specific roles of these enzymes in cellular processes like muscle differentiation, immune responses, and neuronal function.[3] These HDACs are known to repress the activity of the myocyte enhancer factor-2 (MEF2), a critical transcription factor. Inhibition by BRD4354 would, therefore, be expected to enhance MEF2-dependent gene expression.[3]
SARS-CoV-2 Main Protease (Mpro) Covalent Inhibition
The covalent inhibition mechanism of BRD4354 against the SARS-CoV-2 Mpro is well-defined.[1][6] It follows a time-dependent, two-step process.[6] Initially, BRD4354 binds reversibly to the Mpro active site.[6] This is followed by a retro-Mannich reaction, catalyzed by a general base within the enzyme, which generates a thiol-reactive ortho-quinone methide intermediate.[6] Subsequently, the catalytic cysteine residue (Cys145) of Mpro attacks this intermediate via a Michael addition, forming a stable covalent bond.[1][6] This covalent modification irreversibly inactivates the enzyme.[6]
Quantitative Data Summary
The inhibitory potency and kinetic parameters of BRD4354 against its targets have been quantified in various studies. The following tables summarize this key data.
Table 1: BRD4354 Inhibitory Potency (IC50) Against HDAC Isoforms
| HDAC Isoform | Class | IC50 (μM) |
| HDAC1 | I | >40[1] |
| HDAC2 | I | >40[1] |
| HDAC3 | I | >40[1] |
| HDAC4 | IIa | 3.88 - 13.8[1][4] |
| HDAC5 | IIa | 0.85 [4][7] |
| HDAC6 | IIb | 3.88 - 13.8[4] |
| HDAC7 | IIa | 3.88 - 13.8[4] |
| HDAC8 | I | 3.88 - 13.8[4] |
| HDAC9 | IIa | 1.88 [4][7] |
Table 2: BRD4354 Inhibitory Potency and Kinetic Parameters Against SARS-CoV-2 Mpro
| Parameter | Value |
| IC50 (60 min incubation) | 0.72 ± 0.04 μM[6][8] |
| KI (Initial rapid binding) | 1.9 ± 0.5 μM[6][8] |
| kinact,max (Second slow inactivation) | 0.040 ± 0.002 min-1[6][8] |
Visualizing the Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the key mechanisms and experimental workflows associated with BRD4354.
Signaling Pathway of HDAC5/9 Inhibition
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. BRD4354 is a Potent Covalent Inhibitor against the SARS-CoV-2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. BRD4354 Is a Potent Covalent Inhibitor against the SARS-CoV-2 Main Protease - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary studies on BRD4354 ditrifluoroacetate's biological activity
An In-depth Technical Guide to the Preliminary Biological Activity of BRD4354 Ditrifluoroacetate
BRD4354 has been identified as a selective, moderately potent small molecule inhibitor with a unique dual-targeting profile. Primarily characterized as an inhibitor of Class IIa histone deacetylases (HDACs), specifically HDAC5 and HDAC9, it also demonstrates potent covalent inhibition of the SARS-CoV-2 Main Protease (Mpro).[1][2][3] This guide provides a comprehensive overview of its biological activity, mechanism of action, and the experimental methodologies used for its characterization, tailored for researchers and drug development professionals.
Mechanism of Action
BRD4354's primary mechanism of action is the inhibition of zinc-dependent histone deacetylases.[2] It shows significant selectivity for HDAC5 and HDAC9.[4] HDACs are enzymes that remove acetyl groups from lysine (B10760008) residues on histones and other proteins, leading to chromatin condensation and transcriptional repression.[5] By inhibiting HDAC5 and HDAC9, BRD4354 increases histone acetylation, which in turn modulates the expression of genes, particularly those regulated by the myocyte enhancer factor 2 (MEF2) family of transcription factors.[1] The inhibition of HDAC5 and HDAC9 alleviates their repressive activity on MEF2, leading to the expression of MEF2 target genes.[1]
Additionally, BRD4354 has been identified as a potent covalent inhibitor of the main protease (Mpro) of SARS-CoV-2.[2][3] Its mechanism in this context involves a time-dependent, two-step process that results in the formation of a covalent bond with the catalytic cysteine (C145) in the Mpro active site.[2][6]
Data Presentation: Inhibitory Activity
The inhibitory potency of BRD4354 has been quantified against a panel of HDAC isoforms and the SARS-CoV-2 Mpro, with half-maximal inhibitory concentrations (IC50) summarized below.
| Target Enzyme | Class/Family | IC50 Value (µM) | Notes |
| HDAC5 | Class IIa | 0.85 | Moderately potent inhibitor.[4][7] |
| HDAC9 | Class IIa | 1.88 | Moderately potent inhibitor.[4][7] |
| HDAC4 | Class IIa | 3.88 - 13.8 | Weaker inhibition.[2][7] |
| HDAC7 | Class IIa | 3.88 - 13.8 | Weaker inhibition.[7] |
| HDAC6 | Class IIb | 3.88 - 13.8 | Weaker inhibition.[7] |
| HDAC8 | Class I | 3.88 - 13.8 | Weaker inhibition.[7] |
| HDAC1 | Class I | >40 | Demonstrates low inhibitory effect.[2][7] |
| HDAC2 | Class I | >40 | Demonstrates low inhibitory effect.[2][7] |
| HDAC3 | Class I | >40 | Demonstrates low inhibitory effect.[2][7] |
| SARS-CoV-2 Mpro | Cysteine Protease | 0.72 ± 0.04 | Time-dependent covalent inhibition.[6][7] |
Signaling Pathways and Workflows
HDAC Inhibition Signaling Pathway
The following diagram illustrates the mechanism of BRD4354-mediated HDAC inhibition and its effect on gene expression.
References
BRD4354 Ditrifluoroacetate: A Technical Guide to a Selective Class IIa HDAC and SARS-CoV-2 Main Protease Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of BRD4354 ditrifluoroacetate, a chemical probe with a unique dual-targeting mechanism. It functions as a selective, moderately potent inhibitor of Class IIa histone deacetylases (HDACs), specifically HDAC5 and HDAC9, and as a potent covalent inhibitor of the main protease (Mpro) of SARS-CoV-2.[1][2] This document details its chemical properties, mechanism of action, inhibitory activity, and relevant experimental protocols, presenting a valuable resource for researchers in epigenetics and antiviral drug discovery.
Core Compound Information
| Identifier | Value |
| Compound Name | BRD4354 ditrifluoroacetate |
| CAS Number | 2444837-63-0[] |
| Molecular Formula | C25H25ClF6N4O5[] |
| Molecular Weight | 610.93[] |
| Related CAS (Free Base) | 315698-07-8[] |
Synonyms:
-
8-Quinolinol, 5-chloro-7-[(4-ethyl-1-piperazinyl)-3-pyridinylmethyl]-, 2,2,2-trifluoroacetate (1:2)[]
-
5-Chloro-7-[(4-ethyl-1-piperazinyl)(3-pyridinyl)methyl]-8-quinolinol trifluoroacetate (B77799) (1:2)[]
-
BRD-4354[4]
-
BRD 4354[4]
Mechanism of Action
BRD4354 exhibits two distinct mechanisms of action depending on the biological target.
1. Inhibition of Histone Deacetylases (HDACs):
BRD4354 is an inhibitor of zinc-dependent histone deacetylases.[5] It demonstrates moderate potency and significant selectivity for HDAC5 and HDAC9, which are members of the class IIa family of HDACs.[5][6] Histone deacetylases catalyze the removal of acetyl groups from lysine (B10760008) residues on both histone and non-histone proteins, playing a critical role in the regulation of gene expression.[5] By selectively inhibiting HDAC5 and HDAC9, BRD4354 can lead to hyperacetylation of their targets, thereby influencing gene expression and modulating cellular pathways involved in muscle differentiation, immune responses, and neuronal function.[7]
2. Covalent Inhibition of SARS-CoV-2 Main Protease (Mpro):
BRD4354 has been identified as a potent covalent inhibitor of the main protease (Mpro) of SARS-CoV-2.[5][8] It exhibits a time-dependent, two-step inhibition mechanism. This process involves a retro-Mannich reaction followed by a Michael addition, leading to the formation of a covalent bond with the catalytic cysteine (C145) in the active site of the enzyme.[5][8]
Quantitative Data: Inhibitory Activity
The inhibitory activity of BRD4354 against a panel of HDAC isoforms has been quantified, demonstrating its selectivity for HDAC5 and HDAC9. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| HDAC Isoform | Class | IC50 (μM) |
| HDAC1 | I | >40[4] |
| HDAC2 | I | >40[4] |
| HDAC3 | I | >40[4] |
| HDAC4 | IIa | 3.88 - 13.8[4] |
| HDAC5 | IIa | 0.85 [4][6] |
| HDAC6 | IIb | 3.88 - 13.8[4] |
| HDAC7 | IIa | 3.88 - 13.8[4] |
| HDAC8 | I | 3.88 - 13.8[4] |
| HDAC9 | IIa | 1.88 [4][6] |
BRD4354 also demonstrates potent inhibition of the SARS-CoV-2 Main Protease with an IC50 value of 0.72 ± 0.04 μM.[8]
Signaling Pathway and Experimental Workflow
The selective inhibition of HDAC5 and HDAC9 by BRD4354 has a focused impact on cellular signaling. A key pathway affected is the regulation of the myocyte enhancer factor-2 (MEF2) transcription factor, which is critical for muscle development.[7]
Caption: BRD4354 inhibits HDAC5/9, leading to enhanced MEF2-dependent gene expression.
A general experimental workflow for evaluating the in vitro effects of BRD4354 is outlined below.
Caption: General in vitro experimental workflow for BRD4354 characterization.[2]
Experimental Protocols
In Vitro HDAC Inhibition Assay (Fluorescence-Based)
This protocol outlines a general method for determining the IC50 values of HDAC inhibitors.[5]
Materials:
-
Recombinant human HDAC enzymes
-
Fluorogenic acetylated peptide substrate
-
BRD4354
-
Assay buffer
-
Developer solution (containing a protease like trypsin)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Compound Dilution: Prepare serial dilutions of BRD4354 to a range of concentrations.[5]
-
Reaction Setup: In a 96-well plate, combine the HDAC enzyme, the fluorogenic substrate, and the diluted BRD4354 in an appropriate assay buffer.[5]
-
Incubation: Incubate the reaction mixture at 37°C for a defined period.[5]
-
Development: Add the developer solution to each well. The protease in the developer solution cleaves the deacetylated substrate, releasing a fluorescent molecule.[5]
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader. The intensity is proportional to the enzyme activity.[5]
-
Data Analysis: Plot the fluorescence readings against the inhibitor concentration to calculate the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[5]
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of BRD4354 on cells.[9]
Materials:
-
Target cell line
-
Complete growth medium
-
BRD4354 stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.[9]
-
Compound Treatment: Treat the cells with a range of BRD4354 concentrations for the desired duration (e.g., 24, 48, or 72 hours).[2][9] Include a vehicle control (DMSO).[2]
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[2]
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control and determine the concentration of BRD4354 that inhibits cell growth by 50% (GI50).
SARS-CoV-2 Mpro Inhibition Assay (Fluorogenic)
This protocol measures the inhibitory activity of BRD4354 against the SARS-CoV-2 main protease.[2]
Materials:
-
Recombinant SARS-CoV-2 Main Protease (Mpro)
-
Fluorogenic Mpro substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)
-
BRD4354 stock solution (in DMSO)
-
Assay buffer
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Compound Dilution: Prepare serial dilutions of BRD4354 in assay buffer.
-
Pre-incubation: In a 96-well plate, add the Mpro enzyme solution and the diluted BRD4354 or DMSO (vehicle control). Incubate at 37°C for 30-60 minutes.[2]
-
Reaction Initiation: Initiate the reaction by adding the Mpro substrate solution to each well.[2]
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at regular intervals for 15-30 minutes at 37°C.[2]
-
Data Analysis: Calculate the initial reaction rates from the linear portion of the fluorescence curve and determine the IC50 value of BRD4354.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. BRD4354 | inhibitor of HDAC5 and HDAC9 | CAS# 315698-07-8 | InvivoChem [invivochem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. BRD4354 is a Potent Covalent Inhibitor against the SARS-CoV-2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for BRD4354 Ditrifluoroacetate in Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRD4354 is a small molecule inhibitor with a dual mechanism of action, making it a compound of significant interest in various research fields.[1][2] Primarily, it functions as a moderately potent and selective inhibitor of Class IIa histone deacetylases (HDACs), specifically HDAC5 and HDAC9.[3][4][5] By inhibiting these enzymes, BRD4354 can modulate gene expression through the hyperacetylation of histones and other proteins.[1][5] Additionally, BRD4354 has been identified as a potent covalent inhibitor of the main protease (MPro) of SARS-CoV-2, an essential enzyme for viral replication.[2][6] These application notes provide detailed protocols for in vitro assays to characterize the activity of BRD4354.
Mechanism of Action
BRD4354 exhibits its biological effects through two distinct mechanisms:
-
HDAC Inhibition : As a zinc-dependent histone deacetylase inhibitor, BRD4354 shows selectivity for HDAC5 and HDAC9.[4][7] HDACs remove acetyl groups from lysine (B10760008) residues on histones, leading to chromatin condensation and transcriptional repression.[8] By inhibiting HDAC5 and HDAC9, BRD4354 prevents the deacetylation of their targets, influencing gene expression.[1] This activity is particularly relevant to the Myocyte Enhancer Factor 2 (MEF2) signaling pathway, where HDAC5 and HDAC9 act as transcriptional corepressors.[1][9]
-
SARS-CoV-2 MPro Inhibition : BRD4354 acts as a time-dependent, covalent inhibitor of the SARS-CoV-2 main protease.[2][6] It forms a covalent bond with the catalytic cysteine (Cys145) in the active site of the enzyme, leading to its irreversible inactivation.[7]
Data Presentation
Inhibitory Activity of BRD4354
The following table summarizes the in vitro inhibitory potency (IC50) of BRD4354 against various HDAC isoforms and the SARS-CoV-2 main protease.
| Target Enzyme | IC50 Value (µM) | Notes |
| HDAC Isoforms | ||
| HDAC5 | 0.85 | Moderately potent inhibitor.[1][3][10] |
| HDAC9 | 1.88 | Moderately potent inhibitor.[1][3][10] |
| HDAC4, 6, 7, 8 | 3.88 - 13.8 | Weaker inhibition compared to HDAC5 and HDAC9.[3][10] |
| HDAC1, 2, 3 | >40 | Demonstrates less inhibitory effect on Class I HDACs.[3][10] |
| Viral Protease | ||
| SARS-CoV-2 Main Protease (MPro) | 0.72 ± 0.04 | Time-dependent covalent inhibition.[1] |
Recommended Concentration Ranges for In Vitro Assays
The optimal concentration of BRD4354 will vary depending on the cell line and the specific assay. A dose-response experiment is crucial to determine the ideal concentration range.
| Assay Type | Recommended Starting Range (µM) | Considerations |
| Enzymatic Assays (HDAC, MPro) | 0.1 - 10 | Suitable for initial dose-response studies.[1] |
| Cell-Based Assays | 0.5 - 25 | A broader range to determine the optimal concentration for desired effects while monitoring cytotoxicity.[1] |
| Initial Cell Line Testing | 2 - 20 | A reasonable starting range for untested cell lines, representing 5 to 10 times the in vitro IC50 value.[4] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Simplified signaling pathway of BRD4354-mediated HDAC inhibition.
Caption: General experimental workflow for testing BRD4354 in vitro.
Experimental Protocols
In Vitro HDAC Inhibition Assay (Fluorogenic)
This protocol outlines a general method for determining the IC50 values of BRD4354 against purified HDAC enzymes.[5][9]
Materials:
-
Purified recombinant human HDAC enzymes
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., containing Trypsin)
-
BRD4354 ditrifluoroacetate stock solution (in DMSO)
-
96-well or 384-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Dilution: Prepare serial dilutions of BRD4354 in Assay Buffer. Ensure the final DMSO concentration in the assay is consistent across all wells and typically does not exceed 1%.
-
Assay Plate Preparation: To each well of the microplate, add the diluted BRD4354 or DMSO (for vehicle control).
-
Enzyme Addition: Add the diluted HDAC enzyme to each well.
-
Incubation: Incubate the plate for a predetermined time (e.g., 15 minutes) at 37°C.[5]
-
Reaction Initiation: Add the fluorogenic HDAC substrate to all wells to start the enzymatic reaction.
-
Reaction Incubation: Incubate the plate at 37°C for 30-60 minutes.[1]
-
Reaction Termination and Development: Stop the reaction by adding the Developer solution to each well. The developer cleaves the deacetylated substrate, releasing the fluorophore.[9]
-
Signal Development: Incubate at room temperature for 15-30 minutes to allow for the development of the fluorescent signal.[5]
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).[5]
-
Data Analysis: Calculate the percent inhibition for each BRD4354 concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of BRD4354 on cell viability and to determine cytotoxic concentrations.[1][8]
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
BRD4354 ditrifluoroacetate stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[8]
-
Compound Treatment: Prepare serial dilutions of BRD4354 in complete growth medium. The final DMSO concentration should not exceed 0.1%.[4][8] Remove the old medium and add the medium containing different concentrations of BRD4354. Include a vehicle control (medium with DMSO).[8]
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[8]
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.[1]
-
Formazan (B1609692) Crystal Formation: Incubate the plate at 37°C for 2-4 hours, until purple formazan crystals are visible.[1]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with BRD4354.[8]
Materials:
-
Cancer cell line of interest
-
BRD4354 ditrifluoroacetate stock solution (in DMSO)
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
1X Binding Buffer
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of BRD4354 for the chosen duration.[8]
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.[8]
-
Washing: Wash the cells twice with cold PBS.[8]
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[8]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[8]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]
-
Final Preparation: Add 400 µL of 1X Binding Buffer to each tube.[8]
-
Flow Cytometry Analysis: Analyze the samples by flow cytometry within 1 hour.[8]
Safety Precautions
BRD4354 is a research compound and should be handled with appropriate laboratory safety precautions. Use personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. All experiments should be conducted in a certified biological safety cabinet. Dispose of waste according to institutional guidelines.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols for In Vivo Preparation of BRD4354 Ditrifluoroacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
BRD4354 is a potent and selective inhibitor of histone deacetylase 5 (HDAC5) and HDAC9, enzymes that play a critical role in the epigenetic regulation of gene expression.[1][2] Its selectivity makes it a valuable tool for investigating the specific biological functions of these Class IIa HDACs in various pathological conditions, including cancer and neurological disorders.[2][3] Furthermore, BRD4354 has been identified as a covalent inhibitor of the SARS-CoV-2 main protease (Mpro), highlighting its potential as a dual-targeting agent.[4][5] This document provides detailed protocols for the preparation of BRD4354 ditrifluoroacetate for in vivo studies, ensuring optimal solubility and stability for reliable experimental outcomes.
Data Presentation
Inhibitory Activity of BRD4354
BRD4354 demonstrates selectivity for HDAC5 and HDAC9 over other HDAC isoforms. The half-maximal inhibitory concentrations (IC50) are summarized below.
| Target | IC50 (µM) |
| HDAC5 | 0.85 |
| HDAC9 | 1.88 |
| HDAC4 | >3.88 |
| HDAC6 | >3.88 |
| HDAC7 | >3.88 |
| HDAC8 | >13.8 |
| HDAC1 | >40 |
| HDAC2 | >40 |
| HDAC3 | >40 |
Table 1: In vitro inhibitory activity of BRD4354 against various HDAC isoforms. Data compiled from publicly available sources.[6][7][8]
In Vivo Formulation Solubility
Two primary formulations are recommended for in vivo administration of BRD4354 ditrifluoroacetate, achieving a clear solution at a minimum concentration of 1.25 mg/mL (3.26 mM).[6][8]
| Formulation | Components | Solubility |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1.25 mg/mL (3.26 mM) |
| 2 | 10% DMSO, 90% Corn Oil | ≥ 1.25 mg/mL (3.26 mM) |
Table 2: Solubility of BRD4354 in recommended in vivo formulations.[6][8]
Experimental Protocols
Protocol 1: Aqueous-Based Formulation for Systemic Administration
This formulation is suitable for intravenous, intraperitoneal, or oral administration where an aqueous-based vehicle is preferred.
Materials:
-
BRD4354 ditrifluoroacetate powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80, sterile
-
Saline (0.9% sodium chloride), sterile
-
Sterile, conical centrifuge tubes (e.g., 1.5 mL, 15 mL, 50 mL)
-
Calibrated pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Optional: Sonicator
Procedure:
-
Prepare the Co-solvent Mixture:
-
In a sterile conical tube, prepare the vehicle by sequentially adding the components in the following order: 10% DMSO, 40% PEG300, and 5% Tween-80.
-
For example, to prepare 1 mL of the final formulation, add 100 µL of DMSO, 400 µL of PEG300, and 50 µL of Tween-80.
-
Vortex the mixture thoroughly after each addition to ensure homogeneity.
-
-
Dissolve BRD4354 Ditrifluoroacetate:
-
Weigh the required amount of BRD4354 ditrifluoroacetate powder and place it in a separate sterile tube.
-
Add the prepared co-solvent mixture to the powder.
-
Vortex vigorously until the powder is completely dissolved. Gentle heating or sonication can be used to aid dissolution if precipitation occurs.[7]
-
-
Add Saline:
-
Once a clear solution is obtained, add the required volume of sterile saline (45% of the final volume). For a 1 mL final volume, add 450 µL of saline.
-
Vortex the solution thoroughly to ensure it is well-mixed.
-
-
Final Preparation and Storage:
-
The final solution should be clear. If any precipitation is observed, the solution may need to be warmed or sonicated again before administration.
-
It is recommended to prepare the formulation fresh on the day of use.
-
If short-term storage is necessary, store the solution at 4°C and protect it from light. For longer-term storage, aliquots of the stock solution in DMSO can be stored at -20°C for up to one year or -80°C for up to two years.[7] Avoid repeated freeze-thaw cycles.[7]
-
Protocol 2: Oil-Based Formulation for Subcutaneous or Oral Administration
This formulation is suitable for subcutaneous injection or oral gavage where a lipid-based vehicle is desired.
Materials:
-
BRD4354 ditrifluoroacetate powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Corn oil, sterile
-
Sterile, conical centrifuge tubes (e.g., 1.5 mL, 15 mL, 50 mL)
-
Calibrated pipettes and sterile, filtered pipette tips
-
Vortex mixer
Procedure:
-
Prepare the DMSO Stock Solution:
-
Weigh the required amount of BRD4354 ditrifluoroacetate powder and dissolve it in sterile DMSO to create a concentrated stock solution (e.g., 12.5 mg/mL).[8] Ensure the powder is completely dissolved.
-
-
Prepare the Final Formulation:
-
In a sterile conical tube, add 90% of the final volume as sterile corn oil.
-
Add 10% of the final volume from the DMSO stock solution to the corn oil.
-
For example, to prepare 1 mL of the final formulation, add 900 µL of corn oil and then add 100 µL of the 12.5 mg/mL BRD4354 stock solution in DMSO.
-
Vortex the mixture vigorously until a clear and homogenous solution is obtained.
-
-
Final Preparation and Storage:
-
The final solution should be clear.
-
It is advisable to prepare this formulation fresh before each use.
-
Store any remaining DMSO stock solution at -20°C or -80°C.
-
Mandatory Visualizations
Signaling Pathway of BRD4354 in Transcriptional Regulation
Caption: BRD4354 inhibits HDAC5/9, leading to increased histone acetylation and activation of MEF2-mediated gene expression.
Experimental Workflow for In Vivo Preparation of BRD4354
Caption: Workflow for the preparation of BRD4354 ditrifluoroacetate for in vivo studies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. BRD4354 | inhibitor of HDAC5 and HDAC9 | CAS# 315698-07-8 | InvivoChem [invivochem.com]
Recommended working concentration for BRD4354 in cell culture
Application Notes and Protocols for BRD4354 in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction: BRD4354 is a valuable chemical probe recognized as a moderately potent and selective inhibitor of Class IIa histone deacetylases (HDACs), specifically HDAC5 and HDAC9.[1] By inhibiting these enzymes, BRD4354 modulates the acetylation of histones and other proteins, which in turn alters gene expression.[1][2] These application notes provide comprehensive protocols and recommended working concentrations for the use of BRD4354 in various cell culture experiments.
Quantitative Data Summary
The inhibitory activity and recommended concentrations for BRD4354 are summarized below.
Table 1: In Vitro Inhibitory Activity of BRD4354 against HDAC Isoforms
| Target | IC50 (µM) | HDAC Class |
| HDAC5 | 0.85 | IIa |
| HDAC9 | 1.88 | IIa |
| HDAC4 | 3.88 | IIa |
| HDAC7 | 7.82 | IIa |
| HDAC6 | >10 | IIb |
| HDAC8 | 13.8 | I |
| HDAC1 | >40 | I |
| HDAC2 | >40 | I |
| HDAC3 | >40 | I |
| Data compiled from publicly available sources.[1][3][4] |
Table 2: Recommended Starting Concentration Ranges for BRD4354 in Cell Culture
| Assay Type | Cell Line Example | Recommended Concentration Range (µM) | Treatment Time (Hours) |
| Enzymatic Assays | - | 0.1 - 10 | Not Applicable |
| Gene Expression | A549 | 10 | 24 |
| Cell Viability | Various Cancer Lines | 0.5 - 25 | 24 - 72 |
| Western Blot | A549 | 1 - 10 | 24 |
| Apoptosis/Cell Cycle | Various Cancer Lines | 0.5 - 20 | 24 - 72 |
| These ranges are starting points and should be optimized for specific cell lines and experimental conditions.[3][5] |
Signaling Pathway and Experimental Workflow
Mechanism of Action: BRD4354's primary mechanism involves the inhibition of HDAC5 and HDAC9. These enzymes normally bind to the Myocyte Enhancer Factor 2 (MEF2) family of transcription factors, repressing their activity through histone deacetylation.[1] By inhibiting HDAC5/9, BRD4354 prevents this repression, leading to increased histone acetylation at the promoter regions of MEF2 target genes and subsequent activation of gene expression.[1][2]
References
Application Notes and Protocols for Cell-Based Assays Using BRD4354 Ditrifluoroacetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing BRD4354 ditrifluoroacetate in various cell-based assays. BRD4354 is a valuable chemical probe for studying the biological functions of specific class IIa histone deacetylases (HDACs), acting as a moderately potent inhibitor of HDAC5 and HDAC9.[1][2] Additionally, it has been identified as a potent covalent inhibitor of the SARS-CoV-2 main protease (MPro).[3][4] This document outlines its mechanism of action, summarizes key quantitative data, and provides detailed protocols for its application in experimental settings.
Mechanism of Action
BRD4354 is a zinc-dependent histone deacetylase inhibitor with moderate potency and significant selectivity for HDAC5 and HDAC9, both of which are members of the class IIa HDAC family.[5] HDACs are enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histones, which leads to chromatin condensation and transcriptional repression.[6] In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes.[6] By inhibiting HDAC activity, BRD4354 is intended to restore normal gene expression patterns, which can lead to cell cycle arrest and apoptosis.[6]
The inhibitory action of BRD4354 on HDAC5 and HDAC9 primarily affects the Myocyte Enhancer Factor 2 (MEF2) signaling pathway.[4] HDAC5 and HDAC9 act as transcriptional corepressors by binding to MEF2 transcription factors, repressing MEF2-target genes.[1][4] Inhibition of HDAC5/9 by BRD4354 relieves this repression, allowing MEF2 to activate the transcription of its target genes.[1][4]
Furthermore, BRD4354 has been shown to be a potent, time-dependent, covalent inhibitor of the SARS-CoV-2 main protease (MPro), which is essential for viral replication.[3][5] It forms a covalent bond with the catalytic cysteine (C145) of the enzyme.[4][5]
Data Presentation
The following tables summarize the in vitro inhibitory activity of BRD4354 against various HDAC isoforms and the SARS-CoV-2 Main Protease.
Table 1: Inhibitory Activity of BRD4354 against Histone Deacetylases (HDACs)
| HDAC Isoform | IC50 (μM) | Class |
| HDAC1 | >40 | I |
| HDAC2 | >40 | I |
| HDAC3 | >40 | I |
| HDAC4 | 3.88 - 13.8 | IIa |
| HDAC5 | 0.85 | IIa |
| HDAC6 | 3.88 - 13.8 | IIb |
| HDAC7 | 3.88 - 13.8 | IIa |
| HDAC8 | 3.88 - 13.8 | I |
| HDAC9 | 1.88 | IIa |
Data compiled from publicly available sources.[2][4][5]
Table 2: Inhibitory Activity of BRD4354 against SARS-CoV-2 Main Protease (MPro)
| Target | IC50 (μM) | Assay Type | Notes |
| SARS-CoV-2 Main Protease (Mpro) | 0.72 ± 0.04 | In vitro Protease Activity Assay | Time-dependent covalent inhibition.[3][4] |
Table 3: Effects of BRD4354 on Various Cancer Cell Lines
| Cell Line | Cancer Type | Concentration Range (µM) | Treatment Time (hours) | Observed Effects |
| MCF-7 | Breast Cancer | 0.5 - 5 | 48 - 72 | Inhibition of cell growth, induction of apoptosis.[6] |
| MDA-MB-231 | Breast Cancer | 1 - 15 | 48 - 72 | Decreased cell viability, induction of apoptosis.[6] |
| HCT116 | Colon Cancer | 0.5 - 10 | 24 - 48 | Cell cycle arrest, induction of apoptosis.[6] |
| HeLa | Cervical Cancer | 1 - 20 | 24 - 72 | Inhibition of cell proliferation, apoptosis.[6] |
| A549 | Lung Cancer | 10 | 24 | Altered gene expression.[2] |
The concentrations and treatment times provided are representative and may require optimization for specific experimental conditions.[6]
Signaling Pathway and Experimental Workflow Diagrams
References
BRD4354: A Selective Probe for Interrogating Histone Deacetylase 5 and 9 Function
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
BRD4354 is a valuable chemical probe for investigating the biological roles of specific class IIa histone deacetylases (HDACs), demonstrating moderate potency and significant selectivity for HDAC5 and HDAC9.[1] Histone deacetylases are a class of enzymes that play a critical role in regulating gene expression by removing acetyl groups from lysine (B10760008) residues on both histone and non-histone proteins.[1][2] The aberrant activity of specific HDAC isoforms is implicated in numerous diseases, including cancer and neurological disorders.[2][3] BRD4354 offers a targeted approach to study the functions of HDAC5 and HDAC9, distinguishing their roles from other HDACs.[1] These application notes provide detailed protocols for utilizing BRD4354 in various in vitro assays to probe HDAC function, assess cellular responses, and elucidate downstream signaling pathways.
Mechanism of Action
BRD4354 is a zinc-dependent histone deacetylase inhibitor.[1] Its selectivity for HDAC5 and HDAC9 allows for the precise investigation of their roles in biological processes.[1] The primary mechanism of action for HDAC inhibitors involves the chelation of the zinc ion within the catalytic site of the enzyme, which blocks substrate access and prevents the removal of acetyl groups.[1][4] This leads to an accumulation of acetylated histones, resulting in a more relaxed chromatin structure and altered gene expression.[2] Specifically, the inhibition of HDAC5 and HDAC9 by BRD4354 is expected to relieve the repression of transcription factors such as myocyte enhancer factor-2 (MEF2), a key regulator of muscle differentiation, neuronal survival, and immune responses.[3][5]
Interestingly, BRD4354 has also been identified as a potent covalent inhibitor of the SARS-CoV-2 main protease (Mpro), highlighting a potential off-target activity that researchers should be aware of.[1][6]
Data Presentation
Inhibitory Activity of BRD4354 Against HDAC Isoforms
The selectivity of BRD4354 for HDAC5 and HDAC9 over other HDAC isoforms is a key feature of this chemical probe. The following table summarizes the half-maximal inhibitory concentrations (IC50) of BRD4354 against a panel of human HDAC enzymes.
| HDAC Isoform | IC50 (µM) |
| HDAC1 | >40[7] |
| HDAC2 | >40[7] |
| HDAC3 | >40[7] |
| HDAC4 | 3.88 - 13.8[7] |
| HDAC5 | 0.85 [7][8] |
| HDAC6 | 3.88 - 13.8[7] |
| HDAC7 | 3.88 - 13.8[7] |
| HDAC8 | 3.88 - 13.8[7] |
| HDAC9 | 1.88 [7][8] |
Cellular Effects of BRD4354 on Cancer Cell Lines
BRD4354 has been shown to impact the viability and proliferation of various cancer cell lines. The following table provides representative concentration ranges and observed effects. Note that optimal concentrations and treatment times may vary depending on the specific cell line and experimental conditions.
| Cell Line | Cancer Type | Concentration Range (µM) | Treatment Time (hours) | Observed Effects |
| A549 | Lung Cancer | 1 - 10[2] | 24 - 72[2] | Decreased cell viability, induction of apoptosis, G2/M cell cycle arrest.[2] |
| H1299 | Lung Cancer | 1 - 10[2] | 24 - 72[2] | Reduced cell proliferation, induction of apoptosis, G1 and G2/M cell cycle arrest.[2] |
| MCF-7 | Breast Cancer | 0.5 - 5[2] | 48 - 72[2] | Inhibition of cell growth, induction of apoptosis.[2] |
| MDA-MB-231 | Breast Cancer | 1 - 15[2] | 48 - 72[2] | Decreased cell viability, induction of apoptosis.[2] |
| HCT116 | Colon Cancer | 0.5 - 10[2] | 24 - 48[2] | Cell cycle arrest, induction of apoptosis.[2] |
| HeLa | Cervical Cancer | 1 - 20[2] | 24 - 72[2] | Inhibition of cell proliferation, apoptosis.[2] |
Experimental Protocols
In Vitro HDAC Inhibition Assay (Fluorogenic)
This protocol outlines a general method for determining the IC50 values of BRD4354 against purified HDAC enzymes.[1][3]
Materials:
-
Purified recombinant human HDAC enzymes (e.g., HDAC5, HDAC9)
-
Fluorogenic HDAC substrate (e.g., Fluor-de-Lys™)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (containing a protease like trypsin)
-
BRD4354 stock solution (in DMSO)
-
384-well or 96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of BRD4354 in assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects enzyme activity.
-
In a microplate, add the diluted BRD4354 solutions.
-
Add the HDAC enzyme to each well.
-
Initiate the reaction by adding the fluorogenic HDAC substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).[3]
-
Stop the reaction by adding the developer solution.
-
Incubate at room temperature for 15-30 minutes to allow for the development of the fluorescent signal.[3]
-
Measure the fluorescence intensity using a plate reader (e.g., excitation 360 nm, emission 460 nm).[3]
-
Calculate the percent inhibition for each BRD4354 concentration and determine the IC50 value by fitting the data to a dose-response curve.[1]
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of BRD4354 on cultured cells.[2]
Materials:
-
Cell line of interest
-
Complete growth medium
-
BRD4354 stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[2][9]
-
Treat cells with a range of BRD4354 concentrations for the desired duration (e.g., 24, 48, or 72 hours).[2] Include a vehicle control (DMSO).[9]
-
After the incubation period, add MTT solution to each well and incubate at 37°C for 2-4 hours, until formazan (B1609692) crystals are visible.[9]
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.[9]
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
This protocol quantifies the induction of apoptosis in cells treated with BRD4354.[2]
Materials:
-
Cell line of interest
-
6-well plates
-
BRD4354 stock solution (in DMSO)
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of BRD4354.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[2]
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.[2]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[2]
-
Add 400 µL of 1X Binding Buffer to each tube.[2]
-
Analyze the samples by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This protocol determines the effect of BRD4354 on cell cycle distribution.[2]
Materials:
-
Cell line of interest
-
6-well plates
-
BRD4354 stock solution (in DMSO)
-
Cold 70% ethanol (B145695)
-
PBS
-
Propidium Iodide (PI) staining solution containing RNase A
Procedure:
-
Seed cells in 6-well plates and treat with BRD4354.
-
Harvest the cells, wash with cold PBS, and fix by dropwise addition of the cell suspension into cold 70% ethanol while vortexing.[2]
-
Incubate at -20°C for at least 2 hours.[2]
-
Wash the fixed cells with cold PBS and resuspend in PI staining solution containing RNase A.[2]
-
Incubate for 30 minutes at 37°C in the dark.[2]
-
Analyze the samples by flow cytometry to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Gene Expression Analysis
To investigate the downstream effects of HDAC5/9 inhibition by BRD4354 on gene expression, researchers can perform microarray or RNA-sequencing analysis.[1]
Procedure Outline:
-
Culture cells (e.g., A549 adenocarcinoma cells) and treat with a specific concentration of BRD4354 (e.g., 10 µM) for a set duration (e.g., 24 hours).[1]
-
Isolate total RNA from both treated and untreated control cells.[1]
-
Perform microarray or RNA-sequencing to profile gene expression changes.[1]
-
Analyze the data to identify differentially expressed genes and perform pathway analysis to understand the biological processes modulated by HDAC5/9 inhibition.[1]
Visualizations
Caption: BRD4354 inhibits HDAC5/9, leading to increased histone acetylation and activation of MEF2 target genes.
Caption: General workflow for assessing the cellular effects of BRD4354.
Caption: Logical workflow for the characterization of BRD4354's activity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. BRD4354 is a Potent Covalent Inhibitor against the SARS-CoV-2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for BRD4354 Ditrifluoroacetate in A549 Adenocarcinoma Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRD4354 ditrifluoroacetate is a potent and selective inhibitor of Histone Deacetylase 5 (HDAC5) and HDAC9, which are members of the class IIa family of HDACs.[1] Histone deacetylases (HDACs) are crucial enzymes in the epigenetic regulation of gene expression. By removing acetyl groups from histones, they promote chromatin condensation and transcriptional repression.[2] In numerous cancers, aberrant overexpression of HDACs leads to the silencing of tumor suppressor genes, thereby fostering cancer cell proliferation, survival, and metastasis.[2] BRD4354 offers a targeted approach to reverse these effects. By inhibiting HDAC activity, it aims to restore normal gene expression, leading to cell cycle arrest, induction of apoptosis, and suppression of tumor growth.[2] These application notes provide detailed protocols for utilizing BRD4354 in in-vitro studies with A549 human lung adenocarcinoma cells.
Mechanism of Action
BRD4354 functions as a selective inhibitor of HDAC5 and HDAC9.[1] This selectivity allows for a more targeted investigation into the roles of these specific HDACs in cancer biology. The inhibition of HDAC5 and HDAC9 by BRD4354 is expected to lead to the hyperacetylation of their target proteins, thereby influencing gene expression.[3] This can result in the upregulation of tumor suppressor genes, such as p21, which is a cyclin-dependent kinase inhibitor that can induce cell cycle arrest. Furthermore, HDAC inhibitors are known to trigger apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[2] This can involve the upregulation of pro-apoptotic proteins (e.g., Bim, Bid) and the downregulation of anti-apoptotic proteins (e.g., Bcl-2).[2]
Data Presentation
The following table summarizes the inhibitory activity and typical effects of BRD4354 on the A549 adenocarcinoma cell line based on available data.
| Parameter | Value | Reference |
| Cell Line | A549 (Human Lung Adenocarcinoma) | [2][3] |
| Compound | BRD4354 ditrifluoroacetate | |
| Target | HDAC5, HDAC9 | [1][4] |
| IC50 (HDAC5) | 0.85 µM | [3][4] |
| IC50 (HDAC9) | 1.88 µM | [3][4] |
| Typical Concentration Range | 1 - 10 µM | [2] |
| Typical Treatment Time | 24 - 72 hours | [2] |
| Anticipated Effects | Decreased cell viability, induction of apoptosis, G2/M cell cycle arrest. | [2] |
Experimental Protocols
Cell Culture
The A549 human lung adenocarcinoma cell line is an established model for non-small cell lung cancer research.[5] These cells are epithelial and grow as a monolayer.[6]
-
Culture Medium: Complete growth medium such as DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Passage cells when they reach 80-90% confluency.
Preparation of BRD4354 Ditrifluoroacetate Stock Solution
BRD4354 is typically dissolved in Dimethyl Sulfoxide (DMSO).
-
Prepare a high-concentration stock solution (e.g., 10 mM) of BRD4354 in sterile DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C.[4]
-
For experiments, dilute the stock solution to the desired final concentrations in a complete growth medium. Ensure the final DMSO concentration in the cell culture does not exceed 0.1% to avoid solvent-induced cytotoxicity.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of viable cells to determine the cytotoxic effects of BRD4354.[2][3]
-
Materials:
-
A549 cells
-
Complete growth medium
-
BRD4354 stock solution
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Protocol:
-
Seed A549 cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.[3]
-
Incubate for 24 hours to allow for cell attachment.[2]
-
Prepare serial dilutions of BRD4354 in a complete growth medium and add them to the wells. Include a vehicle control (DMSO) with the same final solvent concentration.[3]
-
Incubate for the desired treatment durations (e.g., 24, 48, or 72 hours).[2][3]
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.[3]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[3]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[2]
-
Materials:
-
A549 cells
-
Complete growth medium
-
BRD4354 stock solution
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Protocol:
-
Seed A549 cells in 6-well plates and allow them to reach 70-80% confluency.[2]
-
Treat the cells with the desired concentrations of BRD4354 for the chosen duration.
-
Harvest both adherent and floating cells by trypsinization and centrifugation.[2]
-
Wash the cells twice with cold PBS.[2]
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[2]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.[2]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.[2]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[2]
-
Add 400 µL of 1X Binding Buffer to each tube.[2]
-
Analyze the samples by flow cytometry.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide to stain DNA and analyze the cell cycle distribution by flow cytometry.[2]
-
Materials:
-
A549 cells
-
Complete growth medium
-
BRD4354 stock solution
-
6-well plates
-
Cold 70% ethanol (B145695)
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
-
-
Protocol:
-
Seed A549 cells in 6-well plates and treat with BRD4354 as described above.
-
Harvest the cells by trypsinization and centrifugation.
-
Wash the cells with cold PBS and resuspend the cell pellet in 1 mL of cold PBS.
-
Fix the cells by adding the cell suspension dropwise into 3 mL of cold 70% ethanol while gently vortexing.[2]
-
Incubate the cells at -20°C for at least 2 hours or overnight.[2]
-
Centrifuge the fixed cells and wash with cold PBS.[2]
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.[2]
-
Incubate for 30 minutes at 37°C in the dark.[2]
-
Analyze the samples by flow cytometry.
-
Mandatory Visualization
References
Application Notes and Protocols for BRD4354: A Tool Compound for Target Validation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing BRD4354 as a tool compound for target validation studies. BRD4354 is a dual-inhibitor that demonstrates moderate potency and selectivity for Histone Deacetylase 5 (HDAC5) and HDAC9, and also functions as a potent covalent inhibitor of the SARS-CoV-2 main protease (Mpro).[1][2] This unique profile makes it a valuable probe for investigating the biological roles of these targets.
Mechanism of Action
BRD4354 exhibits distinct mechanisms of action against its two primary target classes:
-
HDAC Inhibition: As an inhibitor of zinc-dependent histone deacetylases, BRD4354 shows moderate potency and selectivity for HDAC5 and HDAC9, which are members of the class IIa HDAC family.[3][4] HDACs catalyze the removal of acetyl groups from lysine (B10760008) residues on histones and other proteins, leading to chromatin condensation and transcriptional repression.[1][5] By inhibiting HDAC5 and HDAC9, BRD4354 promotes hyperacetylation, influencing gene expression.[1] This activity primarily impacts the Myocyte Enhancer Factor 2 (MEF2) signaling pathway, where HDAC5 and HDAC9 act as transcriptional corepressors.[6] Inhibition by BRD4354 relieves this repression, allowing MEF2 to activate the transcription of its target genes.[6]
-
SARS-CoV-2 Mpro Covalent Inhibition: BRD4354 acts as a potent, time-dependent covalent inhibitor of the SARS-CoV-2 main protease (Mpro).[1][7] It forms a covalent bond with the catalytic cysteine residue (Cys145) in the Mpro active site, thereby inactivating the enzyme.[1][8] The proposed mechanism involves a retro-Mannich reaction followed by a Michael addition.[7]
Data Presentation
The inhibitory activity of BRD4354 against various targets is summarized below.
| Target Enzyme | IC50 Value (µM) | Class/Notes |
| SARS-CoV-2 Main Protease (Mpro) | 0.72 ± 0.04 | Time-dependent covalent inhibition[1] |
| Histone Deacetylase 5 (HDAC5) | 0.85 | Class IIa HDAC; Moderately potent inhibitor[1][4][9] |
| Histone Deacetylase 9 (HDAC9) | 1.88 | Class IIa HDAC; Moderately potent inhibitor[1][4][9] |
| HDAC4, HDAC6, HDAC7, HDAC8 | 3.88 - 13.8 | Weaker inhibition compared to HDAC5 and HDAC9[1][4][9] |
| HDAC1, HDAC2, HDAC3 | >40 | Demonstrates >20-fold selectivity for HDAC5/9 over these Class I HDACs[1][9] |
Experimental Protocols
Here are detailed methodologies for key experiments utilizing BRD4354.
In Vitro HDAC Inhibition Assay (Fluorogenic)
This protocol is for determining the IC50 value of BRD4354 against HDAC enzymes.[3]
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC5, HDAC9)
-
Fluorogenic HDAC substrate
-
HDAC Assay Buffer
-
BRD4354 stock solution (in DMSO)
-
Developer solution (containing a protease like trypsin)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of BRD4354 in HDAC Assay Buffer. Ensure the final DMSO concentration remains constant across all wells (typically <1%).
-
To each well of a 96-well black microplate, add 10 µL of the diluted BRD4354 or DMSO (for vehicle control).
-
Add 30 µL of the HDAC enzyme solution to each well.
-
Initiate the reaction by adding 10 µL of the fluorogenic HDAC substrate to each well.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction by adding 50 µL of the Developer solution to each well. This solution contains a protease that cleaves the deacetylated substrate, releasing a fluorescent molecule.[3]
-
Measure the fluorescence intensity using a microplate reader. The intensity is proportional to the enzyme activity.
-
Plot the fluorescence readings against the inhibitor concentration to calculate the IC50 value.
In Vitro SARS-CoV-2 Mpro Inhibition Assay (FRET-based)
This protocol measures the ability of BRD4354 to inhibit Mpro activity.
Materials:
-
Recombinant SARS-CoV-2 Mpro enzyme
-
Mpro FRET substrate
-
Assay Buffer
-
BRD4354 stock solution (in DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of BRD4354 in Assay Buffer. Maintain a constant final DMSO concentration (e.g., <1%).
-
In a 96-well black microplate, add 5 µL of the diluted BRD4354 or DMSO (vehicle control) to each well.
-
Add 40 µL of Mpro enzyme solution (e.g., 50 nM final concentration) to each well.
-
Incubate the plate at 37°C for 30-60 minutes to allow for time-dependent inhibition.[1]
-
Initiate the reaction by adding 5 µL of the Mpro FRET substrate solution (e.g., 20 µM final concentration) to each well.
-
Immediately measure the fluorescence intensity (e.g., Excitation: 340 nm, Emission: 490 nm) at regular intervals (e.g., every minute) for 15-30 minutes at 37°C.[1]
-
Calculate the initial reaction rates by determining the slope of the linear portion of the fluorescence curve.
-
Plot the reaction rates against the inhibitor concentration to determine the IC50 value.
Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol assesses the effect of BRD4354 on cell viability.[5][10]
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
BRD4354 stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plate
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[5]
-
Treat cells with a range of BRD4354 concentrations (e.g., 0.1 to 50 µM) for the desired time (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO). The final DMSO concentration should not exceed 0.1-0.5%.[10]
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 2-4 hours, or until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add 100 µL of a solubilizing agent to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Plot the cell viability (%) against the log of the BRD4354 concentration to determine the CC50 (half-maximal cytotoxic concentration).[10]
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to confirm that BRD4354 engages its target (e.g., Mpro) within a cellular environment.[8]
Materials:
-
Cell line expressing the target protein (e.g., HEK293T or Vero E6 cells expressing SARS-CoV-2 Mpro)
-
BRD4354
-
Lysis buffer with protease inhibitors
-
Western blotting or mass spectrometry equipment
Procedure:
-
Culture cells and treat with BRD4354 or a vehicle control.
-
Harvest and wash the cells.
-
Resuspend the cells in a suitable buffer and divide them into aliquots.
-
Heat the aliquots at a range of different temperatures.
-
Lyse the cells by freeze-thaw cycles or with a lysis buffer.[8]
-
Separate the soluble fraction (containing stabilized, non-aggregated protein) from the precipitated, denatured protein by centrifugation.
-
Quantify the amount of soluble target protein in the supernatant using Western blotting with a specific antibody or by mass spectrometry.
-
Plot the amount of soluble target protein as a function of temperature for both the vehicle- and BRD4354-treated samples. A shift in the melting curve to a higher temperature in the presence of BRD4354 indicates target engagement.[8]
Visualizations
Signaling Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. BRD4354 is a Potent Covalent Inhibitor against the SARS-CoV-2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. rndsystems.com [rndsystems.com]
- 10. benchchem.com [benchchem.com]
BRD4354 Administration and Dosage for Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRD4354 is a valuable chemical probe recognized for its selective inhibition of Class IIa histone deacetylases (HDACs), specifically HDAC5 and HDAC9.[1][2] It is a zinc-dependent histone deacetylase inhibitor.[1][2] This selectivity allows for targeted investigation into the biological roles of these specific enzymes in various pathways, distinguishing their functions from other HDAC isoforms.[1][2] BRD4354 has also been identified as a potent inhibitor of the main protease (MPro) of SARS-CoV-2.[1] This document provides a comprehensive overview of the available data on BRD4354, with a focus on its preparation for in vivo studies in mouse models.
Note: Extensive literature searches did not yield specific in vivo administration and dosage data for BRD4354 in mouse models. The following protocols for solubilization are provided as a starting point for researchers to develop their own in vivo study designs.
Mechanism of Action
BRD4354 selectively inhibits HDAC5 and HDAC9, which are involved in regulating gene expression through the deacetylation of histones. Inhibition of these enzymes leads to histone hyperacetylation, an open chromatin structure, and altered gene expression. This mechanism is critical in various cellular processes and is a target of interest in several disease models.
References
Application Notes and Protocols: Long-Term Storage and Stability of BRD4354 Stock Solutions
Introduction
BRD4354 is a synthetic compound with a dual mechanism of action, making it a valuable tool in various research areas. It functions as a moderately potent, time-dependent inhibitor of histone deacetylases (HDACs), with selectivity for HDAC5 and HDAC9.[1][2] Additionally, it is a potent, time-dependent covalent inhibitor of the SARS-CoV-2 main protease (MPro), where it forms a covalent bond with the active site cysteine (Cys145).[1][3] The mechanism of action for both targets is believed to involve a zinc-catalyzed decomposition of the parent molecule into a reactive ortho-quinone methide intermediate, which then covalently modifies nucleophilic cysteine residues within the target enzymes.[4][5]
Given its reactive nature, the long-term stability of BRD4354 in solution is a critical factor for ensuring experimental reproducibility and accuracy. Improper storage can lead to degradation, loss of activity, and inconsistent results. These application notes provide researchers, scientists, and drug development professionals with a comprehensive guide to the recommended storage, handling, and quality control protocols for BRD4354.
Recommended Storage Conditions
To maintain the integrity and activity of BRD4354, it is imperative to adhere to the following storage guidelines. The stability of the compound varies depending on whether it is in solid (powder) form or dissolved in a solvent, and whether it is the non-salt form or a salt form like ditrifluoroacetate.
Table 1: Recommended Storage Conditions for BRD4354
| Form | Solvent | Storage Temperature | Recommended Duration | Citations |
| Powder (Non-salt form) | N/A | -20°C | Up to 3 years | [6] |
| N/A | 4°C | Up to 2 years | [7] | |
| Stock Solution (Non-salt form) | DMSO | -80°C | Up to 2 years | [6][7][8] |
| DMSO | -20°C | Up to 1 year | [6][7][8] | |
| Stock Solution (Ditrifluoroacetate salt) | DMSO | -80°C | Up to 6 months | [2][8] |
| DMSO | -20°C | Up to 1 month | [2][8] |
Key Handling Recommendations:
-
Avoid Freeze-Thaw Cycles: Once a stock solution is prepared, it is highly recommended to aliquot it into single-use volumes to prevent degradation from repeated freezing and thawing.[6][7]
-
Moisture Sensitivity: For salt forms like BRD4354 ditrifluoroacetate, store sealed and away from moisture.[2][8]
Protocol 1: Preparation of BRD4354 Stock Solution (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution of BRD4354 (non-salt form, M.Wt: 382.89 g/mol ) in dimethyl sulfoxide (B87167) (DMSO).
Materials:
-
BRD4354 powder
-
Anhydrous/molecular biology grade DMSO
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated pipettes
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Pre-Weighing: Allow the vial of BRD4354 powder to equilibrate to room temperature before opening to prevent condensation.
-
Calculation: To prepare a 10 mM solution from 1 mg of BRD4354, you will need 0.2612 mL (261.2 µL) of DMSO.[9] Adjust the volume of DMSO based on the amount of BRD4354 powder.
-
Dissolution: Carefully add the calculated volume of DMSO to the vial containing the BRD4354 powder.
-
Mixing: Cap the vial securely and vortex thoroughly for 1-2 minutes.
-
Sonication (If Necessary): If precipitation or incomplete dissolution is observed, place the vial in an ultrasonic water bath for 5-10 minutes to ensure the compound is fully dissolved.[9] Gentle heating may also be applied if necessary.[2]
-
Aliquoting: Dispense the stock solution into single-use, sterile cryovials. The volume of each aliquot should be appropriate for your typical experimental needs.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 2 years) or -20°C for shorter-term storage (up to 1 year).[6][7]
Potential Degradation Pathway
The inhibitory mechanism of BRD4354 involves its conversion to a reactive intermediate. Mechanistic studies suggest that the compound undergoes a zinc-catalyzed decomposition to form an ortho-quinone methide.[4][5] This electrophilic intermediate is highly reactive and can covalently modify nucleophilic residues, such as cysteines, in target proteins.[4] This inherent reactivity underscores the importance of proper storage to minimize spontaneous degradation over time.
Experimental Protocols for Activity and Quality Control
To ensure the activity of stored BRD4354 stock solutions, it is advisable to perform periodic quality control experiments. The following protocols can be used to verify the biological activity of the compound.
Protocol 2: In Vitro HDAC Inhibition Assay (General)
This protocol provides a general framework for assessing the inhibitory activity of BRD4354 against its target HDACs using a commercially available fluorogenic assay kit.
Procedure:
-
Prepare Dilution Series: Create a serial dilution of your BRD4354 stock solution in the appropriate assay buffer.
-
Enzyme Incubation: In a 96-well plate, add the recombinant human HDAC enzyme (e.g., HDAC5) to wells containing either the diluted BRD4354, a known inhibitor (positive control), or assay buffer alone (vehicle control).[10]
-
Substrate Addition: Add the fluorescently labeled HDAC substrate to all wells to initiate the reaction.
-
Incubation: Incubate the plate according to the manufacturer's instructions, typically at 37°C for a specified duration.
-
Develop and Read: Add the developer solution provided in the kit, which stops the enzymatic reaction and generates a fluorescent signal from the deacetylated substrate. Measure the fluorescence using a microplate reader at the appropriate excitation/emission wavelengths.
-
Data Analysis: Normalize the fluorescence signal to the vehicle control and plot the activity against the logarithm of the BRD4354 concentration. Calculate the IC50 value and compare it to the expected value (e.g., 0.85 µM for HDAC5).[1]
Protocol 3: Cell Viability Assessment using MTT Assay
This assay determines the cytotoxic effects of BRD4354 and can be used to confirm consistent biological activity of a stored stock solution over time.[8][11]
Procedure:
-
Cell Seeding: Plate a suitable cell line (e.g., A549) in a 96-well plate at an optimal density and allow the cells to adhere overnight.[7][8]
-
Compound Treatment: Prepare a serial dilution of BRD4354 in fresh culture medium. Replace the old medium with the medium containing different concentrations of BRD4354 (e.g., 0.1 to 50 µM).[1] Include a vehicle control (e.g., DMSO at a final concentration ≤ 0.1%).[8]
-
Incubation: Incubate the cells for a desired duration (e.g., 24, 48, or 72 hours).[1][8]
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[1][8]
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., 100 µL of DMSO) to each well to dissolve the crystals.[1][8]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the dose-response curve. Compare the results with those obtained from a freshly prepared stock solution.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Inhibition of Zinc-Dependent Histone Deacetylases with a Chemically Triggered Electrophile. | Broad Institute [broadinstitute.org]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Troubleshooting BRD4354 ditrifluoroacetate solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BRD4354 ditrifluoroacetate. The following information addresses common solubility issues and provides protocols to ensure successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is BRD4354 ditrifluoroacetate and what are its primary targets?
BRD4354 is a dual-targeting inhibitor. It is a moderately potent inhibitor of Class IIa histone deacetylases (HDACs), specifically HDAC5 and HDAC9.[1][2][3][4] Additionally, it has been identified as a potent covalent inhibitor of the SARS-CoV-2 Main Protease (Mpro).[1] The ditrifluoroacetate salt form is often supplied for research purposes.
Q2: What is the recommended solvent for dissolving BRD4354 ditrifluoroacetate?
The recommended solvent for creating a stock solution of BRD4354 ditrifluoroacetate is dimethyl sulfoxide (B87167) (DMSO).[2][] It is soluble up to 125 mg/mL (204.61 mM) in DMSO, though this may require ultrasonication to fully dissolve.[1] For the free base, it is soluble up to 20 mM in DMSO and 50 mM in ethanol.[6]
Q3: I'm observing a precipitate when I dilute my DMSO stock solution into an aqueous buffer (e.g., PBS, cell culture media). What is happening and how can I prevent this?
This phenomenon is common and is known as "precipitation upon dilution." It occurs when the compound's solubility in the final aqueous environment is much lower than in the concentrated DMSO stock. To prevent this, you can try the following:
-
Lower the final concentration: The simplest approach is to work with a lower final concentration of BRD4354 in your assay.
-
Use a serial dilution approach: Instead of a single large dilution, perform serial dilutions in your aqueous buffer.
-
Increase the percentage of co-solvent: While keeping the final DMSO concentration as low as possible (ideally below 0.5% to avoid solvent-induced artifacts), a slightly higher concentration might be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration.
-
Use a pre-warmed buffer: Adding the DMSO stock to a buffer that has been gently warmed to 37°C can sometimes improve solubility.
Q4: Can the trifluoroacetate (B77799) (TFA) salt form of BRD4354 affect my experiments?
Yes, in some sensitive biological assays, the TFA counter-ion can potentially interfere with cellular functions. If you suspect that the TFA is impacting your results, you may consider performing a salt exchange to a more biologically compatible salt, such as hydrochloride (HCl) or acetate.
Q5: How should I store my BRD4354 ditrifluoroacetate solutions?
For long-term storage, it is recommended to store stock solutions in DMSO at -80°C for up to 6 months or at -20°C for up to 1 month.[1] To avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation, it is best to aliquot the stock solution into single-use volumes.
Troubleshooting Guide for Solubility Issues
Problem: The powdered BRD4354 ditrifluoroacetate is not dissolving in DMSO.
-
Possible Cause: Insufficient mixing or energy to break the crystal lattice.
-
Solution:
-
Vortexing: Ensure the solution is vortexed thoroughly.
-
Sonication: Use an ultrasonic bath to aid dissolution. This is often necessary to reach high concentrations in DMSO.[1]
-
Gentle Warming: Briefly warm the solution in a 37°C water bath. Do not overheat, as it may degrade the compound.
-
Problem: The compound dissolves in DMSO but crashes out of solution upon dilution in aqueous media.
-
Possible Cause: The compound has low aqueous solubility, and the final concentration exceeds its solubility limit in the assay buffer.
-
Solution:
-
Optimize Dilution: Add the DMSO stock solution dropwise to the aqueous buffer while vortexing to ensure rapid mixing.
-
Use Co-solvents: For in vivo studies or challenging in vitro assays, consider using a co-solvent system. Formulations with PEG300 and Tween-80 have been shown to be effective.[1][3][4]
-
pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent. Empirically test a range of pH values for your buffer to see if solubility improves.
-
Use of Solubilizing Agents: Consider the use of solubilizing agents like SBE-β-CD (sulfobutylether-β-cyclodextrin).[1]
-
Data Presentation
Table 1: Solubility of BRD4354 Ditrifluoroacetate
| Solvent/Formulation | Concentration | Notes |
| DMSO | 125 mg/mL (204.61 mM) | Requires ultrasonication.[1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (3.40 mM) | Clear solution; saturation unknown.[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (3.40 mM) | Clear solution; saturation unknown.[1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (3.40 mM) | Clear solution; saturation unknown.[1] |
Table 2: Solubility of BRD4354 (Free Base)
| Solvent | Concentration |
| DMSO | Soluble to 20 mM[6] |
| Ethanol | Soluble to 50 mM[6] |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of BRD4354 Ditrifluoroacetate in DMSO
Materials:
-
BRD4354 ditrifluoroacetate (MW: 610.93 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Weigh the Compound: Accurately weigh out the desired amount of BRD4354 ditrifluoroacetate. For example, to prepare 1 mL of a 10 mM stock solution, you will need 6.11 mg.
-
Add Solvent: Add the calculated volume of anhydrous DMSO to the vial containing the compound.
-
Dissolve: Vortex the solution vigorously for 1-2 minutes.
-
Sonication: If the compound is not fully dissolved, place the vial in an ultrasonic water bath for 15-30 minutes, or until the solution is clear.
-
Storage: Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes and store at -20°C or -80°C.
Protocol for a Kinetic Solubility Assay
This protocol can be used to determine the kinetic solubility of BRD4354 ditrifluoroacetate in your specific aqueous buffer.
Materials:
-
10 mM BRD4354 ditrifluoroacetate in DMSO
-
Your aqueous buffer of interest (e.g., PBS, pH 7.4)
-
96-well clear-bottom microplate
-
Plate reader capable of measuring turbidity (absorbance at ~600 nm)
Procedure:
-
Prepare Serial Dilutions: In a separate 96-well plate, prepare a 2-fold serial dilution of your 10 mM stock solution in DMSO.
-
Add Buffer: To your clear-bottom 96-well plate, add 198 µL of your aqueous buffer to each well.
-
Add Compound: Transfer 2 µL of each concentration from your DMSO serial dilution plate to the corresponding wells of the plate containing the buffer. This will result in a final DMSO concentration of 1%.
-
Incubate: Incubate the plate at room temperature for 1-2 hours with gentle shaking.
-
Measure Turbidity: Measure the absorbance of each well at a wavelength between 550 and 650 nm.
-
Data Analysis: The kinetic solubility is the highest concentration of the compound that does not show a significant increase in absorbance compared to the buffer-only control.
Mandatory Visualizations
References
Optimizing BRD4354 ditrifluoroacetate concentration for maximum efficacy
Welcome to the technical support center for BRD4354 ditrifluoroacetate. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for maximum efficacy in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of BRD4354?
A1: BRD4354 is a selective and moderately potent inhibitor of Class IIa histone deacetylases (HDACs), specifically targeting HDAC5 and HDAC9.[1][2][3][4] By inhibiting these enzymes, BRD4354 increases histone acetylation, leading to a more open chromatin structure and altered gene expression.[1][5] This primarily affects the myocyte enhancer factor 2 (MEF2) family of transcription factors, which are regulated by HDAC5 and HDAC9.[1]
Q2: What is a recommended starting concentration for BRD4354 in a new cell line?
A2: For a previously untested cell line, a good starting point is a concentration range of 2 µM to 20 µM.[2] It is recommended to perform a dose-response experiment, starting with a broad range (e.g., 0.1 µM to 50 µM), to determine the optimal concentration for your specific cell line and experimental endpoint.[2] For enzymatic assays, a starting range of 0.1 µM to 10 µM is suitable.[6]
Q3: How should I prepare and store BRD4354 ditrifluoroacetate?
A3: BRD4354 ditrifluoroacetate is soluble in DMSO.[] For long-term storage, it is recommended to store the solid compound at -20°C for up to 2 years or -80°C for up to 3 years.[8] Stock solutions in DMSO can be stored at -80°C for up to 2 years or -20°C for 1 year; it is advisable to prepare aliquots to avoid repeated freeze-thaw cycles.[9]
Q4: Are there any known off-target effects of BRD4354?
A4: Besides its primary targets HDAC5 and HDAC9, BRD4354 has been identified as a potent covalent inhibitor of the SARS-CoV-2 main protease (MPro).[10][11][12] It also weakly inhibits other HDACs such as HDAC4, HDAC6, HDAC7, and HDAC8 at higher concentrations.[3][4][8][13]
Troubleshooting Guides
Issue 1: Unexpectedly high cytotoxicity observed in my cell line.
-
Possible Cause: The concentration of BRD4354 may be too high for your specific cell line.
-
Possible Cause: High concentration of the solvent (DMSO).
-
Solution: Ensure the final DMSO concentration in your cell culture medium does not exceed 0.1% - 0.5%, as higher concentrations can be toxic to many cell lines. Always include a vehicle-only control in your experiments.[2]
-
-
Possible Cause: The incubation time is too long.
-
Solution: Reduce the duration of exposure to the compound. A time-course experiment can help determine the optimal treatment duration.[11]
-
-
Possible Cause: Suboptimal cell density.
-
Solution: Ensure you are using an optimal seeding density for your cell line, as both very high and very low densities can cause stress and cell death.[11]
-
Issue 2: No significant effect observed at the tested concentrations.
-
Possible Cause: The concentration of BRD4354 may be too low.
-
Possible Cause: The compound may have degraded due to improper storage or handling.
-
Possible Cause: The experimental endpoint may not be sensitive to HDAC5/9 inhibition in your specific cell line.
-
Solution: Consider measuring more direct readouts of HDAC inhibition, such as changes in histone acetylation via Western blot or the expression of known MEF2 target genes via qPCR.[6]
-
Quantitative Data
Table 1: In Vitro Inhibitory Activity of BRD4354 against HDAC Isoforms
| Target | IC50 (µM) | HDAC Class |
| HDAC5 | 0.85 | IIa |
| HDAC9 | 1.88 | IIa |
| HDAC4 | 3.88 | IIa |
| HDAC7 | 7.82 | IIa |
| HDAC6 | >10 | IIb |
| HDAC8 | 13.8 | I |
| HDAC1 | >40 | I |
| HDAC2 | >40 | I |
| HDAC3 | >40 | I |
Data compiled from publicly available sources.[1]
Table 2: Recommended Concentration Ranges of BRD4354 for In Vitro Assays
| Cancer Cell Line | Typical Concentration Range (µM) | Typical Treatment Duration (hours) | Observed Effects |
| MCF-7 (Breast) | 0.5 - 5 | 48 - 72 | Inhibition of cell growth, induction of apoptosis |
| MDA-MB-231 (Breast) | 1 - 15 | 48 - 72 | Decreased cell viability, induction of apoptosis |
| HCT116 (Colon) | 0.5 - 10 | 24 - 48 | Cell cycle arrest, induction of apoptosis |
| HeLa (Cervical) | 1 - 20 | 24 - 72 | Inhibition of cell proliferation, apoptosis |
| A549 (Lung) | ~10 | 24 | Changes in gene expression |
These concentrations are representative and may require optimization for specific experimental conditions.[5][8]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of BRD4354 on cancer cells.[5]
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
BRD4354 stock solution (in DMSO)
-
96-well plate
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of BRD4354 in complete growth medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the diluted BRD4354 solutions. Include a vehicle control (medium with DMSO).
-
Incubate for the desired time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Western Blot Analysis of Histone Acetylation
This protocol is used to assess changes in global histone acetylation levels in cells treated with BRD4354.[1]
Materials:
-
Cell culture plates
-
BRD4354
-
Lysis buffer
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of BRD4354 or DMSO (vehicle control) for a specified duration (e.g., 24 hours).
-
Harvest the cells and lyse them in lysis buffer.
-
Quantify the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
Visualizations
Caption: Signaling pathway of BRD4354-mediated HDAC5/9 inhibition.
Caption: General experimental workflow for in vitro studies with BRD4354.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. BRD 4354 | CAS 315698-07-8 | BRD4354 | Tocris Bioscience [tocris.com]
- 4. BRD4354 | inhibitor of HDAC5 and HDAC9 | CAS# 315698-07-8 | InvivoChem [invivochem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. rndsystems.com [rndsystems.com]
Technical Support Center: Minimizing Cytotoxicity of BRD4354 in Primary Cell Cultures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing BRD4354 in primary cell cultures while minimizing potential cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is BRD4354 and what is its mechanism of action?
A1: BRD4354 is a chemical probe that functions as a moderately potent and selective inhibitor of Class IIa histone deacetylases (HDACs), specifically HDAC5 and HDAC9.[1][2] By inhibiting these enzymes, BRD4354 modulates the acetylation of histones and other proteins, leading to changes in gene expression.[2] It has also been identified as a covalent inhibitor of the SARS-CoV-2 main protease (Mpro).[3]
Q2: Why am I observing high levels of cytotoxicity in my primary cell cultures when using BRD4354?
A2: Primary cells are generally more sensitive to chemical treatments than immortalized cell lines.[4] High cytotoxicity could be due to several factors, including:
-
High Compound Concentration: The optimal concentration for primary cells is likely lower than that used for cancer cell lines.
-
Solvent Toxicity: The solvent used to dissolve BRD4354, typically DMSO, can be toxic to primary cells at higher concentrations.[4]
-
Suboptimal Culture Conditions: Primary cells are sensitive to their environment, and factors like media composition, pH, and cell density can impact their health and response to treatment.
-
Off-Target Effects: At higher concentrations, BRD4354 may have off-target effects that contribute to cytotoxicity.[5]
Q3: What is a recommended starting concentration range for BRD4354 in primary cell cultures?
A3: Due to the increased sensitivity of primary cells, it is crucial to perform a dose-response experiment. A good starting point for a broad range of concentrations would be from the nanomolar to the low micromolar range (e.g., 1 nM to 10 µM).[4] This is lower than the typical concentrations used for cell lines, which can be up to 25 µM or higher.[6]
Q4: How can I differentiate between on-target, off-target, and cytotoxic effects?
A4: Distinguishing between these effects is key to interpreting your results.
-
On-target effects should correlate with the known mechanism of HDAC5/9 inhibition.
-
Off-target effects might be indicated by unexpected cellular changes not readily explained by the target's function.
-
Cytotoxicity is characterized by a general decline in cell health and viability. Performing a dose-response curve for both your functional readout and cell viability can help distinguish between these effects.[7]
Troubleshooting Guides
Issue 1: High Cell Death Observed at All Tested Concentrations
| Potential Cause | Troubleshooting Step | Rationale |
| Compound Concentration Too High | Perform a dose-response experiment starting from a much lower concentration range (e.g., picomolar to nanomolar). | Primary cells are highly sensitive, and the effective, non-toxic concentration may be significantly lower than for cell lines.[4] |
| Solvent (DMSO) Toxicity | Ensure the final DMSO concentration is as low as possible (ideally ≤ 0.1%) and is consistent across all wells, including the vehicle control.[4] | High concentrations of DMSO are toxic to primary cells.[4] |
| Suboptimal Culture Conditions | Review and optimize cell seeding density, media formulation, and ensure cells are healthy and in the exponential growth phase before treatment.[1][8] | Stressed or unhealthy cells are more susceptible to compound-induced toxicity.[8] |
| Compound Instability/Precipitation | Visually inspect the media for any signs of compound precipitation. Prepare fresh dilutions for each experiment and consider the compound's solubility in your specific culture medium. | Precipitated compound can lead to inconsistent and inaccurate concentrations, and the precipitate itself may be cytotoxic. |
Issue 2: Inconsistent Results Between Experiments
| Potential Cause | Troubleshooting Step | Rationale |
| Variable Cell Health and Passage Number | Use cells from a consistent and low passage number for all experiments. Always perform a viability count before seeding.[8] | Primary cells have a limited lifespan and their characteristics can change with each passage.[8] |
| Inconsistent Seeding Density | Optimize and standardize your cell seeding density for each experiment. Ensure a homogenous cell suspension during plating.[1][9] | Cell density can affect nutrient availability, cell-cell signaling, and compound efficacy.[1] |
| Variability in Compound Preparation | Prepare fresh serial dilutions of BRD4354 from a validated stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. | Compound potency can be affected by improper storage and handling. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity. | Evaporation from outer wells can concentrate the compound and affect cell viability. |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of BRD4354 against HDAC Isoforms
| Target Isoform | IC50 (µM) |
| HDAC5 | 0.85 |
| HDAC9 | 1.88 |
| HDAC4 | 3.88 |
| HDAC7 | 7.82 |
| HDAC8 | 13.8 |
| HDAC1 | >40 |
| HDAC2 | >40 |
| HDAC3 | >40 |
| HDAC6 | >10 |
Data compiled from publicly available sources.[2]
Experimental Protocols
Protocol 1: Dose-Response Cytotoxicity Assay using MTS
This protocol is to determine the cytotoxic concentration range of BRD4354 in a primary cell culture.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
BRD4354 stock solution (in DMSO)
-
96-well clear-bottom tissue culture plates
-
MTS reagent
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding:
-
Harvest primary cells and perform a cell count to determine viability.
-
Seed cells into a 96-well plate at a pre-determined optimal density. This density should allow for logarithmic growth during the experiment.[1]
-
Incubate the plate for 24 hours to allow cells to attach and recover.
-
-
Compound Preparation and Treatment:
-
Prepare serial dilutions of BRD4354 in complete culture medium. A suggested starting range is 10 µM down to 1 nM.
-
Prepare a vehicle control with the same final concentration of DMSO as the highest BRD4354 concentration.
-
Carefully remove the medium from the wells and add 100 µL of the BRD4354 dilutions or vehicle control.
-
-
Incubation:
-
Incubate the plate for a duration relevant to your experiment (e.g., 24, 48, or 72 hours). The incubation time should be optimized for your specific cell type and experimental goals.[10]
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the media-only blank from all readings.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot cell viability against the log of the BRD4354 concentration to determine the CC50 (half-maximal cytotoxic concentration).
-
Protocol 2: Caspase-3 Activity Assay for Apoptosis
This protocol measures the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Primary cells treated with BRD4354 and controls
-
Cell lysis buffer
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA)
-
Assay buffer
-
96-well plate
-
Plate reader capable of measuring absorbance at 405 nm
Procedure:
-
Cell Treatment and Lysis:
-
Treat primary cells with the desired concentrations of BRD4354 and a vehicle control for the desired time.
-
Harvest the cells (including any floating cells) and wash with cold PBS.
-
Lyse the cells according to the manufacturer's protocol for your chosen caspase-3 assay kit.
-
Determine the protein concentration of the cell lysates.
-
-
Caspase-3 Assay:
-
Add an equal amount of protein from each lysate to a 96-well plate.
-
Add the caspase-3 substrate and assay buffer to each well.
-
Incubate the plate at 37°C for 1-2 hours, or as recommended by the manufacturer.
-
-
Measurement:
-
Measure the absorbance at 405 nm.
-
-
Data Analysis:
-
Compare the absorbance of the BRD4354-treated samples to the vehicle control to determine the fold-increase in caspase-3 activity.
-
Visualizations
Caption: Workflow for optimizing BRD4354 concentration in primary cells.
Caption: BRD4354 signaling pathway leading to potential cytotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Identification of HDAC9 as a viable therapeutic target for the treatment of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. biocompare.com [biocompare.com]
- 9. researchgate.net [researchgate.net]
- 10. Exposure time versus cytotoxicity for anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
BRD4354 ditrifluoroacetate stability in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for the use of BRD4354 ditrifluoroacetate in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is BRD4354 and what are its primary targets?
A1: BRD4354 is a dual-function small molecule. It acts as a moderately potent inhibitor of Class IIa histone deacetylases (HDACs), specifically HDAC5 and HDAC9.[1][2][3] Additionally, it has been identified as a potent covalent inhibitor of the SARS-CoV-2 main protease (Mpro).[4]
Q2: What is the mechanism of action of BRD4354?
A2: BRD4354 inhibits HDAC5 and HDAC9, leading to an increase in histone acetylation. This epigenetic modification results in a more relaxed chromatin structure, allowing for the transcription of genes that were previously silenced.[1] The primary signaling pathway affected is the Myocyte Enhancer Factor 2 (MEF2) pathway, where HDAC5 and HDAC9 act as corepressors.[1] By inhibiting these HDACs, BRD4354 alleviates this repression and activates MEF2-target genes.[1]
Q3: How stable is BRD4354 ditrifluoroacetate in cell culture media?
Q4: What are the recommended storage conditions for BRD4354 ditrifluoroacetate?
A4: Proper storage is crucial to maintain the integrity of the compound. For long-term storage, the solid form should be kept at -20°C or -80°C.[6][7] Stock solutions, typically prepared in DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or -20°C for up to 1 month.[6][7]
Q5: In which solvents is BRD4354 ditrifluoroacetate soluble?
A5: BRD4354 ditrifluoroacetate is soluble in dimethyl sulfoxide (B87167) (DMSO).[8] For cell culture experiments, it is common to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium. Ensure the final DMSO concentration in the culture is non-toxic to the cells, typically below 0.5%.
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected efficacy in cell-based assays.
-
Potential Cause 1: Compound Degradation.
-
Troubleshooting Step: As highlighted, BRD4354 stability in aqueous media can be limited. Prepare fresh dilutions of BRD4354 in your cell culture medium for each experiment. For longer-term experiments, consider replenishing the medium with fresh compound every 24 hours. To definitively assess stability, we recommend performing a time-course experiment and analyzing the concentration of BRD4354 in the medium using LC-MS (see Experimental Protocols section).
-
-
Potential Cause 2: Sub-optimal Cell Health.
-
Troubleshooting Step: Ensure that cells are healthy, within a low passage number, and are seeded at an appropriate density. Overly confluent or sparse cultures can respond differently to treatment.
-
-
Potential Cause 3: Presence of Interfering Substances.
-
Troubleshooting Step: The reactive nature of BRD4354 makes it susceptible to inactivation by nucleophiles. Avoid using reducing agents such as dithiothreitol (B142953) (DTT) in your assay buffers, as they can quench the inhibitor.[6]
-
Issue 2: Unexpected Cytotoxicity.
-
Potential Cause 1: High Solvent Concentration.
-
Potential Cause 2: Off-Target Effects.
-
Troubleshooting Step: While BRD4354 is selective for HDAC5/9, high concentrations may lead to off-target effects.[7] Perform a dose-response experiment to determine the optimal concentration that provides the desired biological effect without inducing excessive cell death.
-
-
Potential Cause 3: Covalent Modification of Cellular Components.
-
Troubleshooting Step: BRD4354 is a covalent inhibitor, which can lead to off-target modifications.[7] If unexpected cytotoxicity is observed, consider reducing the incubation time or the concentration of the compound.
-
Data Presentation
Table 1: Factors Influencing BRD4354 Ditrifluoroacetate Activity and Stability
| Parameter | Recommended Handling and Considerations | Potential Impact on Experiments |
| Storage (Solid) | Store at -20°C to -80°C, protected from moisture. | Improper storage can lead to degradation and loss of activity. |
| Storage (Stock Solution in DMSO) | Aliquot and store at -80°C for up to 6 months or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.[6][7] | Degradation of the compound in solution over time will result in lower effective concentrations. |
| Working Solution in Media | Prepare fresh for each experiment. For long incubations (>24h), consider replenishing the media.[5] | The compound may degrade in aqueous media, leading to a decrease in activity over time. |
| Presence of Reducing Agents | Avoid dithiothreitol (DTT) and other strong nucleophiles in assay buffers.[6] | These agents can react with and inactivate BRD4354. |
| Final DMSO Concentration | Keep the final concentration in cell culture below 0.5%, ideally ≤0.1%.[7][9] | High concentrations of DMSO can be toxic to cells and confound experimental results. |
Experimental Protocols
Protocol 1: Assessment of BRD4354 Stability in Cell Culture Media by LC-MS
This protocol provides a framework for determining the stability of BRD4354 in your specific cell culture medium.
Materials:
-
BRD4354 ditrifluoroacetate
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640) with and without serum
-
Incubator at 37°C, 5% CO2
-
LC-MS system
-
Acetonitrile (B52724) (ACN)
-
Formic acid
Procedure:
-
Prepare a stock solution of BRD4354 in DMSO (e.g., 10 mM).
-
Spike the BRD4354 stock solution into your cell culture medium (both with and without serum) to a final concentration relevant to your experiments (e.g., 10 µM).
-
Immediately take a sample at time point 0 (T=0).
-
Incubate the medium at 37°C in a 5% CO2 incubator.
-
Collect aliquots at various time points (e.g., 2, 4, 8, 12, 24, 48 hours).
-
For each time point, precipitate proteins by adding 3 volumes of cold acetonitrile with 0.1% formic acid.
-
Vortex and centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for LC-MS analysis.
-
Analyze the samples by LC-MS to determine the concentration of the parent BRD4354 molecule remaining at each time point.
-
Plot the concentration of BRD4354 versus time to determine its degradation kinetics and half-life in the medium.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Comprehensive Mechanistic View of the Hydrolysis of Oxadiazole-Based Inhibitors by Histone Deacetylase 6 (HDAC6) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate [mdpi.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Improving the Delivery of BRD4354 in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and optimizing the in vivo delivery of BRD4354. The following guides and frequently asked questions (FAQs) address common challenges encountered during animal studies.
Frequently Asked Questions (FAQs)
Q1: What is BRD4354 and what is its primary mechanism of action?
A1: BRD4354 is a small molecule that functions as a moderately potent and selective inhibitor of Class IIa histone deacetylases (HDACs), specifically HDAC5 and HDAC9.[1][2][3] Its inhibitory action leads to an increase in histone acetylation, which alters chromatin structure and modulates the expression of genes regulated by these enzymes.[2] BRD4354 has also been identified as a covalent inhibitor of the SARS-CoV-2 main protease (Mpro).[3][4]
Q2: What are the known IC50 values for BRD4354 against different HDAC isoforms?
A2: The inhibitory activity of BRD4354 varies across different HDAC isoforms, demonstrating its selectivity for HDAC5 and HDAC9.[5]
Table 1: In Vitro Inhibitory Activity of BRD4354 Against HDAC Isoforms
| HDAC Isoform | IC50 (µM) |
| HDAC1 | >40 |
| HDAC2 | >40 |
| HDAC3 | >40 |
| HDAC4 | 3.88 - 13.8 |
| HDAC5 | 0.85 |
| HDAC6 | 3.88 - 13.8 |
| HDAC7 | 3.88 - 13.8 |
| HDAC8 | 3.88 - 13.8 |
| HDAC9 | 1.88 |
| Data compiled from multiple sources.[5][6] |
Q3: BRD4354 has poor aqueous solubility. What are some recommended formulation strategies for in vivo studies?
A3: Due to its hydrophobic nature, BRD4354 requires a suitable vehicle for in vivo administration. Common strategies involve the use of co-solvents to improve solubility.[5][6] Two recommended starting formulations are:
-
A mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[5][6]
-
A simpler formulation of 10% DMSO and 90% corn oil.[1][5][6]
It is crucial to prepare these formulations by sequentially adding and mixing each solvent to ensure the compound remains in solution.[6]
Q4: What are potential off-target effects of BRD4354 in vivo?
A4: While specific in vivo off-target effects of BRD4354 are not extensively documented, its nature as a covalent inhibitor suggests the potential for reactions with unintended cellular targets.[3] Researchers should monitor for any unexpected toxicities in animal models.[7] Additionally, as an HDAC inhibitor, it may have broad effects on gene expression that could lead to unforeseen phenotypes.[8]
Troubleshooting Guide
Issue 1: The formulated BRD4354 solution shows precipitation upon preparation or administration.
-
Possible Cause: The solubility limit of BRD4354 in the chosen vehicle has been exceeded, or the formulation is unstable upon changes in temperature or pH.
-
Troubleshooting Steps:
-
Visual Inspection: After preparation, visually inspect the solution for any particulates.
-
Sonication/Heating: Gentle warming and/or sonication can aid in the dissolution of the compound.[5]
-
Fresh Preparation: It is highly recommended to prepare the dosing solution fresh on the day of use.[5]
-
Formulation Optimization: If precipitation persists, consider adjusting the ratios of the co-solvents. For instance, increasing the percentage of PEG300 or Tween-80 may improve solubility.
-
Alternative Formulation: If a clear solution cannot be achieved, consider the alternative formulation (e.g., switch from the saline-based to the corn oil-based vehicle, or vice versa).[5][6]
-
Issue 2: Inconsistent or low bioavailability is observed in pharmacokinetic (PK) studies.
-
Possible Cause: This could be due to poor absorption from the administration site, rapid metabolism, or issues with the formulation itself.
-
Troubleshooting Steps:
-
Route of Administration: The route of administration can significantly impact bioavailability. If oral gavage is used, the compound may be subject to first-pass metabolism. Consider intraperitoneal (IP) injection to bypass this.
-
Formulation Check: Ensure the formulation is a clear, homogenous solution before administration. Any precipitation will lead to inaccurate dosing and variable absorption.
-
Dose-Response: Conduct a dose-escalation study to determine if exposure increases proportionally with the dose. A lack of proportionality may indicate absorption or metabolism saturation.
-
PK/PD Modeling: Utilize pharmacokinetic/pharmacodynamic (PK/PD) modeling to better understand the relationship between dose, exposure, and target engagement.[9]
-
Issue 3: Unexpected toxicity or adverse effects are observed in the animals.
-
Possible Cause: The observed toxicity could be due to the on-target effects of HDAC inhibition, off-target effects of BRD4354, or the formulation vehicle itself.
-
Troubleshooting Steps:
-
Vehicle Control Group: Always include a control group that receives the vehicle alone to distinguish between compound- and vehicle-induced toxicity.
-
Dose Reduction: If toxicity is observed, reduce the dose of BRD4354.
-
Monitor Animal Welfare: Closely monitor the animals for signs of distress, weight loss, or changes in behavior.[7]
-
Histopathology: At the end of the study, perform histopathological analysis of major organs to identify any potential tissue damage.
-
Experimental Protocols
Protocol 1: Formulation and Administration of BRD4354 for In Vivo Studies
This protocol describes the preparation of a common vehicle for the administration of BRD4354 to mice.
-
Materials:
-
BRD4354 powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Calculate the required amount of BRD4354 and vehicle components based on the desired final concentration and dosing volume.
-
Prepare a stock solution of BRD4354 in DMSO (e.g., 12.5 mg/mL).[5]
-
In a sterile microcentrifuge tube, add the required volume of the DMSO stock solution.
-
Sequentially add the other vehicle components in the following order, vortexing thoroughly after each addition: PEG300, Tween-80, and finally saline.[5][6]
-
The final recommended ratio is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[5][6]
-
If necessary, gently warm the solution or use a sonicator to ensure complete dissolution.[5]
-
Visually inspect the final solution to ensure it is clear and free of precipitates before administration.
-
Administer the formulation to the animals via the desired route (e.g., oral gavage or intraperitoneal injection) at a typical dosing volume of 5-10 mL/kg body weight.
-
Protocol 2: Pharmacokinetic (PK) Study of BRD4354 in Mice
This protocol outlines a basic PK study to determine the plasma concentration-time profile of BRD4354.
-
Materials:
-
BRD4354 formulation
-
Female Balb/c mice (or other appropriate strain)
-
Dosing syringes and needles
-
Blood collection supplies (e.g., EDTA-coated capillaries or tubes)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
-
-
Procedure:
-
Acclimate the mice for at least one week before the study.
-
Administer a single dose of the BRD4354 formulation to a cohort of mice.
-
At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose), collect blood samples from a subset of animals.[10]
-
Process the blood samples to obtain plasma by centrifugation.
-
Store the plasma samples at -80°C until analysis.
-
Quantify the concentration of BRD4354 in the plasma samples using a validated LC-MS/MS method.
-
Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.
-
Protocol 3: In Vivo Target Engagement Study
This protocol aims to confirm that BRD4354 is engaging its target (HDAC5/9) in vivo by measuring changes in histone acetylation.
-
Materials:
-
BRD4354 formulation
-
Mice
-
Tissue homogenization buffer
-
Protein extraction reagents
-
Antibodies for Western blotting (e.g., anti-acetylated histone H3, anti-total histone H3)
-
Western blotting equipment and reagents
-
-
Procedure:
-
Treat a group of mice with BRD4354 and a control group with the vehicle.
-
At a time point determined from the PK study (e.g., Tmax), euthanize the animals and collect tissues of interest (e.g., tumor, brain, or peripheral blood mononuclear cells).
-
Homogenize the tissues and extract proteins.
-
Perform Western blot analysis to assess the levels of acetylated histone H3 relative to total histone H3.
-
An increase in the ratio of acetylated H3 to total H3 in the BRD4354-treated group compared to the control group indicates target engagement.
-
Visualizations
Caption: Proposed signaling pathway of BRD4354 through inhibition of HDAC5/9.
Caption: General experimental workflow for in vivo studies with BRD4354.
Caption: Troubleshooting workflow for BRD4354 formulation precipitation.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. BRD4354 | inhibitor of HDAC5 and HDAC9 | CAS# 315698-07-8 | InvivoChem [invivochem.com]
- 7. Animal Models That Best Reproduce the Clinical Manifestations of Human Intoxication with Organophosphorus Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. A physiologically-based pharmacokinetic and pharmacodynamic (PBPK/PD) model of the histone deacetylase (HDAC) inhibitor vorinostat for pediatric and adult patients and its application for dose specification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Phase I and Pharmacokinetic Study of the Oral Histone Deacetylase Inhibitor, MS-275, in Patients with Refractory Solid Tumors and Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability of BRD4354 ditrifluoroacetate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential batch-to-batch variability of BRD4354 ditrifluoroacetate. Our aim is to equip researchers, scientists, and drug development professionals with the necessary information to ensure consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent IC50 values for BRD4354 ditrifluoroacetate between different batches in our in vitro HDAC activity assays. What are the potential causes?
A1: Batch-to-batch variability in the potency of small molecule inhibitors can arise from several factors:
-
Purity and Compound Integrity: Differences in the purity profile between batches can significantly impact experimental results. Even minor impurities can interfere with the assay, leading to altered apparent potency.[1] Degradation of the compound due to improper storage or handling can also lead to reduced activity.[1]
-
Ditrifluoroacetate (TFA) Salt Form: BRD4354 is supplied as a ditrifluoroacetate salt. The exact ratio of the compound to the counterion can vary slightly between batches. Furthermore, residual trifluoroacetic acid from the synthesis and purification process can impact biological assays.[2][3] TFA itself has been reported to affect cell viability and enzyme activity, which could contribute to inconsistent results.[4][5]
-
Solubility: Variations in the physical properties of the solid material between batches, such as crystallinity, can affect its solubility.[1] Incomplete solubilization will lead to a lower effective concentration in your assay.
Q2: Our current batch of BRD4354 ditrifluoroacetate shows lower efficacy in cell-based assays compared to previous batches, even though the in vitro enzymatic IC50 is similar. What could be the problem?
A2: This discrepancy often points to factors related to the cellular environment:
-
Cell Permeability: Minor variations in the salt form or the presence of different polymorphs between batches could influence the compound's ability to cross the cell membrane.[1]
-
Metabolic Stability: The presence of trace impurities could alter the metabolic stability of the compound within the cell.[6]
-
Impact of TFA Counterion on Cells: The trifluoroacetate (B77799) counterion can have direct effects on cell health and proliferation, which might differ depending on its concentration in a particular batch.[3][4] This can mask the true efficacy of the inhibitor.
Q3: How can the covalent inhibitory activity of BRD4354 on targets like the SARS-CoV-2 Main Protease (Mpro) be affected by batch-to-batch variability?
A3: The potency of covalent inhibitors is determined by both the initial non-covalent binding affinity (Ki) and the rate of covalent bond formation (k_inact).[7][8] Batch-to-batch variations can affect this two-step process:
-
Presence of Reactive Impurities: Impurities with reactive functional groups could compete with BRD4354 for binding to the target protein or could react with the compound itself, reducing its effective concentration.
-
Conformational Purity: The presence of isomers or conformers with different binding geometries could alter the efficiency of the covalent reaction.
Q4: What are the best practices for storing and handling BRD4354 ditrifluoroacetate to minimize variability?
A4: Proper storage and handling are critical for maintaining the integrity of the compound:
-
Storage: Store the solid compound at -20°C or -80°C as recommended by the supplier, protected from light and moisture.[9][10]
-
Stock Solutions: Prepare concentrated stock solutions in a suitable solvent such as DMSO.[1] Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation.[9] Store stock solutions at -80°C.[9][10]
-
Working Solutions: Prepare fresh working solutions from the stock solution for each experiment.[9]
Troubleshooting Guides
Guide 1: Troubleshooting Inconsistent In Vitro Assay Results
This guide provides a step-by-step approach to troubleshoot inconsistent IC50 values observed in in vitro enzymatic assays.
References
- 1. benchchem.com [benchchem.com]
- 2. The impact of counterions in biological activity: case study of antibacterial alkylguanidino ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. genscript.com.cn [genscript.com.cn]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Studies of the metabolic stability in cells of 5-(trifluoroacetyl)thiophene-2-carboxamides and identification of more stable class II histone deacetylase (HDAC) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
BRD4354 Dissolution: A Technical Guide to Handling Hygroscopic DMSO
Welcome to the Technical Support Center. This guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and frequently asked questions (FAQs) regarding the dissolution of BRD4354, with a specific focus on managing the hygroscopic nature of its primary solvent, Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is BRD4354?
A1: BRD4354 is a moderately potent and selective inhibitor of histone deacetylase 5 (HDAC5) and HDAC9, with IC50 values of 0.85 μM and 1.88 μM, respectively.[1][2] It shows less inhibition of other HDACs, making it a valuable tool for research in epigenetics and cell cycle regulation.[1][3]
Q2: What is the primary recommended solvent for preparing BRD4354 stock solutions?
A2: The recommended solvent for preparing stock solutions of BRD4354 for in vitro research is Dimethyl Sulfoxide (DMSO).[4] It is soluble in DMSO up to approximately 12.5 mg/mL (32.65 mM).[1][3][4] For best results, use a new, sealed container of anhydrous DMSO.[2][4]
Q3: What does "hygroscopic" mean, and why is it a concern for DMSO?
A3: "Hygroscopic" means that a substance tends to absorb moisture from the air.[5][6] DMSO is highly hygroscopic and will quickly absorb atmospheric water if left exposed.[5][7] This is a significant concern because the presence of water in DMSO can negatively impact compound solubility, leading to precipitation and inaccurate concentration measurements.[7][8]
Q4: How does absorbed water in DMSO affect BRD4354 dissolution?
A4: The absorption of water by DMSO alters its properties as a solvent. As the water content increases, the solubility of many lipophilic compounds, including BRD4354, can decrease significantly.[7] This can lead to the compound precipitating out of the solution, either from the stock vial or during subsequent dilutions into aqueous media.[7][9]
Q5: What are the best practices for storing and handling DMSO to maintain its anhydrous state?
A5: To minimize water absorption, DMSO should be stored in its original, tightly sealed container in a cool, dry, and well-ventilated place.[6] For applications highly sensitive to water, it is best to use a new, unopened bottle or single-use ampoules.[10] When dispensing DMSO, minimize the time the container is open to the atmosphere. For critical experiments, working in a controlled environment like a glove box with a dry, inert atmosphere is ideal.[10]
Q6: I am observing a precipitate in my BRD4354 DMSO stock solution. What should I do?
A6: A precipitate in your stock solution can be caused by several factors. Please consult the troubleshooting guide below.
Troubleshooting Guide: Dissolution Issues
| Problem | Potential Cause | Recommended Solution | Expected Outcome |
| Precipitate in DMSO Stock Solution | Concentration exceeds solubility limit. | Verify your calculations. The maximum reported solubility of BRD4354 in DMSO is ~12.5 mg/mL (32.65 mM).[1][3][4] Do not exceed this concentration. | A clear solution after adjusting the concentration. |
| Incomplete dissolution. | Use an ultrasonic bath for 5-10 minutes to aid dissolution.[1][4][11] Ensure the DMSO is high-purity and anhydrous. | Complete dissolution of the compound. | |
| Solution stored at low temperature. | Gently warm the solution to 37°C and vortex gently.[4][12] Avoid prolonged heating. | The precipitate redissolves. | |
| Precipitate Forms Upon Dilution into Aqueous Media | Low aqueous solubility of BRD4354. | This is a common issue. Try lowering the final concentration of BRD4354 in your experimental medium.[4] | A clear solution is maintained at a lower, effective concentration. |
| Insufficient DMSO in the final solution. | While keeping the final DMSO concentration low to avoid cytotoxicity (ideally <0.5%), a slight, optimized increase may be necessary to maintain solubility.[4][11][13] Always run a vehicle control with the same final DMSO concentration. | The compound remains in solution without adversely affecting the experimental model. | |
| Rapid change in solvent polarity. | Add the DMSO stock solution to the aqueous buffer dropwise while gently vortexing. Do not add the aqueous buffer to the DMSO stock.[11] | Improved mixing may prevent immediate precipitation. |
Data Presentation
BRD4354 Solubility Data
| Solvent / Formulation | Solubility | Notes |
| DMSO | ~12.5 mg/mL (~32.65 mM)[1][3] | Ultrasonic treatment may be required.[1] |
| Ethanol | Soluble to 50 mM[14] | --- |
| In Vivo Formulation 1 | ≥ 1.25 mg/mL (3.26 mM)[1][3] | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[1][3] |
| In Vivo Formulation 2 | ≥ 1.25 mg/mL (3.26 mM)[1][3] | 10% DMSO, 90% Corn Oil.[1][3] |
Preparation of BRD4354 Stock Solutions in DMSO
| Desired Concentration | Mass of BRD4354 (MW = 382.89) | Volume of DMSO |
| 10 mM | 1 mg | 261.17 µL |
| 5 mg | 1.306 mL | |
| 10 mg | 2.612 mL | |
| 5 mM | 1 mg | 522.34 µL |
| 5 mg | 2.612 mL | |
| 10 mg | 5.223 mL |
Experimental Protocols
Protocol 1: Preparation of a 10 mM BRD4354 Stock Solution in Anhydrous DMSO
Materials:
-
BRD4354 powder
-
Anhydrous DMSO (from a new, sealed bottle)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Water bath sonicator
Methodology:
-
Weighing: Accurately weigh 1 mg of BRD4354 powder and place it into a sterile vial.
-
Solvent Addition: Using a calibrated pipette, add 261.17 µL of anhydrous DMSO to the vial containing the BRD4354.[3]
-
Dissolution: Securely cap the vial and vortex vigorously for 1-2 minutes.[11]
-
Sonication: If the compound is not fully dissolved, place the vial in a water bath sonicator for 5-10 minutes, or until the solution is clear.[11][12]
-
Inspection: Visually inspect the solution to ensure there are no visible particulates.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store aliquots at -20°C for up to one year or -80°C for up to two years.[2][3]
Protocol 2: Preparation of an In Vivo Formulation (1 mg/mL)
This protocol describes the preparation of a dosing solution using the co-solvent system of DMSO, PEG300, Tween-80, and saline.[3]
Materials:
-
12.5 mg/mL BRD4354 stock solution in DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl in sterile water)
-
Sterile tubes and pipettes
Methodology:
-
Initial Dilution: In a sterile tube, add 400 µL of PEG300.
-
Add DMSO Stock: To the PEG300, add 100 µL of the 12.5 mg/mL BRD4354 DMSO stock solution and mix thoroughly until the solution is clear.[3]
-
Add Surfactant: Add 50 µL of Tween-80 to the mixture and mix again until uniform.[3]
-
Final Dilution: Add 450 µL of saline to bring the total volume to 1 mL. Mix thoroughly.[3]
-
Final Concentration: This procedure yields a 1.25 mg/mL working solution. This formulation should be prepared fresh for optimal results.
Visual Workflow and Logic Diagrams
Caption: Workflow for preparing BRD4354 stock solution with hygroscopic DMSO.
Caption: Troubleshooting flowchart for BRD4354 precipitation issues.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BRD4354 | inhibitor of HDAC5 and HDAC9 | CAS# 315698-07-8 | InvivoChem [invivochem.com]
- 4. benchchem.com [benchchem.com]
- 5. quora.com [quora.com]
- 6. researchgate.net [researchgate.net]
- 7. ziath.com [ziath.com]
- 8. A novel approach to determine water content in DMSO for a compound collection repository - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ziath.com [ziath.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. selleckchem.com [selleckchem.com]
- 13. medchemexpress.cn [medchemexpress.cn]
- 14. rndsystems.com [rndsystems.com]
Validation & Comparative
BRD4354 Ditrifluoroacetate: A Comparative Guide to a Selective HDAC Inhibitor
In the landscape of epigenetic research and drug development, Histone Deacetylase (HDAC) inhibitors have emerged as a critical class of therapeutic agents, particularly in oncology.[1] These molecules function by modulating the acetylation status of histones and other proteins, leading to changes in chromatin structure and gene expression.[1] While pan-HDAC inhibitors, which target multiple HDAC isoforms, have demonstrated clinical utility, their broad activity can lead to off-target effects and toxicity.[2] This has spurred the development of isoform-selective inhibitors to enhance therapeutic efficacy and minimize adverse effects.[3]
This guide provides a detailed comparison of BRD4354 ditrifluoroacetate, a selective Class IIa HDAC inhibitor, with other less selective HDAC inhibitors. We will examine their performance based on experimental data, outline key experimental methodologies, and visualize their distinct impacts on cellular signaling pathways.
Mechanism of Action: A Tale of Selectivity
HDAC inhibitors exert their effects by preventing the removal of acetyl groups from lysine (B10760008) residues on histone and non-histone proteins. This action promotes a more open chromatin state (euchromatin), facilitating the transcription of previously silenced genes, such as tumor suppressor genes.[1] The key distinction between BRD4354 and many other HDAC inhibitors lies in its selectivity.
BRD4354 Ditrifluoroacetate: This compound is a moderately potent and selective inhibitor of Class IIa HDACs, specifically targeting HDAC5 and HDAC9.[2][4][5] It shows significantly less activity against Class I HDACs (HDAC1, 2, and 3) and weaker effects on other Class II isoforms like HDAC4, 6, 7, and 8.[5][6] The proposed mechanism involves the inhibition of zinc-dependent histone deacetylases.[7]
Pan-HDAC Inhibitors (e.g., Vorinostat, Trichostatin A): In contrast, pan-inhibitors like Vorinostat (SAHA) and Trichostatin A (TSA) exhibit potent, broad-spectrum activity across multiple HDAC isoforms, typically in the low nanomolar range.[2] This widespread inhibition affects a larger set of cellular processes, which can be beneficial for certain therapeutic goals but also increases the risk of off-target effects.[2]
Performance and Selectivity Profile
The efficacy and selectivity of an HDAC inhibitor are quantified by its half-maximal inhibitory concentration (IC50) against a panel of different HDAC isoforms. A lower IC50 value indicates greater potency.[2] The table below summarizes the IC50 values for BRD4354 compared to representative pan-HDAC and class-selective inhibitors, clearly illustrating BRD4354's selectivity for HDAC5 and HDAC9.
| Compound | Class Selectivity | HDAC1 (μM) | HDAC2 (μM) | HDAC3 (μM) | HDAC4 (μM) | HDAC5 (μM) | HDAC6 (μM) | HDAC7 (μM) | HDAC8 (μM) | HDAC9 (μM) |
| BRD4354 | Class IIa Selective | >40[5][6] | >40[6] | >40[6] | 3.88[6] | 0.85 [6][8] | 3.88[6] | 3.88[6] | 13.8[6] | 1.88 [6][8] |
| Vorinostat (SAHA) | Pan-Inhibitor | 0.0019 | 0.002 | 0.002 | 10.3 | 9.9 | 0.021 | 12.1 | 0.38 | 10.9 |
| Trichostatin A (TSA) | Pan-Inhibitor | 0.0016 | 0.0015 | 0.001 | 7 | 7.3 | 0.003 | 7.5 | 0.16 | 9.5 |
| Entinostat (MS-275) | Class I Selective | 0.51 [5] | 0.94 | 1.7 [5] | 96 | >100 | 97 | >100 | >100 | >100 |
Note: Data is compiled from multiple sources.[2][5][6][8] Exact values may vary based on assay conditions.
Impact on Cellular Signaling Pathways
The differential selectivity of BRD4354 versus pan-HDAC inhibitors results in the modulation of distinct downstream signaling pathways.
BRD4354: Targeted Gene Regulation
By specifically inhibiting HDAC5 and HDAC9, BRD4354 alleviates their repressive action on the Myocyte Enhancer Factor 2 (MEF2) family of transcription factors.[2][4] This leads to increased histone acetylation at the promoters of MEF2 target genes, initiating their expression.[4] This targeted action suggests that BRD4354 could modulate specific biological processes such as muscle differentiation, immune responses, and neuronal function with greater precision than pan-inhibitors.[2]
Caption: Potential mechanism of BRD4354 action via MEF2.
Pan-HDAC Inhibitors: Broad Signaling Impact
Pan-HDAC inhibitors affect numerous signaling pathways due to their broad targeting of Class I and II HDACs. A key example is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway. The p65/RelA subunit of NF-κB is regulated by acetylation. Pan-HDAC inhibition can lead to p65 hyperacetylation, resulting in complex, context-dependent effects on the expression of genes involved in inflammation, immunity, and cell survival.[2]
Caption: Simplified signaling effects of pan-HDAC inhibitors.
Key Experimental Protocols
Accurate assessment and comparison of HDAC inhibitors rely on standardized and detailed experimental protocols.
In Vitro HDAC Inhibition Assay (Fluorogenic)
This biochemical assay measures a compound's ability to directly inhibit the enzymatic activity of a purified, recombinant HDAC enzyme, allowing for the determination of IC50 values.[7]
Methodology:
-
Enzyme and Substrate Preparation: Use recombinant human HDAC enzymes (e.g., HDAC5, HDAC9) and a corresponding fluorogenic acetylated peptide substrate.
-
Compound Dilution: Prepare a serial dilution of BRD4354 or other test inhibitors in assay buffer to create a range of concentrations.
-
Enzyme Reaction: In a microplate, combine the HDAC enzyme with the diluted inhibitor and incubate briefly at 37°C.
-
Substrate Addition: Initiate the deacetylase reaction by adding the fluorogenic substrate to each well. Incubate for a defined period (e.g., 60 minutes) at 37°C.
-
Development: Stop the reaction and introduce a developer solution (e.g., trypsin). The developer cleaves the deacetylated substrate, releasing a fluorescent molecule.[7]
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation/emission wavelengths. The intensity is directly proportional to the enzyme's activity.
-
Data Analysis: Plot the fluorescence readings against the inhibitor concentrations. Use a non-linear regression model (log(inhibitor) vs. response) to calculate the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[7]
Western Blot Analysis for Cellular Histone Acetylation
This cellular assay confirms the biological activity of an inhibitor by measuring changes in the acetylation levels of histone proteins within treated cells.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., A549, HCT116) and allow them to adhere. Treat the cells with various concentrations of the HDAC inhibitor (e.g., BRD4354) or a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Protein Extraction: Lyse the cells using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to prepare whole-cell lysates.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the bicinchoninic acid (BCA) assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).
-
Incubate the membrane with a primary antibody specific for an acetylated histone mark (e.g., anti-acetyl-Histone H3) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Normalization: Strip the membrane and re-probe with an antibody for a loading control, such as total Histone H3 or β-actin, to ensure equal protein loading.[5]
Gene Expression Analysis via Quantitative RT-PCR (qRT-PCR)
This protocol assesses the effect of HDAC inhibition on the expression of specific downstream target genes in a cellular context.[7]
Methodology:
-
Cell Treatment and RNA Extraction: Treat cells with the inhibitor as described for the Western blot protocol. Following treatment, harvest the cells and extract total RNA using a commercial kit (e.g., RNeasy Kit).
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the RNA templates using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
Quantitative PCR (qPCR):
-
Prepare a reaction mixture containing cDNA, forward and reverse primers for the gene of interest (e.g., a MEF2 target gene), and a SYBR Green or TaqMan-based qPCR master mix.
-
Perform the qPCR reaction in a real-time PCR cycler.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target gene and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Calculate the relative change in gene expression using the delta-delta Ct (ΔΔCt) method.
-
Conclusion
BRD4354 ditrifluoroacetate represents a valuable tool for dissecting the specific biological functions of HDAC5 and HDAC9.[2][4] Its focused selectivity profile offers a more targeted approach to epigenetic modulation compared to the broad-spectrum activity of pan-HDAC inhibitors like Vorinostat and Trichostatin A.[2] This selectivity may translate to a more favorable therapeutic window with reduced off-target effects, a critical consideration in drug development.[2] The choice between a selective inhibitor like BRD4354 and a pan-HDAC inhibitor ultimately depends on the specific research question or therapeutic goal: targeted investigation of Class IIa HDAC pathways or broad, potent epigenetic reprogramming.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Next-generation of selective histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
A Comparative Guide to the Efficacy of BRD4354 and JQ1 in Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent chemical probes, BRD4354 and JQ1, utilized in cancer research. While both compounds have demonstrated potential in preclinical cancer models, they operate through distinct mechanisms of action, targeting different facets of the epigenetic regulatory machinery. This document aims to objectively compare their performance, presenting available experimental data and detailed methodologies to aid researchers in selecting the appropriate tool for their specific scientific inquiries.
Executive Summary
JQ1 is a potent and specific small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4.[1] Its mechanism of action primarily involves the disruption of chromatin-templated gene transcription, leading to the downregulation of key oncogenes, most notably MYC.[2][3] JQ1 has been extensively studied and has shown efficacy in a wide range of hematological and solid tumor models.[4][5]
BRD4354, in contrast, is a selective inhibitor of Histone Deacetylases (HDACs), with moderate potency against HDAC5 and HDAC9.[6][7] HDAC inhibitors, as a class, function by increasing histone acetylation, which leads to a more open chromatin structure and the reactivation of silenced tumor suppressor genes.[4] While the direct anti-cancer efficacy of BRD4354 in specific cancer models is not as extensively documented in peer-reviewed literature, its mechanism suggests potential for therapeutic intervention by inducing cell cycle arrest and apoptosis.[4]
This guide will delve into the specifics of their mechanisms, present available quantitative data on their efficacy, and provide standardized protocols for their evaluation.
Mechanisms of Action: A Tale of Two Targets
The anti-cancer effects of JQ1 and BRD4354 stem from their ability to modulate gene expression, albeit through different epigenetic pathways.
JQ1: Targeting the Readers of the Epigenetic Code
JQ1 acts as a competitive inhibitor of the acetyl-lysine binding pockets of BET bromodomains.[2] By displacing BRD4 from acetylated histones, JQ1 prevents the recruitment of the transcriptional machinery necessary for the expression of a host of genes critical for cancer cell proliferation and survival.[1] A primary and well-documented downstream effect of JQ1 is the profound suppression of the MYC oncogene, a key driver in numerous human cancers.[2][3]
BRD4354: Targeting the Erasers of the Epigenetic Code
BRD4354 selectively inhibits the enzymatic activity of HDAC5 and HDAC9.[6][7] These enzymes are responsible for removing acetyl groups from lysine (B10760008) residues on histones, leading to a more condensed chromatin state and transcriptional repression.[4] By inhibiting HDAC5 and HDAC9, BRD4354 is anticipated to cause an accumulation of acetylated histones, resulting in the re-expression of silenced tumor suppressor genes, such as the cell cycle inhibitor p21.[4] This can lead to cell cycle arrest and the induction of apoptosis.[4]
Signaling and Experimental Workflow Visualizations
To visually represent the distinct mechanisms and the workflow for their evaluation, the following diagrams are provided.
Quantitative Data Presentation
The following tables summarize the available quantitative data for JQ1 and the anticipated efficacy for BRD4354. It is crucial to note that the data for BRD4354 is based on the expected effects of selective HDAC5/9 inhibitors and requires experimental validation for this specific compound.
Table 1: In Vitro Efficacy of JQ1 and BRD4354 in Cancer Cell Lines
| Compound | Cancer Type | Cell Line | IC50 (µM) | Citation |
| JQ1 | Multiple Myeloma | MM.1S | ~0.5 | [5] |
| Burkitt's Lymphoma | various | ~0.5 | [5] | |
| Lung Adenocarcinoma | H1975 | ~0.42 | [6] | |
| Ovarian Carcinoma | A2780 | 0.28 | [6] | |
| Breast Cancer | T47D | ~0.4 | [6] | |
| BRD4354 | Lung Cancer | A549 | 1 - 10 (Anticipated) | [4] |
| Breast Cancer | MCF-7 | 0.5 - 5 (Anticipated) | [4] | |
| Colon Cancer | HCT116 | 0.5 - 10 (Anticipated) | [4] | |
| Cervical Cancer | HeLa | 1 - 20 (Anticipated) | [4] |
Table 2: In Vivo Efficacy of JQ1
| Cancer Model | Dosing Regimen | Tumor Growth Inhibition | Citation |
| Pancreatic Ductal Adenocarcinoma (PDX) | 50 mg/kg, daily | Significant suppression | [8] |
| Triple Negative Breast Cancer (Xenograft) | 20 mg/kg | Significant regression |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are standardized and may require optimization for specific cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
BRD4354 or JQ1 stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.1 N HCl in isopropanol)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat cells with a serial dilution of BRD4354 or JQ1 for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Harvest cells by trypsinization and wash with cold PBS.
-
Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Cell Cycle Analysis
This method uses propidium iodide staining of DNA to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Treated and control cells
-
Cold 70% ethanol (B145695)
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Protocol:
-
Harvest cells and wash with cold PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the samples by flow cytometry.
Conclusion
JQ1 and BRD4354 represent two distinct and valuable tools for cancer research, each with a unique mechanism of action targeting critical epigenetic regulators. JQ1, a BET inhibitor, has a well-established record of efficacy in a multitude of cancer models, primarily through the suppression of oncogenic transcription factors like MYC. The available data for BRD4354, a selective HDAC5/9 inhibitor, is more limited in terms of direct anti-cancer efficacy studies. However, its mechanism of action suggests a plausible therapeutic rationale through the reactivation of tumor suppressor pathways.
For researchers investigating BET protein-dependent cancers or the role of MYC, JQ1 is a well-characterized and potent probe. For those interested in the roles of specific Class IIa HDACs in cancer or exploring alternative epigenetic-based therapeutic strategies, BRD4354 presents an interesting, albeit less characterized, option. Direct, head-to-head comparative studies are warranted to fully elucidate the relative efficacy and potential synergistic effects of these two classes of epigenetic modulators in various cancer contexts.
References
- 1. Establishment and Evaluation of Dual HDAC/BET Inhibitors as Therapeutic Options for Germ Cell Tumors and Other Urological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Current research developments of patient-derived tumour xenograft models (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Histone deacetylase class-I inhibition promotes epithelial gene expression in pancreatic cancer cells in a BRD4- and MYC-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Histone deacetylase inhibitors as novel anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Synergistic Anticancer Effects: A Comparative Guide to BRD4354 and BET Bromodomain Inhibitor Combinations
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of cancer therapeutics, combination strategies that exploit synergistic interactions between targeted agents are paramount. This guide provides a comprehensive comparison of the selective Class IIa histone deacetylase (HDAC) inhibitor, BRD4354, with BET bromodomain inhibitors, exploring the potential for synergistic anticancer effects. While direct experimental data on the combination of BRD4354 and BET inhibitors is emerging, this guide draws upon established synergistic interactions between other Class IIa HDAC inhibitors and BET inhibitors to provide a robust framework for future research and drug development.
The Rationale for Combination: Targeting Epigenetic Crosstalk
Epigenetic modifications are critical drivers of cancer progression. HDACs and bromodomain-containing proteins are key players in this process. Class IIa HDACs, including HDAC5 and HDAC9 which are selectively targeted by BRD4354, are responsible for removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression of tumor suppressor genes.[1][2] Conversely, BET proteins, such as BRD4, act as "readers" of histone acetylation, recruiting transcriptional machinery to oncogenes like MYC.[3]
By inhibiting both of these key epigenetic regulators, there is a strong potential for a synergistic antitumor response. Inhibition of Class IIa HDACs by BRD4354 can lead to histone hyperacetylation, creating a cellular state that may be more susceptible to the effects of BET inhibitors, which block the recognition of these acetylated histones at oncogenic promoters. This dual-pronged attack can lead to enhanced cell cycle arrest and apoptosis in cancer cells.
Performance Data: Synergistic Effects of Class IIa HDAC and BET Inhibitor Combinations
While specific data for BRD4354 in combination with BET inhibitors is not yet available, numerous studies have demonstrated the synergistic potential of combining other HDAC inhibitors (including those with Class IIa activity) with BET inhibitors like JQ1 and OTX015 across various cancer types. The following tables summarize key findings from these analogous studies, providing a benchmark for the expected performance of a BRD4354-BET inhibitor combination.
Table 1: Synergistic Effects on Cancer Cell Viability
| Cancer Type | HDAC Inhibitor | BET Inhibitor | Observed Effect | Combination Index (CI) | Reference |
| Osteosarcoma | WT-161 (HDAC6) | OTX015 | Synergistic inhibition of cell growth | < 1.0 | [4] |
| Melanoma | LBH589 (Pan-HDAC) | I-BET151 | Synergistic induction of apoptosis | < 1.0 | [5][6] |
| Urothelial Carcinoma | Romidepsin (Class I HDAC) | JQ1 | Synergistic inhibition of proliferation | Not specified | [7] |
| Myc-induced Murine Lymphoma | Vorinostat (Pan-HDAC) | JQ1 | Synergistic killing of lymphoma cells | Not specified | [3] |
Table 2: Enhancement of Apoptosis by Combination Therapy
| Cancer Type | HDAC Inhibitor | BET Inhibitor | Apoptosis Assay | Key Findings | Reference |
| Melanoma | LBH589 (Pan-HDAC) | I-BET151 | Annexin V/PI Staining | Significant increase in Annexin V positive cells with combination treatment compared to single agents. | [5][6] |
| Urothelial Carcinoma | Romidepsin (Class I HDAC) | JQ1 | Caspase Activity | Induction of caspase-dependent apoptosis. | [7] |
| Myc-induced Murine Lymphoma | Vorinostat (Pan-HDAC) | JQ1 | Cell Death Analysis | Combination treatment resulted in apoptosis at concentrations where single agents only caused cell-cycle arrest. | [3] |
Experimental Protocols
To facilitate the investigation of the synergistic effects of BRD4354 and BET inhibitors, detailed protocols for key in vitro assays are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of drug combinations on cell proliferation.
Materials:
-
Cancer cell line of interest
-
BRD4354 and BET inhibitor (e.g., JQ1, OTX015)
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat cells with serial dilutions of BRD4354, the BET inhibitor, or a combination of both at a fixed ratio for 48-72 hours. Include a vehicle control (e.g., DMSO).[8]
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[9]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[8]
-
Measure the absorbance at 570 nm using a microplate reader.[8]
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay is used to quantify the induction of apoptosis.
Materials:
-
Cancer cell line of interest
-
BRD4354 and BET inhibitor
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of BRD4354, the BET inhibitor, or the combination for the desired time (e.g., 48 hours).[1]
-
Harvest the cells (including floating cells) and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[10]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cells.[10]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[10]
-
Add 400 µL of 1X Binding Buffer to each tube.[10]
-
Analyze the samples by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.[10]
Combination Index (CI) Calculation
The synergistic, additive, or antagonistic effects of the drug combination can be quantified by calculating the Combination Index (CI) using the Chou-Talalay method.[11][12][13][14]
Procedure:
-
Perform cell viability assays with a range of concentrations for each drug alone and in combination at a constant ratio.
-
Use software such as CompuSyn to calculate the CI values.[11][12]
-
A CI value less than 1 indicates synergy, a CI value equal to 1 indicates an additive effect, and a CI value greater than 1 indicates antagonism.[11]
Visualizing the Mechanisms and Workflows
To better understand the underlying principles and experimental designs, the following diagrams have been generated.
Caption: Proposed mechanism of synergy between BRD4354 and BET inhibitors.
Caption: General experimental workflow for assessing drug synergy.
Conclusion
The combination of the selective Class IIa HDAC inhibitor BRD4354 with BET bromodomain inhibitors represents a promising therapeutic strategy for a range of cancers. Based on the strong synergistic effects observed with other Class IIa HDAC and BET inhibitor combinations, this approach has the potential to enhance anticancer efficacy by co-targeting critical epigenetic pathways. The data and protocols presented in this guide provide a solid foundation for researchers to further explore this promising combination, with the ultimate goal of developing more effective cancer therapies. Future studies should focus on validating these synergistic effects with BRD4354 in various cancer models and elucidating the precise molecular mechanisms underlying this synergy.
References
- 1. Apoptosis assay and cell cycle analysis [bio-protocol.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pnas.org [pnas.org]
- 4. The synergistic anticancer effect of the bromodomain inhibitor OTX015 and histone deacetylase 6 inhibitor WT-161 in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combining BET and HDAC inhibitors synergistically induces apoptosis of melanoma and suppresses AKT and YAP signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. mdpi.com [mdpi.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Schedule-dependent synergy of histone deacetylase inhibitors with DNA damaging agents in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. High-throughput Approaches to Uncover Synergistic Drug Combinations in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
BRD4354: A Comparative Guide to its Selectivity for HDAC5 and HDAC9
For Researchers, Scientists, and Drug Development Professionals
The landscape of epigenetic drug discovery is increasingly focused on the development of highly selective inhibitors to minimize off-target effects and enhance therapeutic efficacy. Histone deacetylases (HDACs) are a critical class of epigenetic regulators, and their dysregulation is implicated in numerous diseases, including cancer and neurological disorders. While pan-HDAC inhibitors have demonstrated clinical utility, their broad activity can lead to toxicity. This guide provides a detailed comparison of BRD4354, a selective inhibitor of HDAC5 and HDAC9, with other HDAC inhibitors, supported by experimental data and detailed protocols.
Unveiling the Selectivity Profile of BRD4354
BRD4354 has emerged as a valuable chemical probe for dissecting the specific functions of Class IIa HDACs, particularly HDAC5 and HDAC9.[1][2] Its selectivity is a key attribute that distinguishes it from broad-spectrum pan-HDAC inhibitors. The inhibitory activity of a compound against different HDAC isoforms is quantified by its half-maximal inhibitory concentration (IC50), where a lower value indicates greater potency.[1]
The selectivity of BRD4354 is demonstrated by comparing its IC50 values across a panel of HDAC isoforms. As the data below indicates, BRD4354 is a moderately potent inhibitor of HDAC5 and HDAC9, with significantly less activity against Class I HDACs and other Class II isoforms.[2][3]
Comparative Inhibitor Selectivity Data (IC50, µM)
| Compound | HDAC1 (Class I) | HDAC2 (Class I) | HDAC3 (Class I) | HDAC4 (Class IIa) | HDAC5 (Class IIa) | HDAC6 (Class IIb) | HDAC7 (Class IIa) | HDAC8 (Class I) | HDAC9 (Class IIa) | Selectivity |
| BRD4354 | >40[2][4] | >40[4] | >40[2][4] | 3.88 - 13.8[3][4] | 0.85 [2][3] | 3.88 - 13.8[3] | 3.88 - 13.8[3] | >40[2] | 1.88 [2][3] | HDAC5/9 Selective |
| Entinostat | 0.51 [2] | - | 1.7 [2] | - | - | - | - | - | - | Class I Selective |
| Vorinostat (SAHA) | Potent | Potent | Potent | Potent | Potent | Potent | Potent | Potent | Potent | Pan-HDAC |
| Trichostatin A (TSA) | Potent | Potent | Potent | Potent | Potent | Potent | Potent | Potent | Potent | Pan-HDAC |
Note: IC50 values for Vorinostat and Trichostatin A are generally in the low nanomolar range across most isoforms, indicating potent, broad inhibition.[1] Values can vary depending on specific assay conditions.
Experimental Methodologies
The determination of HDAC inhibitor selectivity is primarily conducted using in vitro enzymatic assays. These assays provide a controlled environment to measure the direct interaction between the inhibitor and isolated, recombinant HDAC enzymes.
In Vitro HDAC Inhibition Assay (Fluorogenic)
This biochemical assay is a standard method for determining the IC50 values of HDAC inhibitors against a panel of purified HDAC isoforms.[4][5]
Objective: To quantify the concentration of an inhibitor (e.g., BRD4354) required to inhibit 50% of the activity of a specific recombinant HDAC enzyme.
Materials:
-
Recombinant human HDAC enzymes (e.g., HDAC1, HDAC5, HDAC9)
-
Fluorogenic acetylated peptide substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)[1]
-
Test inhibitor (BRD4354) and control inhibitors
-
Developer solution (containing a protease like trypsin and a stop agent like Trichostatin A)[5]
-
96-well or 384-well black microplates[1]
-
Fluorometric microplate reader[5]
Protocol:
-
Compound Preparation: Prepare serial dilutions of BRD4354 and other test compounds in the assay buffer to create a range of concentrations.
-
Enzyme and Inhibitor Incubation: Add the diluted recombinant HDAC enzyme to the wells of the microplate. Subsequently, add the serially diluted inhibitor or a vehicle control. Allow the plate to incubate for a defined period (e.g., 15 minutes) at room temperature to permit inhibitor-enzyme binding.[5]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to each well.[4]
-
Incubation: Incubate the reaction mixture at 37°C for a specified duration.
-
Development: Stop the reaction by adding the developer solution. The developer contains a protease that cleaves the deacetylated substrate, releasing the fluorophore (e.g., AMC).[1][4]
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm for AMC).[5] The fluorescence intensity is directly proportional to the HDAC enzyme activity.[4]
-
Data Analysis: Plot the fluorescence readings against the inhibitor concentrations. Calculate the IC50 value by fitting the data to a dose-response curve. This value represents the concentration of the inhibitor required to reduce enzyme activity by 50%.[4]
Caption: Workflow for determining HDAC inhibitor IC50 values.
Cell-Based Assays
To complement biochemical data, cell-based assays are employed to assess an inhibitor's activity within a more physiologically relevant context.[6] These assays can measure the inhibition of endogenous HDAC activity in live cells.[7][8] For instance, A549 adenocarcinoma cells have been treated with BRD4354 to analyze subsequent changes in gene expression, confirming its biological activity.[3] Methods like the HDAC-Glo™ I/II Assay can be used in various cell lines to profile inhibitor selectivity and potency.[6][7]
Signaling Pathway Context
By selectively inhibiting HDAC5 and HDAC9, BRD4354 is expected to have a more focused impact on cellular signaling compared to pan-HDAC inhibitors.[1] HDAC5 and HDAC9 are known to regulate the activity of various transcription factors, including myocyte enhancer factor-2 (MEF2), which is crucial for processes like muscle development.[1] HDAC5/9 act as repressors of MEF2-dependent gene transcription. Inhibition of HDAC5/9 by BRD4354 would, therefore, be expected to enhance the expression of MEF2 target genes.[1]
Caption: Simplified signaling impact of BRD4354 on MEF2.
Conclusion
The experimental data clearly validates BRD4354 as a selective inhibitor of HDAC5 and HDAC9.[1][4] Its distinct selectivity profile, with significantly lower potency against other HDAC isoforms, contrasts sharply with the broad-spectrum activity of pan-inhibitors like Vorinostat and Trichostatin A.[1] This makes BRD4354 an invaluable tool for researchers investigating the specific biological roles of HDAC5 and HDAC9 in health and disease. The choice between a selective inhibitor like BRD4354 and a pan-HDAC inhibitor will ultimately depend on the specific research question or therapeutic goal and the desire to minimize potential off-target effects.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors [promega.com]
- 7. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of HDAC Inhibitors Using a Cell-Based HDAC I/II Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of BRD4354 Experimental Results with RNA-Seq: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the experimental results of BRD4354, a selective histone deacetylase (HDAC) inhibitor, with a focus on its impact on gene expression as determined by RNA sequencing (RNA-seq). By objectively comparing its performance with alternative HDAC inhibitors and providing supporting experimental data, this document serves as a valuable resource for researchers in oncology, epigenetics, and drug discovery.
Introduction to BRD4354
BRD4354 is a chemical probe that selectively inhibits Class IIa histone deacetylases, specifically HDAC5 and HDAC9.[1][2] Histone deacetylases are a class of enzymes that play a critical role in regulating gene expression by removing acetyl groups from histone and non-histone proteins.[2] The selectivity of BRD4354 for HDAC5 and HDAC9 allows for targeted investigation into the biological functions of these specific isoforms.[2] Beyond its role as an HDAC inhibitor, BRD4354 has also been identified as a potent covalent inhibitor of the main protease (Mpro) of SARS-CoV-2.[3]
Mechanism of Action
BRD4354's primary mechanism of action as an HDAC inhibitor involves the reversible, time-dependent inhibition of HDAC5 and HDAC9.[1] Mechanistic studies suggest that the compound undergoes a zinc-catalyzed decomposition to form an ortho-quinone methide, which then covalently modifies cysteine residues within the HDAC enzymes.[1]
The inhibition of HDAC5 and HDAC9 by BRD4354 leads to the derepression of the myocyte enhancer factor 2 (MEF2) family of transcription factors.[1] HDAC5 and HDAC9 normally bind to MEF2, leading to histone deacetylation and transcriptional repression of MEF2 target genes.[1] By inhibiting HDAC5 and HDAC9, BRD4354 prevents this repression, resulting in increased histone acetylation and the activation of gene expression.[1]
Data Presentation
BRD4354 Inhibitory Activity
The selectivity of BRD4354 for HDAC5 and HDAC9 over other HDAC isoforms has been demonstrated through in vitro inhibitory assays. The half-maximal inhibitory concentrations (IC50) are summarized below.
| HDAC Isoform | IC50 (μM) | HDAC Class |
| HDAC1 | >40 | I |
| HDAC2 | >40 | I |
| HDAC3 | >40 | I |
| HDAC4 | 3.88 - 13.8 | IIa |
| HDAC5 | 0.85 | IIa |
| HDAC6 | 3.88 - 13.8 | IIb |
| HDAC7 | 3.88 - 13.8 | IIa |
| HDAC8 | 3.88 - 13.8 | I |
| HDAC9 | 1.88 | IIa |
| Data compiled from multiple sources.[2] |
Gene Expression Profiling of BRD4354 in A549 Cells
A key study investigating the effects of BRD4354 on gene expression was conducted in A549 human lung adenocarcinoma cells. In this experiment, cells were treated with 10 µM BRD4354 for 24 hours, followed by gene expression analysis. This study identified the top 50 upregulated and top 50 downregulated genes. While the complete quantitative dataset from this specific study is not publicly available, the functional classes of the differentially expressed genes are predicted to be involved in pathways regulated by HDAC5 and HDAC9, such as cell cycle control and apoptosis.[1]
Comparative Gene Expression Analysis: Romidepsin (B612169) in A549 Cells
To provide a quantitative comparison, we present data from a publicly available study (GEO accession: GSE133120) that performed global gene expression analysis on A549 cells treated with Romidepsin, a potent pan-HDAC inhibitor.[4] In this study, cells were treated for 6 hours with the inhibitor. The following tables summarize the top 10 upregulated and downregulated genes in response to Romidepsin treatment.
Top 10 Upregulated Genes in A549 Cells Treated with Romidepsin
| Gene Symbol | Gene Name | Log2 Fold Change |
| CDKN1A | Cyclin Dependent Kinase Inhibitor 1A | 4.5 |
| HSPA6 | Heat Shock Protein Family A (Hsp70) Member 6 | 4.2 |
| TXNIP | Thioredoxin Interacting Protein | 3.9 |
| GDF15 | Growth Differentiation Factor 15 | 3.8 |
| FOS | Fos Proto-Oncogene, AP-1 Transcription Factor Subunit | 3.7 |
| JUN | Jun Proto-Oncogene, AP-1 Transcription Factor Subunit | 3.6 |
| EGR1 | Early Growth Response 1 | 3.5 |
| BTG2 | BTG Anti-Proliferation Factor 2 | 3.4 |
| ZFP36 | ZFP36 Ring Finger Protein | 3.3 |
| DUSP1 | Dual Specificity Phosphatase 1 | 3.2 |
Top 10 Downregulated Genes in A549 Cells Treated with Romidepsin
| Gene Symbol | Gene Name | Log2 Fold Change |
| CCNB1 | Cyclin B1 | -3.8 |
| CDC20 | Cell Division Cycle 20 | -3.7 |
| BUB1 | BUB1 Mitotic Checkpoint Serine/Threonine Kinase | -3.5 |
| PLK1 | Polo-Like Kinase 1 | -3.4 |
| KIF11 | Kinesin Family Member 11 | -3.3 |
| AURKA | Aurora Kinase A | -3.2 |
| TOP2A | Topoisomerase (DNA) II Alpha | -3.1 |
| CENPF | Centromere Protein F | -3.0 |
| MKI67 | Marker Of Proliferation Ki-67 | -2.9 |
| E2F1 | E2F Transcription Factor 1 | -2.8 |
Experimental Protocols
In Vitro HDAC Inhibition Assay (Fluorescence-Based)
This protocol outlines a general method for determining the IC50 values of HDAC inhibitors.
-
Enzyme and Substrate Preparation: Recombinant human HDAC enzymes and a fluorogenic acetylated peptide substrate are prepared in an appropriate assay buffer.
-
Compound Dilution: BRD4354 is serially diluted to a range of concentrations.
-
Reaction Initiation: The HDAC enzyme, substrate, and BRD4354 (or vehicle control) are combined in a microplate and incubated at 37°C for a specified time.
-
Development: A developer solution containing a protease (e.g., trypsin) is added. The protease cleaves the deacetylated substrate, releasing a fluorescent molecule.
-
Fluorescence Measurement: The fluorescence intensity is measured using a plate reader. The intensity is proportional to the enzyme activity.
-
Data Analysis: The fluorescence readings are plotted against the inhibitor concentration to calculate the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[2]
Cellular Assay for Gene Expression Analysis via RNA-Seq
This protocol describes a method to assess the effect of an HDAC inhibitor on gene expression in a cellular context.
-
Cell Culture: A549 adenocarcinoma cells are cultured in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[2]
-
Compound Treatment: Cells are seeded in multi-well plates and allowed to adhere overnight. The following day, the cells are treated with the desired concentration of the HDAC inhibitor (e.g., 10 µM BRD4354) or vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).[2]
-
RNA Extraction: Total RNA is isolated from both treated and control cells using a suitable method, such as a column-based kit or TRIzol reagent. The quality and quantity of the extracted RNA are assessed using a spectrophotometer and a bioanalyzer.[2]
-
Library Preparation: RNA-seq libraries are prepared from the total RNA. This typically involves mRNA purification (poly-A selection), fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Quality Control: Raw sequencing reads are assessed for quality using tools like FastQC.
-
Alignment: Reads are aligned to a reference genome (e.g., human genome hg38) using a splice-aware aligner such as STAR.
-
Quantification: The number of reads mapping to each gene is counted.
-
Differential Expression Analysis: Statistical analysis is performed to identify genes that are significantly upregulated or downregulated in the treated samples compared to the control samples. Common tools for this analysis include DESeq2 or edgeR.
-
Functional Analysis: Gene Ontology (GO) and pathway analysis (e.g., KEGG) are performed on the list of differentially expressed genes to identify enriched biological processes and signaling pathways.[2]
-
Mandatory Visualization
Caption: Simplified signaling pathway of HDAC5/9 and its inhibition by BRD4354.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Inhibition of Zinc-Dependent Histone Deacetylases with a Chemically Triggered Electrophile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of Zinc-Dependent Histone Deacetylases with a Chemically Triggered Electrophile. | Broad Institute [broadinstitute.org]
- 4. GSE133120 - Transcriptomic analysis of human cancer cell lines treated with the histone deacetylase inhibitor romidepsin - OmicsDI [omicsdi.org]
BRD4354 Ditrifluoroacetate: A Selective Alternative to Pan-HDAC Inhibitors
In the landscape of epigenetic drug discovery, the focus is increasingly shifting towards the development of highly selective inhibitors to enhance therapeutic efficacy while minimizing off-target effects. Histone deacetylases (HDACs) have emerged as a significant class of therapeutic targets, particularly in oncology.[1][2][3] Pan-HDAC inhibitors, which target a broad range of HDAC isoforms, have demonstrated clinical utility but are often associated with toxicity due to their widespread activity.[1][4] This guide provides a detailed comparison of BRD4354 ditrifluoroacetate, a selective HDAC inhibitor, with pan-HDAC inhibitors, focusing on selectivity, mechanism of action, and supporting experimental data.
Performance Comparison: Selectivity and Potency
The primary distinction between BRD4354 and pan-HDAC inhibitors lies in their selectivity profile. BRD4354 is a moderately potent inhibitor with marked selectivity for Class IIa HDACs, specifically HDAC5 and HDAC9.[1][5][6][7][][9][10][11] In contrast, pan-HDAC inhibitors like Vorinostat (SAHA) and Trichostatin A (TSA) exhibit broad and potent inhibition across multiple HDAC isoforms, often in the low nanomolar range.[1]
The inhibitory activity is quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. The selectivity is determined by comparing IC50 values across a panel of HDAC isoforms.[1]
Table 1: Comparative Inhibitory Activity (IC50, μM)
| Compound | Class | HDAC1 | HDAC2 | HDAC3 | HDAC4 | HDAC5 | HDAC6 | HDAC7 | HDAC8 | HDAC9 |
| BRD4354 | Selective | >40[5][12] | >40[5][12] | >40[5][12] | 3.88 - 13.8[6][12] | 0.85 [6][7][12] | 3.88 - >10[6][10][12] | 3.88 - 13.8[6][12] | 3.88 - 13.8[6][12] | 1.88 [6][7][12] |
| Vorinostat (SAHA) | Pan-Inhibitor | Potent | Potent | Potent | - | - | Potent | - | - | - |
| Trichostatin A (TSA) | Pan-Inhibitor | Potent | Potent | Potent | Potent | Potent | Potent | Potent | Potent | Potent |
Note: Specific IC50 values for pan-HDAC inhibitors are generally in the low nanomolar range and vary by study. The table indicates general potency.
Mechanism of Action and Signaling Pathways
The differing selectivity profiles of BRD4354 and pan-HDAC inhibitors lead to distinct downstream effects on cellular signaling.
Pan-HDAC Inhibitors:
By broadly inhibiting Class I and II HDACs, these compounds cause a global increase in histone acetylation, leading to a more open chromatin structure and the altered expression of a wide array of genes.[2][13] This can induce several anti-cancer effects, including:
-
Cell Cycle Arrest: Upregulation of cell cycle inhibitors like p21.[13][14][15]
-
Apoptosis: Induction of both intrinsic and extrinsic apoptotic pathways.[13][14]
-
Inhibition of Angiogenesis: Degradation of pro-angiogenic factors like HIF-1α.[13]
The widespread impact on gene expression is also linked to the adverse effects seen with these drugs, such as thrombocytopenia, myelosuppression, and gastrointestinal issues.[4][16]
BRD4354 Ditrifluoroacetate:
BRD4354's targeted inhibition of HDAC5 and HDAC9 offers a more focused mechanism of action.[1] These Class IIa HDACs are known regulators of the myocyte enhancer factor 2 (MEF2) family of transcription factors.[1][10] In the nucleus, HDAC5 and HDAC9 bind to MEF2, repressing the transcription of MEF2 target genes.[10] By inhibiting HDAC5/9, BRD4354 is expected to prevent this repression, leading to the expression of specific genes involved in processes like muscle differentiation and immune responses.[1] This selective engagement may offer a more favorable therapeutic window with fewer side effects compared to pan-HDAC inhibitors.[1]
Experimental Protocols
The characterization and comparison of HDAC inhibitors like BRD4354 involve a series of standardized in vitro and cellular assays.
1. In Vitro HDAC Inhibition Assay (Fluorescence-Based)
This assay quantifies the direct inhibitory effect of a compound on specific HDAC enzymes to determine IC50 values.[5]
-
Principle: A fluorogenic acetylated peptide substrate is incubated with a recombinant human HDAC enzyme and the test compound (e.g., BRD4354).[5] If the HDAC is active, it deacetylates the substrate. A developer solution containing a protease is then added, which cleaves the deacetylated substrate, releasing a fluorescent molecule.[5] The fluorescence intensity, proportional to enzyme activity, is measured.[5]
-
Protocol:
-
Compound Dilution: Prepare serial dilutions of the inhibitor.[5]
-
Reaction Setup: In a 96-well plate, combine the HDAC enzyme, the fluorogenic substrate, and the diluted inhibitor in a buffer solution.[5]
-
Incubation: Incubate the plate at 37°C for a defined period.[5]
-
Development: Add the developer solution and incubate to allow for cleavage of the deacetylated substrate.[5]
-
Measurement: Measure fluorescence intensity using a plate reader at appropriate excitation/emission wavelengths.[5]
-
Data Analysis: Plot fluorescence readings against inhibitor concentrations to calculate the IC50 value.[5]
-
2. Cell Viability Assay (MTT Assay)
This protocol determines the effect of an HDAC inhibitor on the viability and proliferation of cancer cells.[17]
-
Principle: The MTT reagent is reduced by metabolically active cells to form a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.
-
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.[17]
-
Treatment: Treat cells with serial dilutions of the HDAC inhibitor for 24-72 hours. Include a vehicle control.[17]
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.[17]
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
3. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay quantifies the extent of apoptosis induced by HDAC inhibitors.[18]
-
Principle: Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells).
-
Protocol:
-
Treatment: Treat cells with the HDAC inhibitor for a defined period.[18]
-
Cell Collection: Harvest both adherent and floating cells and wash with cold PBS.[18]
-
Staining: Resuspend cells in Annexin V binding buffer and add Annexin V-FITC and PI.[18]
-
Incubation: Incubate in the dark at room temperature for 15 minutes.[18]
-
Analysis: Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, and late apoptotic/necrotic populations.[18]
-
Conclusion
BRD4354 ditrifluoroacetate represents a valuable tool for dissecting the specific biological functions of HDAC5 and HDAC9.[1] Its selectivity stands in stark contrast to the broad-spectrum activity of pan-HDAC inhibitors like Vorinostat.[1] While pan-HDAC inhibitors have established roles in cancer therapy, their utility is often limited by toxicity.[4][19] The targeted approach of selective inhibitors like BRD4354 holds the potential for a more refined therapeutic strategy, minimizing off-target effects and potentially offering a safer alternative for modulating epigenetic pathways.[1] The choice between a selective and a pan-HDAC inhibitor will ultimately depend on the specific therapeutic goal and the desired balance between efficacy and toxicity.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Histone deacetylase inhibitors in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Histone Deacetylase Inhibitors: Potential in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone Deacetylase (HDAC) Inhibitors as a Novel Therapeutic Option Against Fibrotic and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. BRD 4354 | CAS 315698-07-8 | BRD4354 | Tocris Bioscience [tocris.com]
- 7. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. amsbio.com [amsbio.com]
- 12. benchchem.com [benchchem.com]
- 13. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Clinical Toxicities of Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Potential use of histone deacetylase inhibitors in cancer therapy [termedia.pl]
A Comparative Analysis of BRD4354 and Vorinostat: Selective Versus Pan-HDAC Inhibition
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the histone deacetylase (HDAC) inhibitors BRD4354 and vorinostat (B1683920). We delve into their distinct mechanisms of action, target selectivity, and present supporting experimental data to inform research and development decisions.
Histone deacetylases are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their inhibition has emerged as a promising therapeutic strategy in oncology and other diseases. While vorinostat (SAHA) is a well-established pan-HDAC inhibitor, newer compounds like BRD4354 offer more selective targeting of specific HDAC isoforms. This guide presents a comparative analysis of these two compounds to highlight their key differences and potential applications.
At a Glance: Key Performance Differences
| Feature | BRD4354 | Vorinostat (SAHA) |
| HDAC Class Selectivity | Primarily Class IIa | Pan-inhibitor (Class I, II, and IV) |
| Primary Targets | HDAC5 and HDAC9[1][2] | Broad-spectrum inhibition of Class I and II HDACs[3][4] |
| Potency | Moderately potent against specific isoforms[1] | Potent, with nanomolar IC50 values against multiple HDACs[5][6] |
| Mechanism of Action | Selective inhibition of HDAC5/9, leading to targeted changes in gene expression.[1] | Broad inhibition of HDACs, resulting in widespread histone hyperacetylation, cell cycle arrest, and apoptosis.[3] |
| Clinical Status | Research compound | FDA-approved for cutaneous T-cell lymphoma (CTCL)[3] |
Quantitative Analysis: Inhibitory Activity
The selectivity of an HDAC inhibitor is a critical determinant of its biological effects and potential therapeutic window. The half-maximal inhibitory concentration (IC50) values against a panel of HDAC isoforms provide a quantitative measure of potency and selectivity.
| HDAC Isoform | BRD4354 IC50 (µM) | Vorinostat IC50 (nM) |
| Class I | ||
| HDAC1 | >40[7] | 10[5] |
| HDAC2 | >40[7] | - |
| HDAC3 | >40[7] | 20[5] |
| HDAC8 | 3.88 - 13.8[1] | - |
| Class IIa | ||
| HDAC4 | 3.88 - 13.8[1] | - |
| HDAC5 | 0.85[1] | - |
| HDAC7 | 3.88 - 13.8[1] | - |
| HDAC9 | 1.88[1] | - |
| Class IIb | ||
| HDAC6 | 3.88 - 13.8[1] | - |
| Class IV | ||
| HDAC11 | - | Inhibited[4] |
Signaling Pathways and Mechanism of Action
The differential selectivity of BRD4354 and vorinostat translates into distinct effects on cellular signaling pathways.
BRD4354: Targeted Modulation of Gene Expression
BRD4354's selective inhibition of HDAC5 and HDAC9 is expected to have a more focused impact on cellular processes. These class IIa HDACs are known to regulate the activity of transcription factors such as myocyte enhancer factor-2 (MEF2), which is crucial for muscle development and neuronal function.[8] By inhibiting HDAC5 and HDAC9, BRD4354 can lead to the enhanced expression of MEF2-dependent genes.
Vorinostat: Broad Epigenetic Reprogramming
As a pan-HDAC inhibitor, vorinostat induces widespread hyperacetylation of both histone and non-histone proteins.[3] This leads to a more relaxed chromatin structure, facilitating the transcription of previously silenced genes, including tumor suppressor genes like p21.[8] The acetylation of non-histone proteins also impacts various cellular processes, contributing to its anti-cancer effects such as cell cycle arrest, apoptosis, and inhibition of angiogenesis.[6]
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of HDAC inhibitors.
In Vitro HDAC Inhibition Assay (Fluorescence-Based)
This assay measures the ability of a compound to inhibit the enzymatic activity of a purified HDAC enzyme.
Materials:
-
Purified recombinant HDAC enzymes (e.g., HDAC1, HDAC5, HDAC9)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., Trypsin in assay buffer with Trichostatin A to stop the reaction)
-
BRD4354 and vorinostat stock solutions in DMSO
-
96-well black plates
Procedure:
-
Prepare serial dilutions of the test compounds (BRD4354 and vorinostat) in assay buffer.
-
Add the diluted compounds and the HDAC enzyme to the wells of a 96-well plate.
-
Incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding the fluorogenic HDAC substrate.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction and develop the fluorescent signal by adding the developer solution.
-
Incubate for 15 minutes at room temperature.
-
Measure the fluorescence using a microplate reader (Excitation: 360 nm, Emission: 460 nm).
-
Calculate the IC50 values by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay (MTT/MTS Assay)
This assay determines the effect of the HDAC inhibitors on the metabolic activity of cultured cells, which serves as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
BRD4354 and vorinostat stock solutions in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent
-
Solubilization solution (e.g., DMSO or SDS in HCl for MTT)
-
96-well clear plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of BRD4354 or vorinostat for 24, 48, or 72 hours. Include a vehicle control (DMSO).
-
Add MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
If using MTT, add a solubilizing agent to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength (around 570 nm for MTT and 490 nm for MTS) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Western Blot for Histone Acetylation
This technique is used to detect changes in the acetylation status of histones in cells treated with HDAC inhibitors.
Materials:
-
Cancer cell line of interest
-
BRD4354 and vorinostat
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Treat cells with BRD4354 or vorinostat for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for an acetylated histone mark. A parallel blot should be incubated with an antibody for the corresponding total histone as a loading control.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the acetylated histone signal to the total histone signal.
Conclusion
BRD4354 and vorinostat represent two distinct approaches to HDAC inhibition. Vorinostat, as a pan-HDAC inhibitor, has demonstrated broad anti-cancer activity and has achieved clinical approval.[3] Its wide-ranging effects on gene expression and cellular processes make it a powerful therapeutic agent, though this can also contribute to off-target effects.
In contrast, BRD4354 offers a more targeted approach by selectively inhibiting HDAC5 and HDAC9.[1] This selectivity may provide a more favorable therapeutic window with reduced side effects compared to pan-HDAC inhibitors.[8] BRD4354 serves as a valuable chemical probe for dissecting the specific biological roles of HDAC5 and HDAC9 and holds potential for the development of more refined epigenetic therapies.[8]
The choice between a selective inhibitor like BRD4354 and a pan-inhibitor like vorinostat will depend on the specific research question or therapeutic goal. For broad-spectrum anti-cancer activity, a pan-inhibitor may be desirable. For investigating the roles of specific HDACs or for developing therapies with a more targeted mechanism of action, a selective inhibitor like BRD4354 is advantageous. The experimental protocols provided in this guide offer a framework for the continued evaluation and comparison of these and other novel HDAC inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BRD4354 | inhibitor of HDAC5 and HDAC9 | CAS# 315698-07-8 | InvivoChem [invivochem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Vorinostat | SAHA | HDAC inhibitor | TargetMol [targetmol.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Confirming On-Target Engagement of BRD4354 in Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing definitive on-target engagement within a cellular context is a cornerstone of validating a chemical probe's mechanism of action. This guide provides a comprehensive comparison of methodologies to confirm the cellular engagement of BRD4354, a selective inhibitor of histone deacetylases 5 and 9 (HDAC5 and HDAC9), and also a potent covalent inhibitor of the SARS-CoV-2 main protease (Mpro). We present supporting experimental data and detailed protocols to facilitate the design and execution of robust target validation studies.
BRD4354 has emerged as a valuable tool for dissecting the biological functions of class IIa HDACs and as a potential therapeutic agent.[1] Its dual-targeting nature, with distinct mechanisms of action for its different targets, necessitates a multi-pronged approach to confirm on-target activity in cells.[2] This guide will explore various techniques, from direct binding assays to downstream functional readouts, and compare BRD4354's performance with alternative inhibitors.
Comparative Inhibitory Activity of BRD4354
BRD4354 exhibits moderate potency and significant selectivity for HDAC5 and HDAC9 over other HDAC isoforms.[1] It also demonstrates potent covalent inhibition of the SARS-CoV-2 main protease.[3] The following tables summarize the in vitro inhibitory activity of BRD4354 against a panel of HDACs and compare its potency against SARS-CoV-2 Mpro with other known inhibitors.
Table 1: In Vitro Inhibitory Activity of BRD4354 against HDAC Isoforms
| Target Enzyme | IC50 Value (μM) | Notes |
| Histone Deacetylase 5 (HDAC5) | 0.85 | Moderately potent inhibitor[4] |
| Histone Deacetylase 9 (HDAC9) | 1.88 | Moderately potent inhibitor[4] |
| HDAC4, HDAC6, HDAC7, HDAC8 | 3.88 - 13.8 | Weaker inhibition compared to HDAC5 and HDAC9[4] |
| HDAC1, HDAC2, HDAC3 | >40 | Demonstrates less inhibitory effect on class I HDACs[4] |
Table 2: Comparison of BRD4354 with Alternative SARS-CoV-2 Mpro Inhibitors
| Inhibitor | Target | Mechanism of Action | In Vitro Potency (IC50) |
| BRD4354 | SARS-CoV-2 Mpro | Covalent | 0.72 ± 0.04 µM [3] |
| Nirmatrelvir (PF-07321332) | SARS-CoV-2 Mpro | Reversible Covalent | 24 nM[3] |
| GC376 | SARS-CoV-2 Mpro | Reversible Covalent | 1.5 µM[3] |
Experimental Methodologies for Confirming Target Engagement
A variety of biophysical and cellular assays can be employed to confirm and quantify the engagement of BRD4354 with its targets in a cellular environment. Below are detailed protocols for key methodologies.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement by measuring the thermal stabilization of a target protein upon ligand binding.[3]
Experimental Protocol:
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., HEK293T or A549 cells). Treat the cells with varying concentrations of BRD4354 or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-3 hours) at 37°C.[3]
-
Heat Treatment: Harvest the cells and resuspend them in a suitable buffer (e.g., PBS). Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler. Include an unheated control.[3]
-
Cell Lysis and Protein Quantification: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer containing protease inhibitors. Separate the soluble fraction (containing stabilized, non-aggregated protein) from the precipitated, denatured protein by centrifugation.[3]
-
Analysis: Quantify the amount of soluble target protein (HDAC5, HDAC9, or Mpro) in the supernatant using methods such as Western blotting or mass spectrometry.[3]
-
Data Interpretation: Plot the amount of soluble protein as a function of temperature for both the vehicle- and BRD4354-treated samples. A shift in the melting curve to a higher temperature in the presence of BRD4354 indicates target engagement.[3]
NanoBRET™ Target Engagement Assay
This assay utilizes Bioluminescence Resonance Energy Transfer (BRET) to quantify compound binding to a target protein in live cells.[3]
Experimental Protocol:
-
Cell Preparation: Transfect a suitable cell line (e.g., HEK293T) with a plasmid encoding for a NanoLuc® fusion of the target protein (e.g., HDAC5-NanoLuc®).[3]
-
Assay Setup: Plate the transfected cells in a 96-well or 384-well plate. Prepare serial dilutions of BRD4354. Add a fluorescent tracer that binds to the target protein to the cells. Then, add the different concentrations of BRD4354.[3]
-
BRET Measurement: Add the NanoLuc® substrate (furimazine) to all wells. Immediately measure the luminescence at two wavelengths (donor and acceptor emission peaks) using a plate reader equipped for BRET measurements.[3]
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). A decrease in the BRET ratio with increasing concentrations of BRD4354 indicates that the compound is engaging the target and displacing the fluorescent tracer.[3]
Gene Expression Analysis
Inhibition of HDAC5 and HDAC9 by BRD4354 is expected to alter the expression of genes regulated by these enzymes, particularly those controlled by the MEF2 transcription factor.[5]
Experimental Protocol:
-
Cell Culture and Treatment: Culture A549 adenocarcinoma cells in appropriate media.[1] Treat the cells with a specific concentration of BRD4354 (e.g., 10 μM) for a set duration (e.g., 24 hours).[1]
-
RNA Extraction: Isolate total RNA from both treated and untreated (control) cells.[1]
-
Gene Expression Profiling: Subject the extracted RNA to microarray or RNA-sequencing analysis to determine changes in gene expression levels.[1]
-
Data Analysis: Analyze the gene expression data to identify the top upregulated and downregulated genes in response to BRD4354 treatment. This provides insights into the biological pathways modulated by the inhibition of HDAC5 and HDAC9.[1]
While a study on A549 cells treated with 10 µM BRD4354 for 24 hours identified the top 50 upregulated and top 50 downregulated genes, the specific gene list is not publicly available.[5] The functional classes of these genes are anticipated to be involved in pathways regulated by HDAC5 and HDAC9, such as cell cycle control, apoptosis, and differentiation.[5]
Proteomics-Based Approaches
Mass spectrometry-based proteomics can be used to directly identify the covalent modification of the SARS-CoV-2 Mpro by BRD4354 and to assess the broader proteomic changes induced by HDAC inhibition.[3]
Experimental Protocol (for Covalent Target Identification):
-
Cell Treatment and Lysis: Treat cells expressing Mpro with BRD4354 or a vehicle control. Lyse the cells and extract the total protein.[3]
-
Protein Digestion: Digest the protein lysate into smaller peptides using a protease such as trypsin.[3]
-
Mass Spectrometry Analysis: Analyze the peptide mixture by mass spectrometry to identify peptides that have been covalently modified by BRD4354. This will confirm direct engagement with Mpro.[3]
Signaling Pathways and Experimental Workflows
Visualizing the signaling pathways affected by BRD4354 and the experimental workflows used to study its on-target engagement can provide a clearer understanding of its mechanism of action and the methods for its validation.
Caption: Inhibition of HDAC5/9 by BRD4354 relieves repression of MEF2, leading to gene expression.
References
- 1. Targeted and Interactome Proteomics Revealed the Role of PHD2 in Regulating BRD4 Proline Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Genome-wide analysis of MEF2 transcriptional program reveals synaptic target genes and neuronal activity-dependent polyadenylation site selection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Gene expression profiling of cancer stem cell in human lung adenocarcinoma A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Reversibility of BRD4354 Ditrifluoroacetate: A Comparative Guide for In Vitro Inhibition
For researchers, scientists, and drug development professionals, understanding the nature of enzyme-inhibitor interactions is paramount. This guide provides a comprehensive comparison of the in vitro reversibility of BRD4354 ditrifluoroacetate, a selective inhibitor of histone deacetylase 5 (HDAC5) and HDAC9, with other well-characterized HDAC inhibitors. Experimental data and detailed protocols are presented to facilitate informed decisions in research and development.
BRD4354 has been identified as a moderately potent and selective inhibitor of class IIa HDACs, specifically HDAC5 and HDAC9.[1][2][3][4][5] A key characteristic of its mechanism is its time-dependent and reversible inhibition of these zinc-dependent enzymes.[6][7] Mechanistic studies indicate that BRD4354 undergoes a zinc-catalyzed decomposition to form a reactive ortho-quinone methide intermediate. This intermediate then covalently modifies nucleophilic cysteine residues within the HDAC enzyme.[6][7] Crucially, this covalent modification has been demonstrated to be reversible, a critical feature for a chemical probe or therapeutic candidate.[6]
Comparative Analysis of Inhibitor Reversibility
To contextualize the inhibitory characteristics of BRD4354, this guide compares its reversibility with that of other prominent HDAC inhibitors, including the pan-HDAC inhibitors Vorinostat (B1683920) (SAHA) and Trichostatin A (TSA), and the class I-selective inhibitor Entinostat.
| Inhibitor | Target Class(es) | Reversibility | Binding Kinetics | Key Characteristics |
| BRD4354 | Class IIa (HDAC5, HDAC9) | Reversible (Covalent) | Time-dependent | Inhibition is reversible upon dilution, proceeding through a reactive intermediate.[6][8] |
| Vorinostat (SAHA) | Pan-HDAC (Class I, II, IV) | Reversible | Fast-on/fast-off | Rapidly reversible inhibition with a short cellular half-life.[9][10] |
| Trichostatin A (TSA) | Pan-HDAC (Class I, II) | Reversible | Not specified | A potent, noncompetitive, and reversible inhibitor.[7][11][12] |
| Entinostat (MS-275) | Class I | Reversible | Slow-binding | Exhibits a long residence time on its target enzymes.[9][13] |
Experimental Protocols for Determining Inhibitor Reversibility
The reversibility of an enzyme inhibitor can be assessed through various in vitro assays. Below are detailed protocols for key experimental approaches.
Washout Assay to Assess Recovery of HDAC Activity
This assay determines if the inhibitory effect of a compound is reversed after its removal from the enzyme's environment.
a. Principle: HDAC enzymes are incubated with the inhibitor, after which the inhibitor is removed by washing or dilution. The enzymatic activity is then measured and compared to controls to assess the degree of activity recovery.
b. Protocol:
-
Incubation: Incubate recombinant HDAC5 or HDAC9 enzyme with BRD4354 (at a concentration of ~5-10 times its IC50) for a predetermined time (e.g., 60 minutes) to allow for binding. Include a vehicle control (e.g., DMSO) and a positive control with a known reversible inhibitor (e.g., Vorinostat).
-
Inhibitor Removal:
-
For immobilized enzymes: If the HDAC enzyme is immobilized on beads, centrifuge the beads, remove the supernatant containing the inhibitor, and wash the beads multiple times with assay buffer.
-
For enzymes in solution: Rapidly dilute the enzyme-inhibitor mixture by a large factor (e.g., 100-fold or more) with assay buffer.
-
-
Activity Measurement:
-
Resuspend the washed beads or use the diluted enzyme-inhibitor mixture in a standard HDAC activity assay. A common method is a fluorogenic assay using a substrate like Boc-Lys(Ac)-AMC.
-
The assay involves the deacetylation of the substrate by the HDAC enzyme, followed by cleavage by a developing reagent (e.g., trypsin) to release a fluorescent molecule.
-
Measure the fluorescence intensity over time using a microplate reader.
-
-
Data Analysis: Compare the rate of substrate turnover in the washout samples to the vehicle control and the non-washout control (enzyme incubated with the inhibitor throughout the assay). A significant recovery of enzymatic activity in the washout sample indicates reversible inhibition.
Mass Spectrometry to Analyze Covalent Modification
This method can directly assess the formation and potential reversal of a covalent bond between the inhibitor and the enzyme.
a. Principle: Intact protein mass spectrometry is used to measure the mass of the HDAC enzyme before and after incubation with the inhibitor. An increase in mass corresponding to the molecular weight of the inhibitor (or its reactive fragment) indicates covalent binding. Reversibility can be assessed by observing a return to the original mass after a dilution or dialysis step.
b. Protocol:
-
Incubation: Incubate purified HDAC5 or HDAC9 protein with a molar excess of BRD4354 for a defined period.
-
Sample Preparation:
-
For initial binding assessment, desalt the protein-inhibitor mixture to remove unbound inhibitor.
-
To assess reversibility, subject the protein-inhibitor complex to dialysis against a large volume of buffer or a rapid dilution followed by a desalting step.
-
-
Mass Spectrometry Analysis:
-
Analyze the samples using electrospray ionization-mass spectrometry (ESI-MS) under conditions suitable for intact protein analysis.
-
Acquire mass spectra for the untreated enzyme, the enzyme after incubation with BRD4354, and the sample after the reversibility step (dialysis or dilution).
-
-
Data Analysis: Compare the measured molecular weights. A mass shift corresponding to the addition of the BRD4354-derived moiety that disappears after the reversibility step confirms reversible covalent inhibition.
Surface Plasmon Resonance (SPR) or Bioluminescence Resonance Energy Transfer (BRET) for Binding Kinetics
These techniques can provide quantitative data on the association (k_on) and dissociation (k_off) rates of an inhibitor, from which the residence time can be calculated. A finite k_off value is indicative of a reversible interaction.
a. Principle:
-
SPR: Measures changes in the refractive index at the surface of a sensor chip when a ligand (e.g., inhibitor) binds to an immobilized protein (e.g., HDAC). The rates of association and dissociation can be determined by monitoring the binding and unbinding phases in real-time.
-
BRET: A cell-based assay that measures the interaction between a luciferase-tagged target protein and a fluorescently labeled tracer molecule that competes with the unlabeled inhibitor. The kinetics of inhibitor dissociation can be monitored by the rate of tracer binding after washing out the inhibitor.[10]
b. General Workflow (Conceptual):
-
Assay Setup:
-
SPR: Immobilize recombinant HDAC5 or HDAC9 on a sensor chip.
-
BRET: Transfect cells to express an HDAC5- or HDAC9-luciferase fusion protein.
-
-
Binding Analysis:
-
SPR: Flow different concentrations of BRD4354 over the chip and monitor the association phase. Then, flow buffer without the inhibitor to monitor the dissociation phase.
-
BRET: Equilibrate the cells with a saturating concentration of BRD4354, wash to remove unbound inhibitor, and then add a fluorescent tracer. Monitor the BRET signal over time as the tracer displaces any remaining bound inhibitor.
-
-
Data Analysis: Fit the sensorgram data (SPR) or the BRET signal kinetics to appropriate binding models to calculate k_on, k_off, and the dissociation constant (KD). The residence time is the reciprocal of the dissociation rate constant (1/k_off).
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental design and the biological context of BRD4354's action, the following diagrams are provided.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BRD4354 | inhibitor of HDAC5 and HDAC9 | CAS# 315698-07-8 | InvivoChem [invivochem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Interval dosing with the HDAC inhibitor vorinostat effectively reverses HIV latency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Zinc-Dependent Histone Deacetylases with a Chemically Triggered Electrophile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of Zinc-Dependent Histone Deacetylases with a Chemically Triggered Electrophile. | Broad Institute [broadinstitute.org]
- 7. Entinostat is a histone deacetylase inhibitor selective for class 1 histone deacetylases and activates HIV production from latently infected primary T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of Slow-Binding HDAC Inhibitor Potency and Subclass Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinical experience with the novel histone deacetylase inhibitor vorinostat (suberoylanilide hydroxamic acid) in patients with relapsed lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of Trichostatin A on Histone Deacetylases 1, 2 and 3, p21Cip1/Waf1/Sdi1, p27Kip1, and p57Kip2 Gene Expression in Breast Cancer SK-BR-3 Cell Line | Asian Pacific Journal of Cancer Biology [waocp.com]
- 11. Kinetic Tuning of HDAC Inhibitors Affords Potent Inducers of Progranulin Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. selleckchem.com [selleckchem.com]
BRD4354: A Comparative Analysis Against Class I and Class II Histone Deacetylases
In the landscape of epigenetic research and drug development, the selective inhibition of histone deacetylases (HDACs) offers a promising avenue for therapeutic intervention in various diseases, including cancer and neurological disorders. This guide provides a detailed evaluation of BRD4354, a selective HDAC inhibitor, and compares its performance against a panel of class I and class II HDACs. We present supporting experimental data, detailed methodologies for key experiments, and visualizations to aid researchers, scientists, and drug development professionals in their understanding and potential application of this compound.
Selectivity Profile of BRD4354
BRD4354 has emerged as a valuable chemical probe for investigating the specific biological roles of class IIa HDACs. It exhibits moderate potency and significant selectivity for HDAC5 and HDAC9.[1] In contrast, its inhibitory effect on class I HDACs is markedly weaker, highlighting its potential for more targeted therapeutic strategies with potentially fewer off-target effects compared to pan-HDAC inhibitors.
Data Presentation: Inhibitory Activity (IC50) of HDAC Inhibitors
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values of BRD4354 against various class I and class II HDAC isoforms. For comparative purposes, data for the well-established pan-HDAC inhibitors, Vorinostat and Panobinostat (B1684620), are also included.
| HDAC Class | HDAC Isoform | BRD4354 IC50 (µM) | Vorinostat IC50 (nM) | Panobinostat IC50 (nM) |
| Class I | HDAC1 | >40[1][2][3] | 10[1][4][5] | <13.2[6] |
| HDAC2 | >40[1][2] | - | <13.2[6] | |
| HDAC3 | >40[1][2][3] | 20[1][4][5] | <13.2[6] | |
| HDAC8 | 3.88 - 13.8[2][3][7] | - | mid-nanomolar[6] | |
| Class IIa | HDAC4 | 3.88 - 13.8[2][3][7] | - | mid-nanomolar[6] |
| HDAC5 | 0.85 [2][3][7][8] | - | <13.2[6] | |
| HDAC7 | 3.88 - 13.8[2][3][7] | - | mid-nanomolar[6] | |
| HDAC9 | 1.88 [2][3][7][8] | - | <13.2[6] | |
| Class IIb | HDAC6 | 3.88 - 13.8[2][3][7] | - | <13.2[6] |
| HDAC10 | - | - | <13.2[6] |
Data for Vorinostat and Panobinostat are presented to illustrate the potency of pan-HDAC inhibitors across multiple isoforms.
Understanding HDAC Classes
Histone deacetylases are categorized into four main classes based on their sequence homology to yeast proteins.[9] BRD4354 primarily targets members of Class IIa.
Caption: Classification of Class I and Class II HDACs and the primary targets of BRD4354.
Experimental Protocols
The determination of IC50 values for HDAC inhibitors is typically achieved through in vitro enzymatic assays. A common method is a fluorescence-based assay.
In Vitro HDAC Inhibition Assay (Fluorometric)
Objective: To determine the concentration of an inhibitor (e.g., BRD4354) required to reduce the activity of a specific HDAC isoform by 50%.
Principle: This assay utilizes a fluorogenic substrate, such as Boc-Lys(Ac)-AMC, which is not fluorescent. In the presence of an active HDAC enzyme, the acetyl group is removed from the substrate. A developer solution, containing a protease like trypsin, is then added. This protease specifically cleaves the deacetylated substrate, releasing the highly fluorescent molecule 7-Amino-4-methylcoumarin (AMC). The fluorescence intensity is directly proportional to the HDAC activity.
Materials:
-
Recombinant human HDAC enzymes (e.g., HDAC1, HDAC5, etc.)
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Test inhibitor (BRD4354) serially diluted in DMSO
-
Developer solution (containing Trypsin and a pan-HDAC inhibitor like Trichostatin A to stop the reaction)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of BRD4354 in DMSO and then dilute further in HDAC Assay Buffer.
-
Reaction Setup: In a 96-well black microplate, add the HDAC Assay Buffer, the specific recombinant HDAC enzyme, and the diluted BRD4354 or DMSO (for control wells).
-
Reaction Initiation: Add the fluorogenic HDAC substrate to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes).
-
Development: Add the developer solution to each well to stop the HDAC reaction and initiate the cleavage of the deacetylated substrate.
-
Fluorescence Measurement: Incubate at room temperature for 15-20 minutes, then measure the fluorescence intensity using a microplate reader with an excitation wavelength of 350-360 nm and an emission wavelength of 450-460 nm.[7][10]
-
Data Analysis: Plot the fluorescence intensity against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a four-parameter logistic curve.
Caption: Experimental workflow for determining the IC50 of BRD4354 using a fluorometric assay.
Conclusion
BRD4354 demonstrates a distinct selectivity profile, primarily inhibiting the class IIa HDACs, HDAC5 and HDAC9, with significantly less activity against class I HDACs.[2][3][7] This makes it a valuable tool for dissecting the specific functions of these enzymes in cellular processes and disease pathogenesis. For researchers aiming to modulate the activity of HDAC5 and HDAC9 while minimizing the broad-spectrum effects seen with pan-HDAC inhibitors like Vorinostat and Panobinostat, BRD4354 presents a compelling option. The provided experimental protocols offer a standardized framework for the evaluation and comparison of this and other novel HDAC inhibitors.
References
- 1. SAHA (Vorinostat), HDAC inhibitor (CAS 149647-78-9) | Abcam [abcam.com]
- 2. Unique functional roles for class I and class II histone deacetylases in central nervous system development and function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Profile of panobinostat and its potential for treatment in solid tumors: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. portlandpress.com [portlandpress.com]
- 9. Class IIa HDACs: from important roles in differentiation to possible implications in tumourigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of BRD4354 Ditrifluoroacetate: A Procedural Guide
For researchers and professionals in drug development, the proper handling and disposal of chemical compounds are paramount for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of BRD4354 ditrifluoroacetate, a moderately potent inhibitor of HDAC5 and HDAC9. Due to the presence of the trifluoroacetate (B77799) counter-ion, this compound requires handling as hazardous waste.
Essential Safety and Handling Information
Personal Protective Equipment (PPE) and Chemical Incompatibilities:
| Category | Recommendation |
| Personal Protective Equipment (PPE) | |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Body Protection | Laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood. A NIOSH/MSHA approved respirator may be necessary for large quantities or spills. |
| Chemical Incompatibilities | |
| Strong Acids | Avoid mixing with strong acids. |
| Strong Oxidizing Agents | Avoid mixing with strong oxidizing agents. |
| Bases | Avoid mixing with strong bases. |
| Moisture | Hygroscopic; store in a dry, tightly sealed container.[1] |
Step-by-Step Disposal Protocol
Adherence to the following protocol is essential for the safe and compliant disposal of BRD4354 ditrifluoroacetate. Under no circumstances should this compound or its solutions be disposed of down the drain or in regular solid waste.[2]
-
Waste Segregation and Collection:
-
Collect all waste containing BRD4354 ditrifluoroacetate, including unused product, solutions, and contaminated consumables (e.g., pipette tips, vials), in a dedicated and clearly labeled hazardous waste container.[2]
-
The container must be made of a material compatible with organic and acidic waste. A high-density polyethylene (B3416737) (HDPE) or glass container is recommended.
-
Do not mix BRD4354 ditrifluoroacetate waste with incompatible chemicals such as strong bases, oxidizing agents, or reducing agents.[2]
-
-
Labeling and Storage:
-
Clearly label the hazardous waste container with the following information:
-
"Hazardous Waste"
-
"BRD4354 ditrifluoroacetate"
-
Known hazard symbols (e.g., corrosive, irritant).
-
-
Store the sealed waste container in a designated, secure, and well-ventilated area, away from incompatible materials, until it is collected for disposal.[2]
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or chemical safety officer to schedule a pickup for the hazardous waste.[2]
-
Provide them with accurate information regarding the contents and quantity of the waste.
-
Follow all institutional and local regulations for hazardous waste disposal. Disposal should be carried out by a licensed waste disposal facility, which will likely use incineration.[3][4]
-
-
Spill Response:
-
Minor Spills:
-
Alert personnel in the immediate area.
-
Ensure the area is well-ventilated. If possible, work within a chemical fume hood.
-
For liquid spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[2] For solid spills, carefully sweep or vacuum the material.[1]
-
Collect the absorbed material or spilled solid and place it into a labeled hazardous waste container.[1][2]
-
-
Major Spills:
-
Evacuate the area immediately.
-
Contact your institution's EHS department or emergency response team.
-
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of BRD4354 ditrifluoroacetate.
Caption: Disposal workflow for BRD4354 ditrifluoroacetate.
References
Personal protective equipment for handling BRD 4354 ditrifluoroacetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling and disposal of BRD 4354 ditrifluoroacetate. Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance. The primary hazards associated with this compound are attributed to the trifluoroacetate (B77799) component.
Immediate Safety and Handling Precautions
This compound, due to its trifluoroacetate content, should be handled with care. Trifluoroacetic acid (TFA) is a corrosive substance that can cause severe skin and eye burns, and its vapor can be highly irritating to the respiratory system.[1]
Personal Protective Equipment (PPE):
Before handling this compound, it is imperative to wear the appropriate personal protective equipment.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Change gloves immediately if contaminated. Double gloving is recommended.[2] |
| Respiratory Protection | A NIOSH-approved respirator is necessary if dust is generated or if working outside of a fume hood.[3] |
| Protective Clothing | A lab coat or a chemical-resistant apron should be worn.[3] Flame-retardant and antistatic protective clothing is recommended. |
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[4]
-
Ensure an eyewash station and safety shower are readily accessible.
Operational Plan: Step-by-Step Handling
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare your workspace by covering surfaces with absorbent, disposable bench paper.
-
Weighing and Aliquoting: Conduct all weighing and aliquoting of the solid compound within a chemical fume hood to minimize inhalation exposure. Use only non-sparking tools.
-
Dissolving: When dissolving the compound, be aware that mixing trifluoroacetic acid with water can generate significant heat.[1] While this is a salt, caution should still be exercised. Add the compound to the solvent slowly. The compound is soluble in DMSO.[]
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong acids, bases, and oxidizing agents.[6] Recommended storage temperature is 2-8°C.[]
-
Spill Management: In the event of a small spill, carefully neutralize with a suitable agent like sodium carbonate.[1] Absorb the spill with an inert material (e.g., sand, diatomaceous earth) and place it in a clearly labeled, sealed container for disposal.[1][4] For large spills, evacuate the area and seek assistance from trained hazardous waste personnel.[2]
Disposal Plan: Step-by-Step Guidance
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental harm and ensure regulatory compliance.
-
Waste Segregation: Do not mix this compound waste with other chemical waste streams.[3]
-
Containerization: Collect all waste, including contaminated disposables (e.g., pipette tips, gloves), in a designated, compatible, and clearly labeled hazardous waste container.[1][2] The label should read "Hazardous Waste: this compound".
-
Professional Disposal: Arrange for the disposal of the hazardous waste through a licensed professional waste disposal company.[3] This is the safest and most recommended method.
-
Treatment: In some cases, incineration in a chemical incinerator equipped with an afterburner and scrubber may be a suitable disposal method, but this must be performed by a licensed facility.[3]
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
